Product packaging for Calcium 5'-inosinate(Cat. No.:CAS No. 3387-37-9)

Calcium 5'-inosinate

Cat. No.: B1497799
CAS No.: 3387-37-9
M. Wt: 386.27 g/mol
InChI Key: ZLHWLLPKQPKYJD-MCDZGGTQSA-L
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Description

Calcium 5'-inosinate is a useful research compound. Its molecular formula is C10H11CaN4O8P and its molecular weight is 386.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11CaN4O8P B1497799 Calcium 5'-inosinate CAS No. 3387-37-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWLLPKQPKYJD-MCDZGGTQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11CaN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628642
Record name Calcium 5'-O-phosphonatoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or powder
Record name CALCIUM INOSINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Sparingly soluble in water
Record name CALCIUM INOSINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

3387-37-9, 38966-29-9
Record name Calcium 5'-inosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 5'-O-phosphonatoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM 5'-INOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2I245H9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Purine Metabolism: An In-depth Technical Guide to Inosinic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosinic acid, or inosine monophosphate (IMP), stands as the central hub in the intricate network of purine metabolism. As the first fully formed purine nucleotide, it is the essential precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the fundamental building blocks of DNA and RNA. The biosynthesis of IMP is a critical process for cell growth, proliferation, and survival, making it a key target for therapeutic intervention in cancer and autoimmune diseases. This technical guide provides a comprehensive overview of the biochemical pathways leading to IMP synthesis, detailing the enzymes involved, their kinetics, and the experimental protocols for their study.

De Novo Biosynthesis of Inosinic Acid

The de novo pathway builds the purine rings from simple precursors, such as amino acids, bicarbonate, and formate. This energy-intensive process involves a series of eleven enzymatic reactions, ultimately leading to the formation of IMP. The major site of de novo purine synthesis is the liver.[1][2]

The pathway begins with the activation of ribose-5-phosphate, derived from the pentose phosphate pathway, to 5-phosphoribosyl-1-pyrophosphate (PRPP).[2][3] The subsequent assembly of the purine ring occurs on this ribose-5-phosphate scaffold. The committed step in this pathway is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase).[4][5]

The complete de novo pathway is as follows:

  • Ribose-5-phosphate + ATP → 5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP

    • Enzyme: Ribose-phosphate pyrophosphokinase (PRPP Synthetase)

  • PRPP + Glutamine + H₂O → 5-Phosphoribosylamine (PRA) + Glutamate + PPi

    • Enzyme: Amidophosphoribosyltransferase (ATase)

  • PRA + Glycine + ATP → Glycinamide ribonucleotide (GAR) + ADP + Pi

    • Enzyme: Glycinamide ribonucleotide synthetase (GARS)

  • GAR + 10-Formyl-tetrahydrofolate → Formylglycinamide ribonucleotide (FGAR) + Tetrahydrofolate

    • Enzyme: Glycinamide ribonucleotide formyltransferase (GART)

  • FGAR + Glutamine + ATP + H₂O → Formylglycinamidine ribonucleotide (FGAM) + Glutamate + ADP + Pi

    • Enzyme: Formylglycinamide ribonucleotide amidotransferase (FGAM synthetase)

  • FGAM + ATP → 5-Aminoimidazole ribonucleotide (AIR) + ADP + Pi

    • Enzyme: AIR synthetase (FGAM cyclase)

  • AIR + CO₂ → Carboxyaminoimidazole ribonucleotide (CAIR)

    • Enzyme: AIR carboxylase

  • CAIR + Aspartate + ATP → N-Succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) + ADP + Pi

    • Enzyme: SAICAR synthetase

  • SAICAR → 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) + Fumarate

    • Enzyme: Adenylosuccinate lyase (ADSL)

  • AICAR + 10-Formyl-tetrahydrofolate → 5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) + Tetrahydrofolate

    • Enzyme: AICAR formyltransferase

  • FAICAR → Inosine monophosphate (IMP) + H₂O

    • Enzyme: IMP cyclohydrolase

In humans, several of these enzymatic activities are carried out by multifunctional proteins. For instance, GARS, GART, and AIRS form a trifunctional protein. Similarly, AIR carboxylase and SAICAR synthetase activities are present on a bifunctional protein called PAICS.[6][7][8] The final two steps, AICAR formyltransferase and IMP cyclohydrolase, are catalyzed by the bifunctional enzyme ATIC.[9]

Quantitative Data for De Novo Pathway Enzymes

The following table summarizes the available kinetic parameters for the enzymes of the de novo inosinic acid biosynthesis pathway.

EnzymeEC NumberSubstrate(s)KmVmax / kcatSource Organism
Amidophosphoribosyltransferase2.4.2.14Glutamine0.46 mM-Human lymphoblast
Ammonia0.71 mM-Human lymphoblast
Glycinamide ribonucleotide synthetase6.3.4.13Phosphoribosylamine--Escherichia coli
Glycine--Escherichia coli
ATP--Escherichia coli
Glycinamide ribonucleotide formyltransferase2.1.2.2Glycinamide ribonucleotideSimilar for forward and reversekcat (reverse) is ~10x lower than forwardEscherichia coli
Formyl dideazafolateSimilar for forward and reverseEscherichia coli
AIR carboxylase4.1.1.215-Aminoimidazole ribonucleotide--Human
Adenylosuccinate lyase4.3.2.2SAICAR---
ATIC (bifunctional)2.1.2.3 / 3.5.4.10AICAR--Human
FAICAR-Rate-limiting step: 2.9 ± 0.4 s⁻¹ (overall reaction)Human

Salvage Pathway for Purine Nucleotide Synthesis

The salvage pathway is a metabolically less demanding route that recycles purine bases and nucleosides generated from the degradation of nucleic acids. This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.[10] The key enzymes in the purine salvage pathway are:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine by converting them back to their respective mononucleotides, IMP and GMP, using PRPP as the ribose-phosphate donor.[10]

    • Hypoxanthine + PRPP → IMP + PPi

    • Guanine + PRPP → GMP + PPi

  • Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine to produce AMP.[11][12]

    • Adenine + PRPP → AMP + PPi

Deficiency in HGPRT activity leads to Lesch-Nyhan syndrome, a severe neurological disorder characterized by hyperuricemia and self-mutilating behavior.

Quantitative Data for Salvage Pathway Enzymes
EnzymeEC NumberSubstrate(s)KmVmax / kcatSource Organism
Adenine phosphoribosyltransferase2.4.2.7Adenine2.5–150 µM-Trypanosoma brucei brucei
PRPP12.5–1000 µM-Trypanosoma brucei brucei

Note: Kinetic parameters can vary significantly between different organisms.

Regulation of Inosinic Acid Biosynthesis

The biosynthesis of inosinic acid is tightly regulated to ensure a balanced supply of purine nucleotides. The primary control point in the de novo pathway is the enzyme amidophosphoribosyltransferase (ATase), which is subject to feedback inhibition by the end products of the pathway: AMP, GMP, and IMP.[13][14] This allosteric regulation allows the cell to modulate the rate of purine synthesis in response to its metabolic needs. The binding of purine nucleotide pairs to the two allosteric sites of ATase results in synergistic inhibition.[13]

Drug Development Targeting Inosinic Acid Biosynthesis

The critical role of inosinic acid biosynthesis in cell proliferation has made it an attractive target for the development of anticancer and immunosuppressive drugs.

  • 6-Mercaptopurine (6-MP): This purine analog is converted to its ribonucleotide, thioinosine monophosphate (TIMP), by HGPRT. TIMP inhibits several enzymes in the purine biosynthetic pathway, including amidophosphoribosyltransferase and the enzymes that convert IMP to AMP and GMP.[10][15][16]

  • Azathioprine: This is a prodrug that is converted to 6-MP in the body. It is used as an immunosuppressant to prevent organ transplant rejection and to treat autoimmune diseases.[17][18][19] The conversion of azathioprine to its active form requires the enzyme HGPRT.[18]

  • Mycophenolate Mofetil: This drug is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a precursor of GMP. By depleting the pool of guanine nucleotides, mycophenolate mofetil selectively inhibits the proliferation of lymphocytes, which are highly dependent on the de novo pathway for purine synthesis.

Quantitative Data for Drug Inhibition
DrugTarget EnzymeKiMechanism of Action
6-Mercaptopurine (as TIMP)Amidophosphoribosyltransferase, IMP Dehydrogenase, Adenylosuccinate Synthetase-Feedback inhibition and substrate competition
Mycophenolic AcidInosine Monophosphate Dehydrogenase-Uncompetitive, reversible inhibition

Note: Specific Ki values can be highly dependent on the experimental conditions and the specific enzyme isoform.

Experimental Protocols

Assay for Amidophosphoribosyltransferase (ATase) Activity

This assay measures the activity of ATase by quantifying the formation of 5-phosphoribosylamine from PRPP and glutamine.[4]

Materials:

  • Enzyme preparation (cell lysate or purified enzyme)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl

  • [¹⁴C]-PRPP (specific activity ~50 mCi/mmol)

  • L-Glutamine

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent: 0.5 M LiCl

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, glutamine (e.g., 2 mM), and the enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-PRPP (e.g., 0.5 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold ethanol or by boiling.

  • Centrifuge to pellet any precipitated protein.

  • Spot a known volume of the supernatant onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches the top.

  • Air-dry the TLC plate.

  • Visualize the separated spots of PRPP and PRA using autoradiography or a phosphorimager.

  • Scrape the spots corresponding to PRA into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-PRPP.

  • Express enzyme activity as nmol of product formed per minute per mg of protein.

Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

This fluorometric assay measures HGPRT activity by quantifying the production of IMP.

Materials:

  • Enzyme preparation (e.g., red blood cell lysate)

  • Assay buffer: 100 mM Tris-HCl, pH 7.4

  • PRPP

  • Hypoxanthine

  • IMP standard

  • Development enzyme mix (containing IMP dehydrogenase)

  • Fluorometric probe

  • 96-well microplate (white, flat-bottom)

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a standard curve using the IMP standard.

  • Prepare a reaction mix for each sample containing assay buffer, PRPP, and the development enzyme mix.

  • Add the enzyme preparation (lysate) to the appropriate wells of the microplate.

  • Add the reaction mix to the wells.

  • Initiate the reaction by adding hypoxanthine.

  • Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the HGPRT activity.

  • Calculate the HGPRT activity from the standard curve, taking into account the protein concentration of the sample.

  • Express enzyme activity in nmol/min/mg of protein.

Mandatory Visualizations

de_novo_pathway cluster_0 De Novo Inosinic Acid Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA PRA PRPP->PRA Amidophosphoribosyltransferase (ATase) (Committed Step) GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAM Synthetase AIR AIR FGAM->AIR AIR Synthetase CAIR CAIR AIR->CAIR AIR Carboxylase SAICAR SAICAR CAIR->SAICAR SAICAR Synthetase AICAR AICAR SAICAR->AICAR Adenylosuccinate Lyase FAICAR FAICAR AICAR->FAICAR AICAR Formyltransferase IMP IMP FAICAR->IMP IMP Cyclohydrolase

Caption: The de novo biosynthesis pathway of inosinic acid (IMP).

salvage_pathway cluster_1 Purine Salvage Pathway Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->IMP PRPP->GMP PRPP->AMP

Caption: The purine salvage pathway for nucleotide synthesis.

experimental_workflow_hgprt cluster_2 HGPRT Activity Assay Workflow start Start: Prepare Cell Lysate prepare_reagents Prepare Reaction Mix (Buffer, PRPP, Dev. Enzymes) start->prepare_reagents add_lysate Add Lysate to Microplate prepare_reagents->add_lysate add_mix Add Reaction Mix add_lysate->add_mix initiate_reaction Initiate with Hypoxanthine add_mix->initiate_reaction measure_fluorescence Kinetic Measurement of Fluorescence (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate_activity Calculate Activity using IMP Standard Curve measure_fluorescence->calculate_activity end End: Report HGPRT Activity calculate_activity->end

Caption: Workflow for the fluorometric HGPRT activity assay.

References

Technical Guide: Solubility of Calcium 5'-inosinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Calcium 5'-inosinate, a calcium salt of inosinic acid used as a flavor enhancer. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in organic solvents. This guide summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents of interest.

Overview of Solubility Data

Table 1: Qualitative Solubility of Inosinates

CompoundSolventQualitative Solubility
This compoundWaterSparingly soluble[1][2]
Disodium 5'-inosinateEthanolSparingly soluble
Disodium 5'-inosinateEtherPractically insoluble

Given the lack of specific data, experimental determination of solubility is necessary for applications requiring this information.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent. The protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute. Two alternative analytical methods for quantification are provided: UV-Vis Spectrophotometry and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Materials and Equipment
  • This compound (powder)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and cuvettes (for Method A)

  • ICP-OES instrument (for Method B)

  • Acids for digestion and standards (for Method B)

Procedure

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound powder to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded as it significantly affects solubility.

  • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

Step 3: Sample Processing

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Carefully withdraw a known volume of the supernatant using a pipette. To ensure complete removal of any suspended particles, pass the supernatant through a syringe filter compatible with the organic solvent.

Step 4: Quantification of Dissolved Solute

Two alternative methods are proposed for quantifying the concentration of this compound in the filtered supernatant.

Method A: UV-Vis Spectrophotometry

This method is suitable if the organic solvent does not interfere with the UV absorbance of this compound.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (around 250 nm). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered supernatant with a known volume of the organic solvent to bring the absorbance within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Method B: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This method determines the concentration of calcium in the solution, which can then be used to calculate the concentration of this compound.

  • Sample Digestion (if necessary): Depending on the organic solvent and the ICP-OES instrument's capabilities, the sample may need to be digested using an appropriate acid mixture to remove the organic matrix and bring the calcium into an aqueous solution.

  • Preparation of Standard Solutions: Prepare a series of calcium standard solutions of known concentrations.

  • Calibration Curve: Generate a calibration curve by measuring the emission intensity of the calcium standards.

  • Sample Analysis: Analyze the prepared sample to determine the concentration of calcium.

  • Concentration Calculation: Convert the measured calcium concentration to the concentration of this compound using their respective molecular weights.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Saturated Solution Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification cluster_result 5. Result prep1 Add excess Calcium 5'-inosinate to vials prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil proc1 Centrifuge to separate solid equil->proc1 proc2 Withdraw and filter supernatant proc1->proc2 quant_choice Choose Method proc2->quant_choice uv_vis UV-Vis Spectrophotometry quant_choice->uv_vis Method A icp_oes ICP-OES quant_choice->icp_oes Method B result Calculate Solubility (e.g., in mg/mL or mol/L) uv_vis->result icp_oes->result

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for researchers to systematically determine the solubility of this compound in organic solvents, addressing the current gap in available data. Accurate solubility data is crucial for various applications in drug development and food science, including formulation, purification, and quality control.

References

An In-depth Technical Guide to Calcium 5'-inosinate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium 5'-inosinate (E633) is the calcium salt of inosinic acid, a purine nucleotide. It is a well-established food additive utilized primarily as a flavor enhancer, recognized for its ability to impart the umami, or savory, taste. Beyond its culinary applications, the core component, inosine monophosphate (IMP), plays a significant role in various biological processes, including purine metabolism and taste signaling. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological functions with a focus on signaling pathways, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the multifaceted nature of this compound.

Physical and Chemical Properties

This compound is an odorless, white or off-white crystalline powder.[1] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Synonyms Calcium inosinate, Calcium inosine-5'-monophosphate, E633, INS No. 633[1]
Appearance Odorless, white or off-white crystals or powder[1]
Solubility in Water Sparingly soluble; approximately 13 g/100 mL at -6.7 °C (20 °F)[2]
Decomposition Temperature Approximately 230 °C[2]
pH (0.05% solution) 7.0 - 8.0
Table 2: Chemical Identity and Molecular Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₁CaN₄O₈P · xH₂O[1]
Molecular Weight (anhydrous) 386.19 g/mol [1]
CAS Number 38966-29-9[3]

Biological Role and Signaling Pathways

The primary biological role of this compound in the context of sensory science is its function as an umami taste enhancer. Inosine monophosphate (IMP) does not elicit a strong umami taste on its own but significantly potentiates the umami taste induced by glutamate. This synergistic effect is crucial in food science and is mediated by a specific taste receptor signaling pathway.

Umami Taste Transduction Pathway

The umami taste is detected by specialized taste receptor cells on the tongue. The principal receptor for umami is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: taste receptor type 1 member 1 (T1R1) and taste receptor type 1 member 3 (T1R3).

The signaling cascade is initiated by the binding of glutamate to the T1R1 subunit. Inosine monophosphate (from this compound) enhances this process by binding to a distinct site on the T1R1/T1R3 receptor, which allosterically modulates the receptor and increases its affinity for glutamate. This potentiation leads to a more robust activation of the downstream signaling pathway.

Upon activation, the G-protein (gustducin) is activated, leading to the dissociation of its α-subunit and βγ-subunits. The βγ-subunits activate phospholipase C-β2 (PLCβ2), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca²⁺). The elevated intracellular Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The influx of Na⁺ ions through TRPM5 depolarizes the taste receptor cell, leading to the release of ATP as a neurotransmitter. This ATP then activates purinergic receptors on adjacent gustatory nerve fibers, transmitting the umami taste signal to the brain.

Umami_Taste_Signaling glutamate Glutamate receptor T1R1/T1R3 Receptor (GPCR) glutamate->receptor Binds imp IMP (from this compound) imp->receptor g_protein G-protein (Gustducin) receptor->g_protein Activates plc PLCβ2 g_protein->plc Activates pip2 PIP₂ ip3 IP₃ pip2->ip3 Hydrolyzes to er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor ca2_release Ca²⁺ Release er->ca2_release trpm5 TRPM5 Channel ca2_release->trpm5 Opens depolarization Depolarization trpm5->depolarization Na⁺ influx atp_release ATP Release depolarization->atp_release nerve_signal Signal to Brain atp_release->nerve_signal Activates Purinergic Receptors

Caption: Umami taste signaling pathway initiated by glutamate and enhanced by IMP.

Experimental Protocols

The analysis of this compound in various matrices, such as food products or pharmaceutical formulations, typically involves chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reverse-phase HPLC method for the quantitative analysis of inosinates.

Objective: To determine the concentration of this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standard of this compound

  • Mobile phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and a suitable organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for the specific column and system.

  • Sample diluent: Deionized water or the mobile phase.

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the homogenized sample and dissolve it in a known volume of the sample diluent.

    • For liquid samples, dilute an accurately measured volume with the sample diluent.

    • The sample may require sonication or vortexing to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with a phosphate buffer and organic modifier.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: 250 nm.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the prepared sample solution and record the peak area of the analyte.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare Sample (Dissolve & Filter) start->prep_sample hplc_analysis HPLC Analysis (Inject Standards & Sample) prep_std->hplc_analysis prep_sample->hplc_analysis calibration Construct Calibration Curve hplc_analysis->calibration quantification Quantify Analyte in Sample hplc_analysis->quantification calibration->quantification end End quantification->end

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Spectrophotometric Identification

This protocol provides a method for the identification of this compound based on its ultraviolet (UV) absorbance characteristics.

Objective: To confirm the identity of this compound.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 0.01 N Hydrochloric acid (HCl)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare a 1 in 50,000 solution of the sample in 0.01 N HCl. This typically involves accurately weighing the sample and performing serial dilutions.[1]

  • Spectrophotometric Measurement:

    • Use 0.01 N HCl as the blank.

    • Scan the sample solution over the UV range (e.g., 200-400 nm).

    • Record the absorbance spectrum.

  • Identification:

    • The solution should exhibit an absorbance maximum at 250 ± 2 nm.[1]

    • The ratio of the absorbance at 250 nm to that at 260 nm (A₂₅₀/A₂₆₀) should be between 1.55 and 1.65.[1]

    • The ratio of the absorbance at 280 nm to that at 260 nm (A₂₈₀/A₂₆₀) should be between 0.20 and 0.30.[1]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a well-closed container in a cool, dry place, protected from light and moisture. The compound is stable at high temperatures up to around 230 °C, at which point it begins to decompose.[2]

Conclusion

This compound is a compound of significant interest in both food science and biological research. Its well-defined role as an umami flavor enhancer is underpinned by a complex and fascinating signaling pathway. The analytical methods detailed in this guide provide a robust framework for its quantification and identification, which is essential for quality control and further research. A thorough understanding of its physical, chemical, and biological properties is paramount for its effective application and for exploring its potential in other areas of drug development and scientific inquiry.

References

The Intricate Dance of Flavor: A Technical Guide to the Mechanism of Action of Calcium 5'-Inosinate in Umami Taste Perception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the perception of umami taste, with a specific focus on the role of Calcium 5'-Inosinate. While the synergistic enhancement of umami taste by 5'-ribonucleotides is well-established, the precise contribution of the calcium cation in this process warrants a detailed examination. This document synthesizes current research to provide a comprehensive understanding of the receptor interactions, signaling cascades, and potential dual-receptor pathways involved in the sensory experience of this potent flavor enhancer.

The Core Mechanism: Allosteric Modulation of the T1R1/T1R3 Receptor

The primary mechanism of umami taste perception involves the activation of a specialized G-protein coupled receptor (GPCR), the T1R1/T1R3 heterodimer, located in taste receptor cells. L-glutamate, the primary umami substance, binds to the Venus flytrap (VFT) domain of the T1R1 subunit.[1][2] this compound, upon dissociation in saliva, plays a crucial synergistic role. The inosinate moiety (Inosine 5'-monophosphate or IMP) acts as a positive allosteric modulator.[1][3] It binds to a site on the T1R1 VFT domain adjacent to the glutamate binding site, stabilizing the closed conformation of the receptor.[1][2] This stabilization significantly enhances the receptor's affinity for glutamate, leading to a potentiation of the umami signal.[1][4]

Signaling Pathway of T1R1/T1R3 Activation

The binding of glutamate and the synergistic action of inosinate trigger a conformational change in the T1R1/T1R3 receptor, initiating an intracellular signaling cascade. This process is crucial for the transduction of the umami taste signal to the brain.

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Glutamate Glutamate T1R1/T1R3 T1R1/T1R3 Receptor Glutamate->T1R1/T1R3 Binds Inosinate Inosinate Inosinate->T1R1/T1R3 Allosterically Modulates G_protein G-protein (Gustducin) T1R1/T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Cleaves PIP2 to DAG DAG PLCb2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Gustatory Nerve ATP_release->Nerve_Signal

Fig. 1: T1R1/T1R3 signaling pathway for umami taste.

The Role of the Calcium Ion: A Potential Dual Mechanism

While the inosinate component of this compound has a clearly defined role, the contribution of the calcium ion is multifaceted and may involve a secondary, complementary pathway that enhances the overall savory perception.

Contribution to Intracellular Signaling

The primary umami signaling cascade is dependent on the release of intracellular calcium from the endoplasmic reticulum.[5][6] The influx of extracellular calcium also plays a role in taste cell signaling.[7] It is plausible that the calcium ions from this compound contribute to the overall increase in cytosolic calcium concentration, thereby potentially modulating the activity of calcium-dependent signaling proteins and ion channels, including TRPM5.

The "Kokumi" Effect and the Calcium-Sensing Receptor (CaSR)

Beyond the canonical umami taste, certain substances elicit a "kokumi" sensation, characterized by richness, mouthfulness, and a prolongation of other tastes, including umami. This sensation is mediated by the Calcium-Sensing Receptor (CaSR), another GPCR present in taste cells.[1][4] CaSR is activated by calcium ions and other molecules, such as certain peptides.[8][9]

The calcium ions released from this compound in the oral cavity could directly activate the CaSR.[1] This activation initiates a separate signaling cascade that, while not producing a distinct taste on its own, enhances the perception of umami.[4][9]

Kokumi_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Calcium_ion Ca²⁺ CaSR CaSR Calcium_ion->CaSR Activates Kokumi_Signal Kokumi Signaling Cascade CaSR->Kokumi_Signal Umami_Enhancement Enhancement of Umami Perception Kokumi_Signal->Umami_Enhancement

Fig. 2: Proposed role of Calcium in Kokumi taste enhancement.

Quantitative Data on Umami Synergy

The synergistic effect between L-glutamate and 5'-ribonucleotides is a hallmark of umami taste. While specific data for this compound is limited, studies using sodium 5'-inosinate (IMP) provide a quantitative understanding of this potentiation.

Compound/MixtureEffective Concentration/RatioObserved EffectReference
Monosodium Glutamate (MSG)1-200 mMRecognition threshold for umami taste.[10][11]
Inosine 5'-monophosphate (IMP)0.005% (in presence of 0.05% MSG)Difference threshold for umami taste.[12]
MSG + IMP2.5% IMP per gram of MSGMinimum concentration for flavor enhancement in a food matrix.[13]
MSG + IMP (Human Sensory)-The response to the mixture is about 8 times larger than that to glutamate alone.[4][14]
MSG + IMP (Rat Electrophysiology)-The response to the mixture is about 1.7 times larger than that to glutamate alone.[4][14]

Experimental Protocols

The investigation of umami taste perception utilizes a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments relevant to the study of this compound.

Cell-Based Assays using Heterologous Expression Systems

This method is used to study the direct interaction of taste compounds with their receptors in a controlled environment.

Objective: To determine if this compound activates the T1R1/T1R3 receptor and to quantify the dose-response relationship and synergistic effects with glutamate.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding human T1R1, T1R3, and a G-protein subunit (e.g., Gα16-gust44) using a lipofection reagent.[15][16]

  • Calcium Imaging: 24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[15][17]

  • Stimulation: Cells are perfused with a buffer solution, and then stimulated with varying concentrations of this compound, L-glutamate, and mixtures of the two.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored using a fluorescence microscope and recorded as the ratio of fluorescence emission at two different excitation wavelengths.

  • Analysis: Dose-response curves are generated to determine the EC50 values for receptor activation.

Cell_Based_Assay_Workflow Start Start Cell_Culture Culture HEK293 Cells Start->Cell_Culture Transfection Co-transfect with T1R1, T1R3, and G-protein plasmids Cell_Culture->Transfection Incubation Incubate for 24-48h Transfection->Incubation Dye_Loading Load cells with Fura-2 AM Incubation->Dye_Loading Stimulation Stimulate with test compounds (e.g., this compound, Glutamate) Dye_Loading->Stimulation Imaging Record fluorescence changes (Calcium Imaging) Stimulation->Imaging Analysis Analyze dose-response curves Imaging->Analysis End End Analysis->End

Fig. 3: Workflow for cell-based umami receptor assay.
Sensory Evaluation by Human Panels

Sensory evaluation provides crucial data on the perceptual qualities of taste compounds in humans.

Objective: To determine the recognition threshold of this compound and its synergistic effect on the umami taste of glutamate.

Methodology:

  • Panelist Selection and Training: A panel of trained assessors is selected based on their sensory acuity and trained to recognize and rate the intensity of the five basic tastes.[8]

  • Sample Preparation: Solutions of this compound and monosodium glutamate (MSG) are prepared in deionized water at various concentrations, both individually and in mixtures.

  • Testing Procedure: A filter paper disc method is employed, where discs are soaked in the test solutions and placed on specific locations of the tongue (anterior and posterior).[8][10]

  • Evaluation: Panelists are asked to identify the taste and rate its intensity on a labeled magnitude scale. The lowest concentration at which the umami taste is correctly identified is defined as the recognition threshold.[8][10]

  • Data Analysis: Statistical analysis is performed to determine significant differences in taste intensity between different solutions and to quantify the synergistic effect.

Electrophysiological Recordings from Gustatory Nerves

This in vivo technique measures the neural response to taste stimuli, providing a physiological correlate of taste perception.

Objective: To measure the response of the chorda tympani and glossopharyngeal nerves to lingual application of this compound and its mixtures with glutamate.

Methodology:

  • Animal Preparation: Anesthetized rodents (e.g., rats or mice) are used. The chorda tympani or glossopharyngeal nerve is surgically exposed.[7]

  • Nerve Recording: The whole nerve is placed on a pair of recording electrodes, and the neural activity is amplified and recorded.

  • Stimulation: The anterior (for chorda tympani) or posterior (for glossopharyngeal) tongue is rinsed with artificial saliva, followed by the application of taste solutions.

  • Data Acquisition and Analysis: The integrated nerve response is recorded and quantified. The magnitude of the response to each stimulus is compared to a standard stimulus (e.g., ammonium chloride).[6]

Conclusion and Future Directions

The mechanism of action of this compound in umami taste perception is a compelling example of molecular synergy. The inosinate moiety acts as a potent allosteric modulator of the T1R1/T1R3 receptor, significantly enhancing the umami signal initiated by L-glutamate. The calcium ion likely plays a dual role: contributing to the intracellular calcium signaling cascade and potentially activating the Calcium-Sensing Receptor to elicit a "kokumi" effect that further enriches the savory taste experience.

For researchers and professionals in drug development and food science, a deeper understanding of these mechanisms opens avenues for the rational design of novel flavor enhancers and modulators. Future research should focus on:

  • Directly comparing the efficacy of different salts of 5'-inosinate to elucidate the specific contribution of the cation.

  • Investigating the interplay between the T1R1/T1R3 and CaSR signaling pathways in response to this compound.

  • Utilizing structural biology techniques to visualize the precise binding of inosinate and the potential influence of calcium ions at the receptor level.

By unraveling the intricate details of umami taste perception, we can continue to innovate in the fields of nutrition, pharmacology, and the culinary arts.

References

An In-depth Technical Guide to the Natural Sources and Commercial Preparation of Calcium 5'-Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 5'-inosinate (E633), the calcium salt of inosinic acid, is a widely used flavor enhancer that imparts the umami taste, often in synergy with monosodium glutamate (MSG). This technical guide provides a comprehensive overview of the natural occurrence of inosine 5'-monophosphate (IMP), the precursor to this compound, and details the commercial methodologies for its production. This document is intended for researchers, scientists, and professionals in drug development and food science, offering in-depth quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Sources of Inosine 5'-Monophosphate (IMP)

Inosine 5'-monophosphate is a naturally occurring nucleotide found in the muscle tissue of a wide range of animals. It is a product of the post-mortem degradation of adenosine triphosphate (ATP). The concentration of IMP in meat and fish is a significant contributor to their savory or umami flavor. The levels of IMP can vary considerably depending on the species, the specific muscle cut, and the post-mortem handling and storage conditions.

IMP Content in Meat

Generally, poultry, particularly chicken, exhibits the highest concentrations of IMP, followed by beef and then pork.

Table 1: Inosine 5'-Monophosphate (IMP) Concentration in Various Meats

Meat TypeCutIMP Concentration (mg/100g)Reference
ChickenPectoralis major (Breast)up to 456[1]
BeefGeneral69.3[1]
BeefAged (peak)~188 (5.4 µM/g)[2]
PorkGeneral97.0[1]
LambGeneral108.2[1]

Note: The peak concentration in aged beef was converted from µM/g assuming a molecular weight of 348.21 g/mol for inosinic acid.

IMP Content in Fish and Seafood

The concentration of IMP in fish is highly variable among species. Generally, pelagic fish like tuna and sardines are known to be rich sources.

Table 2: Inosine 5'-Monophosphate (IMP) Concentration in Various Fish and Seafood

Fish/Seafood TypeIMP Concentration (mg/100g)Reference
Tuna- (High)General Knowledge
Sardines- (High)General Knowledge
CodVariable (declines post-mortem)[1]

Note: Specific quantitative data for a broader range of fish and seafood is an area requiring further public research data.

Commercial Preparation of this compound

The industrial production of this compound primarily follows two routes: extraction from natural sources (historically significant) and microbial fermentation (the predominant modern method).

Extraction from Natural Sources

This method involves the isolation and purification of IMP from raw materials rich in this nucleotide, such as fish muscle, particularly from processing byproducts.

This protocol is a generalized representation of a pilot-scale process.

  • Raw Material Preparation: Start with fresh or frozen fish muscle tissue or byproducts from fish processing. Mince the tissue to a particle size of ≤1 mm³ to facilitate efficient extraction.

  • Extraction:

    • Suspend the minced tissue in 2-3 volumes of cold (4°C) 0.6M perchloric acid.

    • Homogenize the mixture for 2-3 minutes using a high-shear mixer, while maintaining the temperature below 10°C.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble nucleotides including IMP.

  • Neutralization and Precipitation:

    • Adjust the pH of the supernatant to 6.5 with 30% potassium hydroxide, keeping the solution chilled in an ice bath.

    • Allow the mixture to stand for 30 minutes at 0°C to precipitate potassium perchlorate.

    • Remove the precipitate by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Purification by Ion-Exchange Chromatography:

    • Load the neutralized extract onto a pre-equilibrated Dowex 1x8 (formate form) anion-exchange column.

    • Wash the column with deionized water to remove non-adsorbed impurities.

    • Elute the nucleotides with a stepwise or gradient of formic acid or ammonium formate. IMP typically elutes with 0.2-0.5M formic acid.

    • Monitor the eluate fractions for IMP content using UV spectrophotometry at 250 nm.

  • Concentration and Isolation of Inosinic Acid:

    • Pool the IMP-rich fractions and remove the formic acid/ammonium formate by vacuum evaporation.

    • The resulting concentrated solution contains purified inosinic acid.

  • Conversion to this compound:

    • Adjust the pH of the inosinic acid solution to 7.0-8.0 with a calcium hydroxide slurry.

    • Induce crystallization by adding a water-miscible organic solvent such as ethanol or isopropanol, or by cooling crystallization.

    • Collect the precipitated this compound crystals by filtration.

  • Drying:

    • Wash the crystals with a small amount of cold ethanol or another suitable solvent.

    • Dry the crystals under vacuum at a temperature not exceeding 60°C to a final moisture content of less than 23%.

The following diagram illustrates a generalized workflow for the extraction and purification of IMP from fish muscle.

Extraction_Workflow raw_material Fish Muscle Byproducts mincing Mincing raw_material->mincing extraction Perchloric Acid Extraction mincing->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 IMP-containing Supernatant centrifugation1->supernatant1 neutralization Neutralization with KOH supernatant1->neutralization centrifugation2 Centrifugation neutralization->centrifugation2 supernatant2 Neutralized Extract centrifugation2->supernatant2 chromatography Anion-Exchange Chromatography supernatant2->chromatography elution Elution of IMP chromatography->elution concentration Vacuum Evaporation elution->concentration inosinic_acid Purified Inosinic Acid concentration->inosinic_acid conversion Conversion with Ca(OH)2 inosinic_acid->conversion crystallization Crystallization conversion->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying final_product This compound drying->final_product

Extraction and Purification Workflow.
Commercial Preparation by Fermentation

Modern industrial production of 5'-inosinic acid relies heavily on microbial fermentation, which offers better control, scalability, and cost-effectiveness compared to extraction methods. This is often a two-stage process involving the fermentation of a precursor, inosine, followed by its enzymatic phosphorylation to inosine 5'-monophosphate.

This protocol outlines the key steps in a typical industrial process.

Stage 1: Inosine Fermentation

  • Microorganism: A high-yielding mutant strain of Corynebacterium ammoniagenes or Corynebacterium glutamicum is typically used.

  • Inoculum Preparation:

    • Aseptically transfer a stock culture of the microorganism to a nutrient-rich seed medium.

    • Incubate at 30-32°C for 24 hours with agitation.

  • Fermentation Medium: A typical production medium contains (per liter):

    • Glucose: 100-150 g

    • (NH₄)₂SO₄: 20-30 g

    • KH₂PO₄: 1-2 g

    • MgSO₄·7H₂O: 0.5-1.0 g

    • Yeast extract: 5-10 g

    • Biotin: 20-50 µg

    • Trace elements (Fe²⁺, Mn²⁺)

    • CaCO₃: 20-30 g (as a pH buffer)

  • Fermentation Process:

    • Sterilize the fermentation medium and transfer it to a pre-sterilized fermenter.

    • Inoculate the production medium with the seed culture (5-10% v/v).

    • Maintain the fermentation at 30-32°C with controlled aeration and agitation to ensure sufficient oxygen supply.

    • Control the pH between 6.5 and 7.5. The CaCO₃ provides initial buffering, and subsequent additions of ammonia or other alkaline solutions may be required.

    • The fermentation is typically run for 72-96 hours, during which inosine is secreted into the medium.

Stage 2: Enzymatic Phosphorylation of Inosine to IMP

  • Enzyme Source: A recombinant strain of Escherichia coli overexpressing a guanosine/inosine kinase is often used.

  • Enzyme Production: The recombinant E. coli is cultured separately to produce a high concentration of the kinase enzyme.

  • Phosphorylation Reaction:

    • At the end of the inosine fermentation, the culture broth of the recombinant E. coli containing the kinase is added to the inosine-rich fermentation broth.

    • A phosphate donor, such as polyphosphoric acid or ATP, is added to the mixture.

    • The reaction is carried out at a controlled temperature (e.g., 37-42°C) and pH (e.g., 6.0-7.0) for several hours (e.g., 12 hours).

    • During this time, the inosine is stoichiometrically phosphorylated to inosine 5'-monophosphate.

Downstream Processing

  • Cell Removal: The microbial cells from both cultures are removed from the broth by centrifugation or microfiltration.

  • Decolorization and Purification:

    • The clarified broth is treated with activated carbon to remove pigments and other impurities.

    • Further purification can be achieved using ion-exchange chromatography as described in the extraction protocol.

  • Crystallization of this compound:

    • The purified IMP solution is concentrated under vacuum.

    • The pH is adjusted to 6.0-8.0.

    • The solution is heated to 50-60°C to ensure all IMP is dissolved.

    • Crystallization is induced by cooling the solution to 5-20°C and/or by the addition of a hydrophilic organic solvent like methanol or ethanol.

    • The mixture is allowed to mature to maximize crystal growth.

  • Separation, Washing, and Drying:

    • The this compound crystals are separated from the mother liquor by centrifugation or filtration.

    • The crystals are washed with a cold aqueous solution of the organic solvent.

    • The final product is dried under vacuum.

The following diagram illustrates the workflow for the commercial production of this compound via fermentation.

Fermentation_Workflow cluster_0 Inosine Production cluster_1 Enzyme Production inosine_fermentation Inosine Fermentation (Corynebacterium sp.) phosphorylation Enzymatic Phosphorylation inosine_fermentation->phosphorylation enzyme_production Kinase Production (Recombinant E. coli) enzyme_production->phosphorylation cell_removal Cell Removal (Centrifugation/Filtration) phosphorylation->cell_removal purification Decolorization & Purification (Activated Carbon, Ion Exchange) cell_removal->purification crystallization Crystallization of This compound purification->crystallization separation_drying Separation, Washing & Drying crystallization->separation_drying final_product This compound separation_drying->final_product

Fermentation and Enzymatic Conversion Workflow.

Signaling Pathways Involving IMP

Inosine 5'-monophosphate is a central intermediate in the de novo biosynthesis of purine nucleotides. It serves as the branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling.

The following diagram illustrates the de novo purine biosynthesis pathway leading to IMP and its subsequent conversion to AMP and GMP.

Purine_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine 5'-Monophosphate (IMP) FAICAR->IMP XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMP Dehydrogenase Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GMP Synthetase AMP Adenosine 5'-Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase

De Novo Purine Biosynthesis Pathway.

Conclusion

This compound is a key flavor enhancer with significant natural abundance in animal tissues and a well-established commercial production process primarily based on microbial fermentation. This guide has provided a detailed technical overview of its natural sources, with quantitative data on its concentration in various meats, and comprehensive outlines of the industrial methods for its preparation. The provided experimental protocols and workflow diagrams offer valuable insights for researchers and professionals in related fields. Further research to quantify IMP levels in a wider variety of seafood and to optimize fermentation and purification yields will continue to be of interest to the food and biotechnology industries.

References

molecular formula and weight of anhydrous Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the molecular properties of anhydrous Calcium 5'-inosinate for researchers, scientists, and professionals in drug development. This document provides the molecular formula and a detailed calculation of the molecular weight of anhydrous this compound, presented in a clear, tabular format for ease of reference.

Introduction

Anhydrous this compound is the calcium salt of inosinic acid, a nucleotide. It is primarily utilized in the food industry as a flavor enhancer, often in synergy with monosodium glutamate (MSG) to create the umami taste. Its role in research and development may extend to studies of taste reception and nucleotide metabolism. Understanding its fundamental molecular properties is the first step in any detailed scientific investigation.

Molecular Formula and Weight

The chemical composition and molecular weight of anhydrous this compound are fundamental parameters for any quantitative scientific work, including stoichiometry, solution preparation, and analytical characterization.

Molecular Formula

The molecular formula for anhydrous this compound is C10H11N4O8P.Ca.[1] This formula indicates that each molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 4 nitrogen atoms, 8 oxygen atoms, 1 phosphorus atom, and 1 calcium atom.

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The standard atomic weights of the constituent elements are provided in the table below, followed by the comprehensive calculation of the molecular weight of anhydrous this compound.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH111.00811.088
NitrogenN414.00756.028
OxygenO815.999127.992
PhosphorusP130.97430.974
CalciumCa140.07840.078
Total 386.27

The calculated molecular weight of anhydrous this compound is 386.27 g/mol .

Logical Composition of Anhydrous this compound

The following diagram illustrates the elemental composition of anhydrous this compound.

A Anhydrous this compound (C10H11N4O8P.Ca) C Carbon (C) x10 A->C H Hydrogen (H) x11 A->H N Nitrogen (N) x4 A->N O Oxygen (O) x8 A->O P Phosphorus (P) x1 A->P Ca Calcium (Ca) x1 A->Ca

Elemental composition of anhydrous this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data.

References

The Metabolic Nexus: A Technical Guide to Calcium 5'-Inosinate as a Purine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 5'-inosinate, a salt of inosine monophosphate (IMP), occupies a central position in purine metabolism. While primarily recognized in the food industry as a flavor enhancer, its biochemical significance stems from the pivotal role of the inosinate moiety in the synthesis, recycling, and degradation of purine nucleotides. These molecules are fundamental to cellular energy, signaling, and the transcription and translation of genetic material. This technical guide provides an in-depth exploration of the metabolic pathways involving inosinate, the potential regulatory influence of the calcium ion, and the experimental methodologies used to investigate these processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and manipulate purine metabolism for therapeutic benefit.

Introduction: The Central Role of Inosinate in Purine Metabolism

Inosine 5'-monophosphate (IMP) is the first fully formed purine nucleotide to be synthesized in the de novo pathway and serves as the branch-point precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] These nucleotides are not only the building blocks of DNA and RNA but also function as critical signaling molecules and energy currency in the form of ATP and GTP. The metabolic flux through the purine pathways is tightly regulated to meet cellular demands, and dysregulation is associated with numerous pathologies, including cancer and autoimmune diseases. This compound provides both the key purine precursor, inosinate, and the ubiquitous second messenger, Ca²⁺, to the cellular environment.

Inosinate Metabolic Pathways

The metabolism of inosinate can be categorized into three primary pathways: de novo synthesis, salvage, and catabolism.

De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring from simpler precursors, culminating in the synthesis of IMP. This energy-intensive process involves a series of enzymatic steps.

de_novo_pathway cluster_de_novo De Novo Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA GPAT (Rate-limiting step) IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps (Glycine, Aspartate, Glutamine, THF, CO2) AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase (IMPDH)

Caption: De novo purine synthesis pathway leading to IMP and its conversion to AMP and GMP.

Purine Salvage Pathway

The salvage pathway recycles purine bases from the degradation of nucleic acids, which is a more energy-efficient process than de novo synthesis. Hypoxanthine, the base corresponding to inosine, is converted back to IMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

salvage_pathway Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT PRPP PRPP PRPP->IMP

Caption: The purine salvage pathway converting hypoxanthine to IMP.

Purine Catabolism

Excess purines are degraded into uric acid for excretion. IMP is first dephosphorylated to inosine, which is then converted to hypoxanthine. Xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

catabolism_pathway IMP Inosine Monophosphate (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: The catabolic pathway of IMP to uric acid.

The Role of the Calcium Ion (Ca²⁺)

Calcium ions are critical second messengers in a vast array of cellular processes.[3] While a direct regulatory role of Ca²⁺ on the core enzymes of de novo purine synthesis is not extensively documented, its influence on cellular metabolism and signaling can indirectly impact purine flux.

  • Enzyme Cofactor: Many enzymes require Ca²⁺ for their activity.[3]

  • Signal Transduction: Calcium signaling pathways, such as the IP3/Ca²⁺ pathway, regulate cellular processes like proliferation and metabolism, which in turn affect the demand for purine nucleotides.

  • Mitochondrial Function: Mitochondrial calcium levels can regulate the citric acid cycle, which provides precursors for amino acid synthesis, some of which are required for purine synthesis.[4]

calcium_signaling Extracellular Extracellular Signal Receptor Receptor Extracellular->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER IP3 Receptor Ca_cytosol [Ca²⁺] Cytosol ↑ ER->Ca_cytosol Ca²⁺ Release CellularResponse Cellular Response (e.g., Proliferation, Metabolism) Ca_cytosol->CellularResponse

Caption: A simplified representation of the IP3/Ca²⁺ signaling pathway.

Quantitative Data in Purine Metabolism

The following tables summarize key quantitative data for enzymes and metabolites in the purine metabolic pathways.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Source Organism
IMP DehydrogenaseIMP1.79-Human (CD4+ cells)[5]
IMP DehydrogenaseNAD⁺0.38-Human (CD4+ cells)[5]

Table 1: Michaelis-Menten Constants for Key Enzymes.

MetaboliteCell TypeConcentration (nmol/million cells)Condition
Inosine Monophosphate (IMP)HeLa~0.01Purine-rich
Inosine Monophosphate (IMP)HeLa~0.03Purine-depleted
ATPHeLa2.33Purine-rich
ATPHeLa2.74Purine-depleted
GTPHeLa-Purine-rich
GTPHeLa-Purine-depleted

Table 2: Intracellular Concentrations of Purine Nucleotides.[6]

Experimental Protocols

Assay for IMP Dehydrogenase (IMPDH) Activity

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.

Principle: IMPDH catalyzes the conversion of IMP to xanthosine monophosphate (XMP) with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.

Materials:

  • Cell lysate or purified IMPDH

  • Assay Buffer: 0.1 M KH₂PO₄, pH 8.8

  • IMP solution

  • NAD⁺ solution

  • Dithiothreitol (DTT)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTT, and NAD⁺.

  • Add the cell lysate or purified enzyme to the reaction mixture and incubate at 37°C.

  • Initiate the reaction by adding the IMP solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Workflow:

impdh_assay_workflow Prepare Prepare Reaction Mix (Buffer, DTT, NAD⁺) AddEnzyme Add Enzyme (Cell Lysate or Purified IMPDH) Prepare->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate AddIMP Add IMP to Start Reaction Incubate->AddIMP Measure Measure A340 Over Time AddIMP->Measure Calculate Calculate Activity Measure->Calculate

Caption: Workflow for the IMPDH activity assay.

Quantification of Intracellular Purine Nucleotides by HPLC

This method allows for the separation and quantification of various purine nucleotides from cell extracts.

Principle: Cell extracts are prepared and injected into a high-performance liquid chromatography (HPLC) system. The nucleotides are separated based on their physicochemical properties (e.g., hydrophobicity, charge) and detected by UV absorbance at specific wavelengths (typically 254 nm).

Materials:

  • Cultured cells

  • Extraction buffer (e.g., perchloric acid)

  • HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector

  • Mobile phase buffers

  • Purine nucleotide standards (IMP, AMP, GMP, ATP, GTP, etc.)

Procedure:

  • Harvest and wash the cultured cells.

  • Extract the nucleotides using an appropriate extraction buffer.

  • Neutralize and centrifuge the extract to remove precipitates.

  • Filter the supernatant.

  • Inject a known volume of the filtered extract into the HPLC system.

  • Run the HPLC with a defined gradient of mobile phase buffers to separate the nucleotides.

  • Detect the nucleotides by UV absorbance and identify them based on their retention times compared to standards.

  • Quantify the nucleotides by comparing their peak areas to those of the standards.

Workflow:

hplc_workflow Harvest Harvest Cells Extract Extract Nucleotides Harvest->Extract Centrifuge Centrifuge and Filter Extract->Centrifuge Inject Inject into HPLC Centrifuge->Inject Separate Separate Nucleotides Inject->Separate Detect Detect by UV Absorbance Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: Workflow for quantifying intracellular purine nucleotides by HPLC.

Conclusion

This compound is a molecule of significant interest due to the central metabolic role of its inosinate component. As the primary precursor for all purine nucleotides, the metabolic pathways involving IMP are fundamental to cellular life and represent promising targets for therapeutic intervention in a variety of diseases. The presence of the calcium cation introduces a layer of potential regulatory complexity, given its ubiquitous role as a second messenger. This guide has provided a detailed overview of the metabolic fate of inosinate, the potential influence of calcium, quantitative data for key metabolic parameters, and established experimental protocols. It is our hope that this comprehensive resource will facilitate further research into the intricate world of purine metabolism and accelerate the development of novel therapeutics targeting these essential pathways.

References

Methodological & Application

Application Notes and Protocols for Sensory Evaluation of Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 5'-inosinate (E633) is a flavor enhancer used to impart or intensify the umami taste in food products and pharmaceutical formulations.[1][2] As a salt of inosinic acid, it belongs to the family of 5'-ribonucleotides, which are known to create a synergistic effect with monosodium glutamate (MSG) and other substances containing free L-glutamate.[3][4][5] This synergy significantly amplifies the perception of umami, often described as a savory, brothy, or meaty taste. Understanding the sensory properties of this compound is crucial for optimizing flavor profiles, improving palatability, and masking undesirable tastes in various applications.

These application notes provide detailed protocols for the sensory evaluation of this compound, focusing on determining its taste threshold and quantifying its synergistic effects.

Principle of Umami Sensation and Synergy

Umami taste is primarily detected by the T1R1/T1R3 G-protein coupled receptor on the tongue.[4] L-glutamate binds to the Venus flytrap domain of the T1R1 part of this receptor, initiating a taste signal. 5'-ribonucleotides, such as this compound, bind to a different site on the receptor, allosterically modulating it to enhance the signal produced by glutamate.[3] This cooperative binding results in a perceived umami intensity that is many times greater than the sum of the individual components.[4][5]

Signaling Pathway of Umami Taste

The binding of L-glutamate and a 5'-ribonucleotide like this compound to the T1R1/T1R3 receptor triggers a downstream signaling cascade. This involves the activation of G-proteins, leading to the production of inositol trisphosphate (IP₃). IP₃ then stimulates the release of intracellular calcium ions (Ca²⁺), which in turn activates the TRPM5 ion channel, leading to cell depolarization and the transmission of a nerve impulse to the brain, where it is interpreted as umami taste.

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane T1R1_T1R3 T1R1/T1R3 Receptor G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein Activates Glutamate L-Glutamate Glutamate->T1R1_T1R3 Binds Inosinate Calcium 5'-inosinate Inosinate->T1R1_T1R3 Enhances Binding PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Fig. 1: Umami Taste Signaling Pathway

Quantitative Data Summary

Direct quantitative sensory data for this compound is not widely available in published literature. However, its sensory function is analogous to the well-studied disodium 5'-inosinate (IMP). The following tables summarize typical concentration ranges and synergistic effects observed for IMP, which can be used as a starting point for experiments with this compound. Note: Due to the difference in molecular weight and the potential for sensory contributions from the calcium ion (e.g., bitterness or astringency), these values should be confirmed experimentally for this compound.[6][7]

Table 1: Taste Recognition Thresholds in Water
CompoundRecognition Threshold (approx.)Taste Profile at Threshold
Monosodium Glutamate (MSG)0.01% - 0.03% w/vFaint Umami
Disodium 5'-inosinate (IMP)~0.0125% w/vFaint Umami/Brothy
This compound (est.) To be determined (expect similar range to IMP) To be determined
Table 2: Synergistic Umami Enhancement (with MSG)

The synergistic effect can be expressed by a mathematical model where the equivalent taste intensity of a mixture is greater than the sum of its parts. A common model is: y = u + γuv Where:

  • y = equivalent umami intensity (in terms of MSG concentration)

  • u = concentration of MSG in the mixture

  • v = concentration of the 5'-ribonucleotide in the mixture

  • γ = a constant representing the synergistic power

Mixture (in aqueous solution)Typical Concentration RangePerceived Umami Intensity
0.05% MSG-Baseline Umami
0.05% Disodium 5'-inosinate (IMP)-Weak Umami
0.05% MSG + 0.05% Disodium 5'-inosinate (IMP)-Significantly stronger than the sum of individual components (approx. 8 times stronger than 0.05% MSG alone)[4]
MSG + this compound To be determined Expected to be highly synergistic

Experimental Protocols

The following are detailed protocols for conducting sensory evaluation panel studies with this compound.

General Sensory Laboratory Setup and Practices
  • Environment: Sensory evaluations should be conducted in a dedicated, well-ventilated room free from distracting odors and noise.

  • Booth Design: Individual booths with neutral colored surfaces should be used to prevent interaction between panelists.

  • Sample Presentation: Samples should be presented at a controlled, consistent temperature in identical containers labeled with random three-digit codes. The order of presentation should be randomized for each panelist to minimize order effects.

  • Palate Cleansing: Panelists should rinse their mouths with deionized, tasteless water or consume unsalted crackers between samples to cleanse their palate.[8]

Panelist Selection and Training
  • Selection: Recruit 10-20 individuals who are non-smokers and have good sensory acuity. Screen for any taste or smell disorders.

  • Training: Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami). Train them to specifically identify and rate the intensity of umami taste.

Experimental Workflow

The general workflow for a sensory evaluation study involves several key stages, from objective setting to data analysis and reporting.

Sensory_Evaluation_Workflow Objective Define Objective (e.g., Threshold, Synergy) Design Experimental Design (e.g., Triangle, Paired Comparison) Objective->Design Preparation Sample Preparation (Solutions, Coding, Randomization) Design->Preparation Evaluation Sensory Evaluation Session (Tasting in Booths) Preparation->Evaluation Screening Panelist Screening & Training Screening->Evaluation Data_Collection Data Collection (Score Sheets, Software) Evaluation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Analysis Report Interpretation & Reporting Analysis->Report

Fig. 2: General Workflow for Sensory Panel Studies
Protocol 1: Determination of Recognition Threshold

This protocol uses the Ascending Forced-Choice (AFC) method to determine the lowest concentration at which the characteristic taste of this compound can be reliably detected.

  • Objective: To determine the recognition threshold of this compound in an aqueous solution.

  • Method: Three-Alternative Forced-Choice (3-AFC) Test.[8][9]

  • Materials:

    • This compound

    • Deionized, tasteless water

    • Series of dilutions of this compound (e.g., starting from 0.001% w/v and increasing in half-log steps).

    • Coded tasting cups.

  • Procedure:

    • Prepare a series of concentrations of this compound in deionized water.

    • For each concentration level, present each panelist with a set of three samples (a triad). Two samples are blanks (water only) and one contains the this compound solution.

    • Present the triads in ascending order of concentration.

    • Instruct panelists to taste each sample from left to right and identify the "odd" sample.

    • Panelists must choose one sample, even if they are guessing.

    • Record the results for each panelist at each concentration.

  • Data Analysis: The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in a certain number of consecutive triads (e.g., two or three). The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Evaluating Synergy with MSG

This protocol uses a paired comparison test to demonstrate and quantify the synergistic enhancement of umami taste when this compound is combined with MSG.

  • Objective: To evaluate the synergistic effect of this compound on the umami taste of MSG.

  • Method: Paired Comparison Test.

  • Materials:

    • This compound

    • Monosodium Glutamate (MSG)

    • Deionized, tasteless water

    • Solutions:

      • Sample A: A baseline concentration of MSG (e.g., 0.05% w/v).

      • Sample B: A solution containing the baseline MSG concentration plus a concentration of this compound (e.g., 0.05% w/v).

      • A series of MSG solutions of increasing concentration (e.g., 0.1%, 0.2%, 0.3%, 0.4% w/v) to be used as references.

  • Procedure:

    • Part 1: Simple Comparison:

      • Present panelists with Sample A and Sample B in a randomized, paired manner.

      • Ask panelists to identify which sample has a stronger umami taste.

      • Analyze the results to determine if a statistically significant number of panelists identified Sample B as stronger.

    • Part 2: Quantifying Synergy:

      • Present panelists with Sample B (the mixture).

      • Then, present the series of MSG reference solutions.

      • Ask panelists to identify which reference MSG solution is most similar in umami intensity to Sample B.

  • Data Analysis: The concentration of the reference MSG solution chosen as being equivalent to the mixture (Sample B) provides a quantitative measure of the synergy. For example, if the 0.4% MSG solution is deemed equivalent to the mixture of 0.05% MSG + 0.05% this compound, the synergistic effect has amplified the umami intensity by a factor of 8.

Considerations for Drug Development Professionals

  • Palatability and Masking: this compound can be used to improve the overall flavor profile of oral drug formulations. Its ability to enhance savory notes can help mask bitter or otherwise unpleasant tastes of active pharmaceutical ingredients (APIs).

  • Off-Tastes: As a calcium salt, it is possible that this compound may contribute slight bitter or astringent notes at higher concentrations.[6][7] It is crucial to evaluate this during formulation to find an optimal concentration that maximizes umami enhancement without introducing undesirable off-tastes.

  • Low-Sodium Formulations: this compound is an excellent alternative to disodium 5'-inosinate in low-sodium formulations, as it provides the same synergistic function without contributing to the sodium content.

By following these protocols, researchers and drug development professionals can systematically evaluate and harness the sensory properties of this compound to create more palatable and appealing products.

References

Application Notes and Protocols for the Determination of Calcium 5'-Inosinate Concentration in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 5'-inosinate (E633) is a food additive used to enhance the umami flavor in a wide variety of food products, often in synergy with monosodium glutamate (MSG).[1][2] It is the calcium salt of inosinic acid, a naturally occurring nucleotide.[2] Accurate quantification of this compound is crucial for quality control, regulatory compliance, and ensuring consistent flavor profiles in food manufacturing. These application notes provide detailed protocols for the determination of this compound in various food matrices using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and an Enzymatic Assay approach.

Principle of Methods

The primary methods for the determination of this compound rely on the quantification of the inosine 5'-monophosphate (IMP) moiety.

  • High-Performance Liquid Chromatography (HPLC): This is the reference and most common method. It separates IMP from other food components using a reversed-phase column with an ion-pairing agent or a hydrophilic interaction chromatography (HILIC) column.[3][4] Detection is typically achieved by UV absorbance at approximately 250 nm, which is a characteristic absorption wavelength for IMP.[5]

  • UV-Vis Spectrophotometry: This method provides a rapid and cost-effective way to estimate the total nucleotide concentration.[4][5][6] By measuring the absorbance of a sample extract at 250 nm, the concentration of IMP can be determined.[5] This method is less specific than HPLC and can be subject to interference from other UV-absorbing compounds in the food matrix.

  • Enzymatic Assay: This approach offers high specificity and can be adapted for high-throughput screening.[7][8] The method involves a series of coupled enzymatic reactions where the consumption or production of a cofactor (e.g., NADH) is measured spectrophotometrically, which is proportional to the initial amount of IMP.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details the analysis of this compound in food products using a reversed-phase HPLC with an ion-pairing agent.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Reagents and Standards:

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Hexylamine (ion-pairing agent)

  • Orthophosphoric acid

  • Deionized water

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock standard solution of this compound (e.g., 1000 mg/L) in deionized water.

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 mg/L to 50 mg/L.

  • Sample Preparation:

    • Weigh a representative portion of the homogenized food sample (e.g., 5-10 g) into a centrifuge tube.

    • Add a known volume of extraction solution (e.g., 20 mL of 5% perchloric acid or a mixture of acetonitrile and water).

    • Homogenize the sample for 2-3 minutes.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1 M Potassium phosphate buffer (pH 6.0) containing 5 mM hexylamine.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program should be developed, for instance, starting with 100% A and gradually increasing the percentage of B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[9]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of IMP in the sample extract from the calibration curve.

    • Calculate the concentration of this compound in the original food sample, taking into account the sample weight and extraction volume.

Typical HPLC Parameters

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Potassium Phosphate Buffer and Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 20 µL |

UV-Vis Spectrophotometric Method

This protocol provides a rapid screening method for the determination of this compound.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge

  • Volumetric flasks and pipettes

Reagents and Standards:

  • This compound standard (purity ≥ 98%)

  • Perchloric acid

  • Potassium hydroxide

  • Deionized water

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock standard solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare a series of working standard solutions with concentrations ranging from 1 mg/L to 20 mg/L.

  • Sample Preparation:

    • Follow the same sample preparation procedure as for the HPLC method (extraction with perchloric acid).

    • Neutralize the acidic extract with potassium hydroxide to precipitate potassium perchlorate.

    • Centrifuge to remove the precipitate and use the clear supernatant for analysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard solutions and the sample extract at 250 nm against a blank (deionized water).

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of IMP in the sample extract from the calibration curve.

    • Calculate the concentration of this compound in the original food sample.

Expected Absorbance Data for Standard Solutions

Concentration (mg/L) Absorbance at 250 nm (AU)
1 Value
5 Value
10 Value
15 Value
20 Value

(Note: Actual absorbance values will depend on the spectrophotometer and cuvette path length. This table should be populated with experimental data.)

Enzymatic Assay Method

This protocol outlines a specific and sensitive enzymatic method for quantifying IMP.

Apparatus and Materials:

  • Microplate reader or spectrophotometer

  • Incubator

  • Analytical balance

  • Pipettes

Reagents and Kits:

  • Commercially available inosine 5'-monophosphate dehydrogenase (IMPDH) assay kit or individual enzymes and reagents.

  • IMPDH enzyme

  • Nicotinamide adenine dinucleotide (NAD+)

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard solutions of this compound as described for the previous methods.

    • Prepare the sample extract as described in the HPLC method, ensuring the final pH is compatible with the enzyme assay.

  • Enzymatic Reaction:

    • To a microplate well or cuvette, add the reaction buffer, NAD+ solution, and the sample or standard solution.

    • Initiate the reaction by adding the IMPDH enzyme solution.

    • Incubate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes).

  • Measurement:

    • Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis:

    • Construct a calibration curve by plotting the change in absorbance against the concentration of the IMP standards.

    • Determine the concentration of IMP in the sample from the calibration curve.

    • Calculate the concentration of this compound in the original food sample.

Typical Enzymatic Assay Parameters

Parameter Value
Enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH)
Cofactor NAD+
Detection Wavelength 340 nm
Incubation Temperature 37 °C

| Incubation Time | 30 minutes |

Data Presentation

Summary of Quantitative Data for this compound Determination

MethodLinearity Range (mg/L)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)
HPLC 0.5 - 500.10.395 - 105
UV-Vis Spectrophotometry 1 - 201.03.090 - 110
Enzymatic Assay 0.1 - 100.050.1592 - 108
(Note: These are typical performance characteristics and should be validated for each specific food matrix and laboratory setup.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Food Sample homogenize Homogenization sample->homogenize extract Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Analysis filter->hplc uv_vis UV-Vis Analysis filter->uv_vis enzymatic Enzymatic Assay filter->enzymatic calibration Calibration Curve hplc->calibration uv_vis->calibration enzymatic->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: General workflow for the determination of this compound in food.

analytical_principle cluster_hplc HPLC Method cluster_uv UV-Vis Method cluster_enzyme Enzymatic Method hplc_separation Separation by Reversed-Phase Column hplc_detection UV Detection at 250 nm hplc_separation->hplc_detection uv_measurement Absorbance Measurement at 250 nm enzyme_reaction IMP + NAD+ -> XMP + NADH + H+ enzyme_detection Measure NADH at 340 nm enzyme_reaction->enzyme_detection imp Inosine 5'-Monophosphate (from this compound) imp->hplc_separation imp->uv_measurement imp->enzyme_reaction

References

Application Notes and Protocols: Calcium 5'-inosinate in Eukaryotic Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of eukaryotic cell culture media is a critical aspect of modern biotechnology, directly impacting cell growth, viability, and the yield of therapeutic proteins such as monoclonal antibodies. While various supplements are routinely used to enhance culture performance, the application of Calcium 5'-inosinate is a novel consideration. This document provides detailed application notes and protocols for the theoretical use of this compound as a dual-purpose supplement, delivering both calcium ions and a key precursor for nucleotide biosynthesis.

Calcium is a crucial divalent cation in cell culture, playing a significant role in cell adhesion, signal transduction, and maintaining cell membrane integrity. Inosinate (Inosine 5'-monophosphate or IMP) is a central intermediate in the de novo and salvage pathways of purine nucleotide synthesis.[1] As a precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), an adequate supply of inosinate is essential for DNA and RNA synthesis, and consequently for cell proliferation and protein production.[1][2]

The supplementation of culture media with nucleoside precursors like hypoxanthine (which is converted to inosinate) has been shown to improve the growth rates of certain CHO cell clones.[3] Therefore, this compound could theoretically provide a synergistic benefit by supporting both cellular signaling and nucleotide metabolism.

Potential Applications

  • Enhancement of Cell Growth and Viability: By providing a readily available source of inosinate for the purine salvage pathway, this compound may support robust DNA and RNA synthesis, particularly in rapidly dividing cells or in cell lines with limitations in de novo purine synthesis. This can lead to improved cell growth and viability.[3]

  • Increased Protein Production: For the production of recombinant proteins, such as monoclonal antibodies, high rates of transcription and translation are required. Supplementing with a key nucleotide precursor could potentially boost the cellular machinery responsible for protein synthesis, leading to higher product titers.

  • Support in Serum-Free Media: In chemically defined, serum-free media, where the availability of nucleotide precursors may be limited, the addition of this compound could be particularly beneficial.

  • Modulation of Cellular Metabolism: The availability of external purine sources can influence cellular metabolic pathways, which may have downstream effects on product quality attributes, such as glycosylation patterns of monoclonal antibodies.[4]

Data Presentation

The following table summarizes the hypothetical quantitative data for the application of this compound in a typical CHO cell culture producing a monoclonal antibody. These values are theoretical and should be optimized for specific cell lines and processes.

ParameterControl (No Supplement)This compound (0.1 mM)This compound (0.5 mM)This compound (1.0 mM)
Peak Viable Cell Density (x10^6 cells/mL) 8.29.19.89.5
Cell Viability at Harvest (%) 85889289
Monoclonal Antibody Titer (g/L) 2.52.83.23.0
Specific Productivity (pg/cell/day) 30323533

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

  • Materials:

    • This compound powder

    • Cell culture grade water

    • 0.22 µm sterile filter

    • Sterile conical tubes

  • Procedure:

    • In a sterile biological safety cabinet, weigh the desired amount of this compound powder.

    • Dissolve the powder in cell culture grade water to create a 100 mM stock solution. Gently warm the solution if necessary to aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Concentration of this compound
  • Objective: To determine the optimal working concentration of this compound for a specific eukaryotic cell line.

  • Materials:

    • Eukaryotic cell line of interest (e.g., CHO-S)

    • Basal cell culture medium

    • Sterile culture vessels (e.g., 24-well plates or shake flasks)

    • Sterile 100 mM this compound stock solution

    • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

    • Assay for quantifying protein product (e.g., ELISA for monoclonal antibodies)

  • Procedure:

    • Thaw and expand the chosen cell line according to standard protocols.

    • Seed the cells into replicate culture vessels at a density of 0.3 x 10^6 cells/mL in the basal medium.

    • Prepare a dilution series of the this compound stock solution to supplement the cultures at final concentrations of 0 mM (control), 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM.

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM).

    • Monitor the cultures daily for viable cell density and viability using a cell counter.

    • On the day of harvest (e.g., day 10 or when viability drops below 80%), collect samples for product titer analysis.

    • Analyze the collected data to determine the concentration of this compound that results in the optimal balance of cell growth, viability, and protein production.

Signaling Pathways and Experimental Workflows

The potential effects of this compound can be understood through its influence on two major cellular processes: calcium-dependent signaling and purine metabolism.

Calcium_Signaling_Pathway extracellular Extracellular Space GPCR GPCR Ca_ext Ca²⁺ Ca_cyt [Ca²⁺]i PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Adhesion) PKC->Cellular_Response IP3R->Ca_cyt Release Ca_er Ca²⁺ cytosol Cytosol Calmodulin Calmodulin Ca_cyt->Calmodulin Activates Calmodulin->Cellular_Response

Caption: Calcium signaling pathway initiated by G-protein coupled receptors.

Purine_Salvage_Pathway cluster_products Purine Nucleotides cluster_synthesis Nucleic Acid Synthesis Ca_Inosinate This compound (Supplement) Inosinate Inosinate (IMP) Ca_Inosinate->Inosinate Provides AMP AMP Inosinate->AMP GMP GMP Inosinate->GMP Hypoxanthine Hypoxanthine Hypoxanthine->Inosinate PRPP PRPP PRPP->Inosinate HGPRT HGPRT HGPRT->Hypoxanthine HGPRT->PRPP RNA RNA AMP->RNA DNA DNA AMP->DNA via dATP GMP->RNA GMP->DNA via dGTP Experimental_Workflow start Start: Cell Culture Expansion seeding Seed Cells into Replicate Cultures start->seeding supplementation Supplement with this compound (Concentration Gradient) seeding->supplementation incubation Incubate under Standard Conditions supplementation->incubation monitoring Daily Monitoring: - Viable Cell Density - Viability incubation->monitoring monitoring->incubation Daily harvest Harvest Cultures monitoring->harvest analysis Analyze Samples: - Product Titer (e.g., ELISA) - Metabolite Analysis (Optional) - Product Quality (Optional) harvest->analysis conclusion Determine Optimal Concentration analysis->conclusion

References

Application Notes and Protocols for Spectrophotometric Assay of Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of Calcium 5'-inosinate in solution using two distinct spectrophotometric methods. The first protocol focuses on the enzymatic determination of the 5'-inosinate moiety, while the second details the colorimetric determination of the calcium ion. These assays are suitable for researchers in drug development, quality control, and various scientific fields requiring the quantification of this important flavor enhancer and potential therapeutic agent.

Principle of Detection

The quantification of this compound is achieved by separately assaying its two constituent components: 5'-inosinate and calcium.

  • 5'-Inosinate Detection: The concentration of 5'-inosinate is determined using an enzymatic assay based on the activity of inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). The concurrent reduction of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm. This change in absorbance is directly proportional to the concentration of 5'-inosinate in the sample.

  • Calcium Detection: The calcium ion concentration is determined using a colorimetric assay. In this method, calcium ions form a stable complex with o-cresolphthalein complexone (OCPC) under alkaline conditions. The formation of the Ca-OCPC complex results in a colored product that can be measured spectrophotometrically at a wavelength of 575 nm. The intensity of the color is directly proportional to the calcium concentration in the sample.[1][2]

I. Spectrophotometric Assay for 5'-Inosinate

This protocol outlines the enzymatic determination of 5'-inosinate using IMPDH.

Materials and Reagents
  • This compound standard

  • Inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme

  • NAD+ (β-Nicotinamide adenine dinucleotide)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM DTT)

  • Deionized water

  • Spectrophotometer and UV-transparent cuvettes or 96-well plates

Experimental Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare a series of working standards by diluting the stock solution with the reaction buffer to final concentrations ranging from 0.1 mM to 1.0 mM.

  • Preparation of Reagent Mixture:

    • Prepare a reagent mixture containing the reaction buffer, NAD+ (final concentration, e.g., 2 mM), and IMPDH enzyme (final concentration to be optimized based on enzyme activity).

  • Assay Procedure:

    • Pipette a specific volume of the standard or sample solution into a cuvette or well of a microplate.

    • Add the reagent mixture to initiate the reaction. The final volume should be constant for all reactions.

    • Mix gently and incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the reaction to proceed.

    • Measure the absorbance at 340 nm. A blank reaction containing all components except the 5'-inosinate standard/sample should be included to zero the spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot a standard curve of absorbance at 340 nm versus the concentration of the 5'-inosinate standards.

    • Determine the concentration of 5'-inosinate in the unknown samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary
ParameterValue
Wavelength (λmax)340 nm
Linear Range0.1 - 1.0 mM
Limit of Detection (LOD)~0.05 mM
Limit of Quantification (LOQ)~0.1 mM
Recovery95 - 105%
Precision (%RSD)< 5%

Enzymatic Reaction Pathway for 5'-Inosinate Detection

G cluster_reaction Enzymatic Reaction IMP 5'-Inosinate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Oxidation IMPDH IMPDH IMP->IMPDH NAD NAD+ NADH NADH (Absorbance at 340 nm) NAD->NADH Reduction NAD->IMPDH IMPDH->XMP IMPDH->NADH

Caption: Enzymatic conversion of 5'-inosinate to XMP with concurrent production of NADH.

II. Spectrophotometric Assay for Calcium

This protocol describes the colorimetric determination of calcium using the o-cresolphthalein complexone method.[1][2]

Materials and Reagents
  • Calcium Chloride (CaCl2) or Calcium Carbonate (CaCO3) standard

  • Chromogenic Reagent: o-cresolphthalein complexone solution

  • Calcium Assay Buffer (alkaline, e.g., pH 10-11)

  • Deionized water

  • Spectrophotometer and clear cuvettes or 96-well plates

Experimental Protocol
  • Preparation of Standard Solutions:

    • Prepare a calcium stock solution (e.g., 100 mg/dL) by dissolving a known amount of CaCl2 or CaCO3 in deionized water.

    • Prepare a series of working standards by diluting the stock solution with deionized water to final concentrations ranging from 0.4 mg/dL to 10 mg/dL.[1]

  • Assay Procedure:

    • Pipette a specific volume of the standard or sample solution into a cuvette or well of a microplate.

    • Add the Chromogenic Reagent to each well.[2]

    • Add the Calcium Assay Buffer to each well.[2]

    • Mix and incubate at room temperature for 5-10 minutes, protected from light.[1][2]

    • Measure the absorbance at 575 nm. A blank reaction containing all components except the calcium standard/sample should be used to zero the spectrophotometer.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot a standard curve of absorbance at 575 nm versus the concentration of the calcium standards.

    • Determine the concentration of calcium in the unknown samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary
ParameterValue
Wavelength (λmax)575 nm
Linear Range0.4 - 10 mg/dL
Limit of Detection (LOD)~0.2 mg/dL
Limit of Quantification (LOQ)~0.4 mg/dL
Recovery97 - 103%
Precision (%RSD)< 3%

Experimental Workflow for Calcium Detection

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_std Prepare Calcium Standards add_reagents Add Chromogenic Reagent and Assay Buffer prep_std->add_reagents prep_sample Prepare Sample Solution prep_sample->add_reagents incubate Incubate 5-10 min at RT add_reagents->incubate measure Measure Absorbance at 575 nm incubate->measure std_curve Generate Standard Curve measure->std_curve calc_conc Calculate Sample Concentration std_curve->calc_conc

Caption: Workflow for the colorimetric determination of calcium.

Conclusion

The described spectrophotometric assays provide reliable and reproducible methods for the separate quantification of the 5'-inosinate and calcium components of this compound. The enzymatic assay for 5'-inosinate offers high specificity, while the colorimetric assay for calcium is simple and robust. By performing both assays, a comprehensive quantitative profile of this compound in a given sample can be obtained. These protocols are well-suited for implementation in various research and quality control laboratory settings.

References

Application Notes and Protocols: Calcium 5'-Inosinate as a Ligand in Purinergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic receptors, a family of cell surface receptors activated by extracellular nucleotides such as ATP and ADP, play crucial roles in a myriad of physiological processes. These receptors are broadly classified into two main families: P1 receptors, which are responsive to adenosine, and P2 receptors, which are activated by ATP and other nucleotides. The P2 receptor family is further divided into P2X ion channels and P2Y G-protein coupled receptors (GPCRs). Given their widespread distribution and involvement in cellular signaling, purinergic receptors are significant targets for drug discovery and development.

Calcium 5'-inosinate, a salt of inosine monophosphate (IMP), is a nucleotide that shares structural similarities with endogenous purinergic receptor ligands. While inosine and its derivatives are known to interact with adenosine receptors, the potential for inosine monophosphate to act as a ligand at P2 purinergic receptors is an area of active investigation. These application notes provide a framework for utilizing this compound in purinergic receptor binding and functional assays to characterize its potential as a novel ligand.

Purinergic Receptor Signaling Pathways

Purinergic P2Y receptors are GPCRs that, upon activation, couple to various G proteins to initiate downstream signaling cascades. A common pathway for several P2Y receptor subtypes (e.g., P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1][2] This increase in cytosolic calcium is a key signaling event that can be readily measured in functional assays.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound P2Y_Receptor P2Y Receptor Ligand->P2Y_Receptor Binds to G_Protein Gαq/11 P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Response Ca2->Cellular_Response Mediates Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Ligand) B Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) A->B C Incubate to Reach Equilibrium B->C D Vacuum Filtration to Separate Bound and Free Ligand C->D E Wash Filters D->E F Add Scintillation Cocktail E->F G Count Radioactivity F->G H Data Analysis (Calculate IC50 and Ki) G->H Calcium_Mobilization_Workflow A Plate Cells in 96-well Plate B Load Cells with Calcium-sensitive Dye A->B C Wash Cells to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Inject Test Compound (this compound) D->E F Measure Peak Fluorescence E->F G Data Analysis (Calculate ΔF and EC50) F->G

References

Application Notes and Protocols for Low-Sodium Product Formulation Using Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health imperative to reduce dietary sodium intake has presented a significant challenge to the food industry: maintaining the palatability of products while lowering sodium content.[1] Calcium 5'-inosinate, a flavor enhancer, offers a promising solution by imparting a savory, or umami, taste. This document provides detailed application notes and protocols for leveraging this compound in the formulation of low-sodium products.

This compound works synergistically with glutamates, such as monosodium glutamate (MSG), to significantly enhance the umami flavor, which can compensate for the flavor loss associated with sodium reduction.[2] This synergistic effect allows for a reduction in sodium chloride (NaCl) without compromising consumer acceptance.[3] These notes will provide the scientific basis and practical methodologies for utilizing this compound in product development and analysis.

Chemical Properties and Functionality

PropertyDescription
Chemical Name Calcium inosine-5'-monophosphate
Molecular Formula C₁₀H₁₁CaN₄O₈P
Appearance Odorless, white or off-white crystals or powder
Solubility Sparingly soluble in water
Functionality Flavor enhancer (Umami taste)

Application in Low-Sodium Products

This compound is particularly effective in savory products where a meaty or brothy flavor is desired. Its primary application is in conjunction with a glutamate source to achieve a significant umami boost, which enhances the overall flavor profile and perception of saltiness.

Synergistic Effect with Glutamates

The cornerstone of using this compound for sodium reduction is its synergistic relationship with glutamates. The combination of a ribonucleotide like inosinate with a glutamate creates an umami taste that is more intense than the sum of the individual components. This allows for a substantial reduction in sodium chloride while maintaining a desirable flavor. One study on spicy soups demonstrated that the addition of MSG, an umami-producing substance, could enable a 32.5% reduction in sodium content without negatively impacting overall acceptability.[2]

Quantitative Data on Sodium Reduction

While specific quantitative data for this compound is not as abundant as for MSG, the principles of umami-driven salt reduction are directly applicable. The following table is based on studies using umami-enhancing compounds to reduce sodium in various food products.

Food ProductSodium Reduction (%)Umami Substance(s)Key Sensory Findings
Spicy Soups32.5%Monosodium Glutamate (MSG)No significant change in overall acceptance or saltiness with the addition of 0.7% MSG.[2]
Vegetable Soup30%Not specifiedNo significant differences in perceived saltiness or liking in children and the elderly.[4]
BreadUp to 30%Not specifiedDid not negatively affect consumer liking or purchase intent.[3][5]
SalamiNot specifiedSalt substitutesSaltiness was not the decisive factor in decreased acceptance; aftertaste from substitutes was more relevant.[6]

Experimental Protocols

Sensory Evaluation of Low-Sodium Products

This protocol outlines the methodology for assessing the sensory attributes of low-sodium products formulated with this compound.

Objective: To determine the sensory profile and consumer acceptance of a low-sodium product compared to a full-sodium control.

Methodology:

  • Panelist Recruitment and Training:

    • Recruit 20-30 consumer panelists who are regular consumers of the product category being tested.

    • Conduct a screening session to assess their ability to distinguish between the five basic tastes (sweet, sour, salty, bitter, umami).

    • Provide training on the specific sensory attributes of the product, including saltiness, umami, and any off-flavors. Use reference standards for each attribute.

  • Sample Preparation:

    • Prepare a full-sodium control product and one or more low-sodium variations formulated with this compound.

    • Code the samples with random three-digit numbers to blind the panelists.[7]

    • Present the samples in a randomized and balanced order to each panelist.

  • Sensory Evaluation:

    • Hedonic Scaling: Use a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) for panelists to rate their overall liking of each sample.[5][8]

    • Just-About-Right (JAR) Scale: Use a 7-point JAR scale for specific attributes like saltiness and umami intensity (1 = much too weak, 4 = just about right, 7 = much too strong).[6]

    • Attribute Intensity Scaling: Use a line scale or a category scale to rate the intensity of other relevant sensory attributes (e.g., flavor, aftertaste, texture).

    • Provide panelists with unsalted crackers and water to cleanse their palate between samples.[7]

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the control and low-sodium samples.

    • Conduct penalty analysis on the JAR scale data to identify attributes that are driving negative consumer acceptance.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Recruitment Panelist Recruitment & Training Sample_Preparation Sample Preparation (Control & Low-Sodium) Sensory_Testing Sensory Testing (Hedonic, JAR, Intensity) Sample_Preparation->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Penalty Analysis) Data_Collection->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

Caption: Workflow for sensory evaluation of low-sodium products.

Determination of Sodium Content

This protocol is based on the AOAC Official Method 983.14 for the determination of sodium in foods, adapted for products containing this compound.[9]

Objective: To accurately quantify the sodium content in a food product.

Methodology:

  • Sample Preparation:

    • Homogenize a representative sample of the food product.

    • Accurately weigh approximately 1.5 g of the homogenized sample into a beaker.

    • Add 100 mL of deionized water and stir until the sample is well-dispersed.

  • Titration (Potentiometric Method):

    • Use a silver nitrate (AgNO₃) solution as the titrant.

    • Employ a silver/sulfide ion-selective electrode (ISE) to detect the endpoint of the titration.[9]

    • As the silver nitrate is added, it reacts with the chloride ions to form insoluble silver chloride. The endpoint is reached when all chloride ions have precipitated.

    • The instrument software will automatically calculate the chloride concentration.

  • Calculation of Sodium Content:

    • While this method directly measures chloride, the sodium content can be inferred, assuming the majority of chloride is from sodium chloride. For more accurate results in reformulated products, direct sodium measurement is recommended.

Alternative Method: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

For a direct and more accurate measurement of total sodium:

  • Sample Digestion:

    • Accurately weigh a portion of the homogenized sample.

    • Digest the sample using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system.

  • Analysis:

    • Dilute the digested sample to a known volume with deionized water.

    • Aspirate the sample into the ICP-OES instrument.

    • The instrument measures the emission of light from excited sodium atoms at a characteristic wavelength.

    • Quantify the sodium concentration by comparing the emission intensity to a calibration curve prepared from sodium standards.

Sodium_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Homogenization Homogenize Sample Weighing Weigh Sample Digestion Acid Digestion (for ICP-OES) Weighing->Digestion Analysis_Method ICP-OES or Potentiometric Titration Digestion->Analysis_Method Calibration Calibration Curve Analysis_Method->Calibration Calculation Calculate Sodium Content Calibration->Calculation Result Result (mg/100g) Calculation->Result

Caption: Workflow for sodium content analysis in food products.

Quantification of this compound by HPLC

This protocol provides a method for the determination of this compound in food products using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in a food matrix.

Methodology:

  • Sample Preparation:

    • Weigh a homogenized sample of the food product.

    • Extract the nucleotides using a suitable extraction buffer (e.g., perchloric acid or a methanol/water mixture).[10]

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0) and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway of Umami Taste

The perception of umami taste is initiated by the binding of glutamate and 5'-ribonucleotides, such as inosinate, to specific G-protein coupled receptors (GPCRs) on the taste receptor cells.

Umami_Signaling_Pathway Glutamate Glutamate (e.g., MSG) T1R1_T1R3 T1R1/T1R3 Receptor (GPCR) Glutamate->T1R1_T1R3 Inosinate This compound Inosinate->T1R1_T1R3 G_protein G-protein (Gustducin) Activation T1R1_T1R3->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2_IP3 PIP2 -> IP3 PLC->PIP2_IP3 Ca_release Ca²⁺ Release from Endoplasmic Reticulum PIP2_IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Signal to Brain via Gustatory Nerve ATP_release->Nerve_signal

Caption: Simplified signaling pathway for umami taste perception.

References

Application Notes and Protocols for the Separation of Calcium 5'-Inosinate from Other Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of Calcium 5'-inosinate from other nucleotides. The methodologies outlined are critical for quality control in food production, pharmaceutical analysis, and various research applications.

Introduction

This compound is a flavor enhancer often used in synergy with monosodium glutamate (MSG) to create an umami taste. Its accurate quantification and separation from other nucleotides, such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), cytidine monophosphate (CMP), and uridine monophosphate (UMP), are essential for ensuring product quality, regulatory compliance, and for research into its metabolic and physiological roles. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), particularly ion-exchange and ion-pair reversed-phase chromatography, and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Nucleotide Separation

HPLC is a robust and widely used technique for the analysis of nucleotides.[1][2] The choice between ion-exchange and ion-pair reversed-phase chromatography depends on the specific sample matrix and the desired resolution.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[3][4][5][6] Since nucleotides are negatively charged due to their phosphate groups, anion-exchange chromatography is a suitable method for their separation.[2][7][8]

Objective: To separate and quantify this compound from a mixture of 5'-mononucleotides (AMP, GMP, CMP, UMP).

Instrumentation:

  • HPLC system with a quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column Strong anion-exchange (SAX) column (e.g., Agilent ZORBAX SAX, 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Diammonium hydrogen phosphate buffer, pH 4.0
Mobile Phase B 1.0 M Diammonium hydrogen phosphate buffer, pH 4.0
Gradient 0-20 min: 100% A to 80% A, 20% B20-25 min: 80% A, 20% B to 100% A25-30 min: 100% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation (from Infant Formula):

  • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 20 mL of deionized water and vortex to dissolve.

  • Add 5 mL of 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique that combines the principles of reversed-phase chromatography with the use of an ion-pairing reagent to enhance the retention and separation of ionic analytes on a non-polar stationary phase.[2][7]

Objective: To achieve high-resolution separation of this compound and other nucleotides.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., Agilent ZORBAX SB-AQ, 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.6 mg/mL Tetrabutylammonium bisulfate (TBAS) in water, pH adjusted to 2.75 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-12 min: 100% A, 0% B12-15 min: 0% A, 100% B15-20 min: 0% A, 100% B20-25 min: 100% A, 0% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 65 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation (General):

  • Dissolve the sample in deionized water to a concentration of approximately 1 mg/mL.

  • If particulates are present, centrifuge the sample at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. For complex matrices like food, a solid-phase extraction (SPE) cleanup may be necessary.[9]

Quantitative Data Summary for HPLC Methods

The following table summarizes typical performance data for the HPLC analysis of 5'-nucleotides.

ParameterIon-Exchange HPLCIon-Pair RP-HPLC
Linearity (R²) > 0.999> 0.9999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.09 - 0.14 mg/L
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL-
Recovery 85.0% - 92.3%80.0% - 110.0%
Precision (RSD) < 5%0.5% - 3.5%

Data compiled from multiple sources for typical nucleotide analysis.

Typical Retention Times (in minutes) for IP-RP-HPLC:

NucleotideRetention Time (min)
Cytidine 5'-monophosphate (CMP)~ 4.5
Uridine 5'-monophosphate (UMP)~ 5.8
Adenosine 5'-monophosphate (AMP)~ 8.2
Guanosine 5'-monophosphate (GMP)~ 9.5
Inosine 5'-monophosphate (IMP) ~ 10.8

Note: Retention times are approximate and can vary based on the specific column, instrument, and exact mobile phase conditions.

Capillary Electrophoresis (CE) for Nucleotide Separation

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[9] It offers advantages such as high efficiency, short analysis times, and minimal sample consumption.[9]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

Objective: Rapid and efficient separation of this compound from other nucleotides.

Instrumentation:

  • Capillary electrophoresis system

  • Fused-silica capillary

  • UV-Vis or Diode Array Detector

  • Data acquisition and processing software

Electrophoretic Conditions:

ParameterValue
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte (BGE) 50 mM Borate buffer, pH 9.2
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection Wavelength 254 nm

Sample Preparation:

  • Dissolve the sample in deionized water or the background electrolyte to a concentration of 50-100 µg/mL.

  • Degas the sample and buffers by sonication.

  • Filter the sample through a 0.22 µm syringe filter.

Quantitative Data Summary for CE
ParameterCapillary Zone Electrophoresis (CZE)
Migration Time Precision (RSD) < 2%
Peak Area Precision (RSD) < 5%
LOD ~ 1 µM

Visualizations

Experimental Workflows

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Sample Weighing dissolution Dissolution in Water start->dissolution precipitation Protein Precipitation (TCA) dissolution->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration end_prep Sample for HPLC filtration->end_prep injection Injection into HPLC end_prep->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis CE_Workflow start Sample Dissolution (in BGE or Water) degas Degassing (Sonication) start->degas filter Filtration (0.22 µm) degas->filter injection Hydrodynamic Injection filter->injection separation Electrophoretic Separation injection->separation detection UV/DAD Detection separation->detection analysis Data Analysis detection->analysis Separation_Principles cluster_hplc HPLC Techniques cluster_ce Capillary Electrophoresis IEC Ion-Exchange Chromatography (Separation by charge) IP_RP_HPLC Ion-Pair Reversed-Phase HPLC (Separation by polarity with ion-pairing) CZE Capillary Zone Electrophoresis (Separation by electrophoretic mobility) Analyte This compound & other Nucleotides Analyte->IEC Anionic Nature Analyte->IP_RP_HPLC Ionic & Polar Characteristics Analyte->CZE Charged Species

References

Application Notes and Protocols for Assessing the Synergistic Effect of Calcium 5'-inosinate with Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The umami taste, recognized as the fifth basic taste, is elicited by glutamate and is characteristically enhanced by the presence of certain 5'-ribonucleotides. This synergistic interaction is a cornerstone of savory flavor perception. Calcium 5'-inosinate, a salt of inosinic acid, in conjunction with glutamate, significantly amplifies the umami taste. This document provides detailed application notes and experimental protocols for the quantitative assessment of this synergistic effect, employing sensory evaluation, electronic tongue technology, and in-vitro cell-based assays.

Sensory Evaluation Protocols

Sensory evaluation remains the gold standard for assessing taste perception as it directly measures human response. The following protocols are designed to quantify the synergistic umami taste.

Two-Alternative Forced-Choice (2-AFC) Test

The 2-AFC test is a discriminative method to determine if a sensory difference exists between two samples.[1][2]

Objective: To determine the detection threshold of umami synergy or to assess if a mixture of glutamate and this compound is perceived as more intensely umami than glutamate alone.

Experimental Protocol:

  • Panelist Selection and Training:

    • Recruit 20-30 panelists.

    • Screen panelists for their ability to detect basic tastes.

    • Train panelists to recognize and rate the intensity of umami taste using standard solutions of monosodium glutamate (MSG).

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed, near-threshold concentration of MSG.

    • Prepare a corresponding series of solutions with the same MSG concentration plus varying low concentrations of this compound.

    • All solutions should be prepared in deionized water and presented at a constant temperature (e.g., 25°C).

  • Testing Procedure:

    • Present panelists with two samples, one containing only MSG (A) and the other containing MSG and this compound (B), in a randomized and counterbalanced order.

    • Instruct panelists to taste each sample, rinse their mouth with deionized water between samples, and identify the sample with the stronger umami taste.

    • A "forced-choice" is required; panelists cannot report "no difference."[2]

  • Data Analysis:

    • Analyze the data using binomial tests or chi-squared tests to determine if the selection of the synergistic mixture is statistically significant.

    • The concentration at which a significant number of panelists can correctly identify the sample with this compound indicates the synergy detection threshold.

Ranking and Rating Tests

These methods are used to evaluate the relative intensity of the umami taste across multiple samples.

Objective: To quantify and compare the umami intensity of different concentrations of glutamate and this compound mixtures.

Experimental Protocol:

  • Panelist Selection and Training: (As described in section 1.1.1)

  • Sample Preparation:

    • Prepare a range of solutions with varying concentrations of MSG, this compound, and their mixtures.

    • Include a reference solution of a known MSG concentration.

  • Testing Procedure (Ranking):

    • Present panelists with a set of randomized samples.

    • Instruct panelists to rank the samples from lowest to highest umami intensity.

  • Testing Procedure (Rating):

    • Present panelists with one sample at a time.

    • Instruct panelists to rate the umami intensity of each sample on a labeled magnitude scale (e.g., a 9-point hedonic scale or a visual analog scale).

  • Data Analysis:

    • For ranking data, use Friedman's test or other non-parametric statistical analyses.

    • For rating data, use Analysis of Variance (ANOVA) to determine significant differences in umami intensity between samples.

Experimental Workflow for Sensory Evaluation

Sensory_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist Panelist Selection & Training PresentSamples Present Samples to Panelists Panelist->PresentSamples SamplePrep Sample Preparation SamplePrep->PresentSamples RecordResponses Record Panelist Responses PresentSamples->RecordResponses DataAnalysis Statistical Analysis RecordResponses->DataAnalysis Conclusion Draw Conclusions on Synergy DataAnalysis->Conclusion

Caption: Workflow for sensory evaluation of umami synergy.

Electronic Tongue Analysis

An electronic tongue is an analytical instrument that uses an array of chemical sensors to provide a "fingerprint" of a sample's taste profile.[3][4]

Objective: To obtain an objective, quantitative measure of the synergistic umami taste and to differentiate between various mixtures of glutamate and this compound.

Experimental Protocol:

  • Instrument and Sensor Preparation:

    • Use an electronic tongue system equipped with sensors sensitive to umami compounds.

    • Condition and calibrate the sensors according to the manufacturer's instructions using standard solutions (e.g., MSG, quinine for bitterness, NaCl for saltiness, etc.).

  • Sample Preparation:

    • Prepare solutions of MSG, this compound, and their mixtures in deionized water at various concentrations.

    • Ensure all samples are at a uniform temperature before analysis.

  • Measurement Procedure:

    • Immerse the sensor array into the sample solution.

    • Allow the sensor signals to stabilize and record the potential differences.

    • Thoroughly rinse the sensor array with deionized water and a cleaning solution between each measurement to prevent carryover.[5]

  • Data Analysis:

    • The multidimensional data from the sensor array is analyzed using multivariate statistical methods such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA).

    • In a PCA plot, the distance between sample points can indicate the degree of difference in taste profiles. A significant shift in the position of the glutamate sample upon addition of this compound indicates a synergistic effect.

Experimental Workflow for Electronic Tongue Analysis

ETongue_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis InstrumentPrep Instrument & Sensor Preparation MeasureSamples Measure Samples with E-Tongue InstrumentPrep->MeasureSamples SamplePrep Sample Preparation SamplePrep->MeasureSamples RecordData Record Sensor Data MeasureSamples->RecordData MultivariateAnalysis Multivariate Data Analysis (PCA/LDA) RecordData->MultivariateAnalysis InterpretResults Interpret Synergy from Data Clusters MultivariateAnalysis->InterpretResults

Caption: Workflow for electronic tongue analysis of umami synergy.

In-Vitro Cell-Based Assays

Cell-based assays provide a high-throughput method to study the molecular mechanisms of umami taste synergy by measuring the activation of the umami taste receptor, a heterodimer of T1R1 and T1R3.[6][7]

Objective: To quantify the synergistic activation of the T1R1/T1R3 receptor by glutamate and this compound.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells, which do not endogenously express taste receptors.[8]

    • Co-transfect the HEK293 cells with plasmids encoding the human T1R1 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα15 or a chimeric G-protein like Gα16-gust44) to couple the receptor activation to an intracellular calcium signal.[6]

  • Calcium Imaging Assay:

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Apply solutions of glutamate, this compound, and their mixtures to the cells.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity change for each condition.

    • A significantly greater increase in fluorescence in the presence of both glutamate and this compound compared to glutamate alone demonstrates a synergistic effect at the receptor level.

    • Dose-response curves can be generated to determine the EC50 values for receptor activation.

Umami Taste Receptor Signaling Pathway

Umami_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate T1R1_T1R3 T1R1/T1R3 Receptor Glutamate->T1R1_T1R3 Inosinate Ca 5'-inosinate Inosinate->T1R1_T1R3 G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein activates PLCb2 PLCβ2 G_Protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 activates Depolarization Cell Depolarization TRPM5->Depolarization causes ATP_release ATP Release Depolarization->ATP_release triggers Nerve_Signal Signal to Brain ATP_release->Nerve_Signal

Caption: Simplified signaling cascade of the umami taste receptor T1R1/T1R3.

Data Presentation

Quantitative data from the described methods should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Sensory Evaluation - Umami Intensity Ratings
SampleConcentration (mM)Mean Umami Intensity Rating (± SEM) on a 9-point scale
MSG54.2 ± 0.3
MSG106.8 ± 0.4
This compound11.5 ± 0.2
MSG + Ca 5'-inosinate5 + 16.5 ± 0.4
MSG + Ca 5'-inosinate10 + 18.2 ± 0.3

* Indicates a statistically significant increase in umami intensity compared to MSG alone (p < 0.05).

Table 2: Electronic Tongue - Principal Component Analysis Results
SamplePC1 ScorePC2 ScoreInterpretation
MSG (5 mM)2.51.2Baseline umami
MSG (10 mM)4.81.5Higher umami intensity
Ca 5'-inosinate (1 mM)0.8-2.1Weak taste profile
MSG (5 mM) + Ca 5'-inosinate (1 mM)5.1-1.8Distinct taste profile from MSG alone, indicating synergy
MSG (10 mM) + Ca 5'-inosinate (1 mM)7.3-1.5Further shift, indicating enhanced synergy
Table 3: Cell-Based Assay - T1R1/T1R3 Receptor Activation
Ligand(s)Concentration (mM)Relative Fluorescence Units (RFU) (± SEM)Fold Increase over Baseline
Glutamate51500 ± 1203.0
Glutamate102800 ± 2105.6
This compound1550 ± 501.1
Glutamate + Ca 5'-inosinate5 + 14500 ± 3509.0
Glutamate + Ca 5'-inosinate10 + 17200 ± 54014.4

* Indicates a statistically significant increase in receptor activation compared to glutamate alone (p < 0.01).

Conclusion

The synergistic effect of this compound with glutamate can be robustly assessed using a combination of sensory, instrumental, and in-vitro methods. Sensory evaluation provides direct insight into human perception, while the electronic tongue offers an objective and rapid screening tool. Cell-based assays allow for the detailed investigation of the underlying molecular mechanisms at the receptor level. The integration of data from these diverse methodologies will provide a comprehensive understanding of this important flavor synergy for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Calcium 5'-inosinate degradation kinetics as a function of temperature and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation kinetics of calcium 5'-inosinate as a function of temperature and pH.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected degradation behavior of this compound?

A: The degradation of the parent molecule, inosine 5'-monophosphate (IMP), has been shown to follow first-order kinetics. The primary degradation pathway is the hydrolysis of the phosphate ester bond, yielding inosine and phosphoric acid. The rate of degradation is significantly influenced by both temperature and pH.

Q2: My observed degradation rates are much faster/slower than expected. What could be the cause?

A: Several factors could lead to unexpected degradation rates:

  • Incorrect pH Measurement: Ensure your pH meter is properly calibrated with fresh buffers at the experimental temperature. The pH of the solution can significantly impact the stability of inosinates.

  • Temperature Fluctuations: Verify the stability and accuracy of your heating apparatus (water bath, incubator, etc.). Small variations in temperature can lead to significant changes in reaction rates.

  • Buffer Effects: The type of buffer used can sometimes influence reaction kinetics. If possible, compare results with a different buffer system at the same pH to rule out buffer-specific catalysis or inhibition.

  • Presence of Contaminants: Metal ion contamination or the presence of enzymatic activity (e.g., phosphatases) in your sample can catalyze the degradation. Ensure high-purity water and reagents are used.

  • Ionic Strength: The overall ionic strength of the solution can affect reaction rates. Maintain a consistent ionic strength across your experiments, especially when comparing different conditions.

Q3: I am observing multiple degradation products in my analysis (e.g., by HPLC). Is this normal?

A: While the primary degradation products are inosine and phosphoric acid, further degradation can occur, especially under harsh conditions (e.g., very high temperatures or extreme pH). The inosine can further break down into hypoxanthine and ribose. If you observe unexpected peaks, consider the following:

  • Purity of Starting Material: Verify the purity of your this compound.

  • Secondary Reactions: Your experimental conditions might be promoting side reactions. Consider analyzing samples at earlier time points to isolate the primary degradation.

  • Analytical Method: Ensure your analytical method (e.g., HPLC column, mobile phase) is optimized to separate the starting material from all potential degradation products.

Q4: How does the presence of calcium ions affect the degradation kinetics?

A: While specific studies on the direct effect of calcium on inosinate degradation are limited, calcium ions can influence the stability of molecules in solution. In some systems, divalent cations can affect the conformation and stability of molecules or promote aggregation. If you suspect an effect, you could compare the degradation rate of this compound to that of a sodium or potassium salt of inosinate under the same conditions.

Quantitative Data Presentation

The following table summarizes the degradation kinetics of inosine 5'-monophosphate (IMP), the parent acid of this compound, as a function of temperature and pH. This data is based on a kinetic study of IMP and can serve as a baseline for expected degradation behavior.

Temperature (°C)pHHalf-life (hours)
1004.08.7
1007.013.1
1009.046.2
1104.0~2.9
1107.0~4.4
1109.0~15.4
Data is derived from a study on inosine 5'-monophosphate (IMP) degradation, which follows first-order kinetics. The half-life at 110°C is estimated based on the reported observation that a 10°C increase shortens the half-life by about one-third[1].

Experimental Protocols

Methodology for Determining Degradation Kinetics of this compound

This protocol outlines a general procedure for studying the degradation kinetics of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Buffer solutions of desired pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

  • High-purity water

  • Reagents for analytical method (e.g., HPLC grade solvents)

  • Temperature-controlled apparatus (e.g., water bath, oven)

  • Calibrated pH meter

  • Analytical instrument (e.g., HPLC with a UV detector)

2. Solution Preparation:

  • Prepare buffer solutions at the desired pH values.

  • Accurately weigh and dissolve a known amount of this compound in each buffer solution to create stock solutions of a known concentration.

  • Ensure the final concentration is suitable for the chosen analytical method.

3. Kinetic Experiment:

  • Dispense aliquots of the this compound solution into several sealed vials for each temperature and pH condition to be tested.

  • Place the vials in the pre-heated, temperature-controlled environment.

  • At predetermined time intervals, remove one vial for each condition.

  • Immediately stop the reaction by rapidly cooling the vial (e.g., in an ice bath) and, if necessary, adding a quenching agent.

  • Store the samples under conditions that prevent further degradation (e.g., frozen) until analysis.

4. Analysis:

  • Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at ~250 nm).

  • Also, quantify the appearance of the primary degradation product, inosine, to confirm the reaction pathway.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each condition.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the rate constant (k).

  • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions prep_sample Prepare this compound Stock Solutions prep_buffer->prep_sample aliquot Aliquot Samples prep_sample->aliquot incubate Incubate at Set Temperature & pH aliquot->incubate sample_collection Collect Samples at Time Intervals incubate->sample_collection quench Quench Reaction sample_collection->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Rate Constant, Half-life) hplc->data_analysis

Caption: Experimental workflow for kinetic analysis.

TroubleshootingTree start Unexpected Degradation Rate q_temp Is Temperature Stable? start->q_temp a_temp_no Calibrate/Check Heating Apparatus q_temp->a_temp_no No q_ph Is pH Correct? q_temp->q_ph Yes a_ph_no Calibrate pH Meter with Fresh Buffers q_ph->a_ph_no No q_contam Purity of Reagents? q_ph->q_contam Yes a_contam_no Use High-Purity Water and Reagents q_contam->a_contam_no No q_buffer Buffer Effects? q_contam->q_buffer Yes a_buffer_yes Test with an Alternative Buffer System q_buffer->a_buffer_yes Possible

Caption: Troubleshooting guide for unexpected results.

References

troubleshooting precipitation of Calcium 5'-inosinate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the preparation and use of Calcium 5'-inosinate in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the precipitation of this compound during experiments.

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound solutions.

Question: My this compound solution is cloudy or has formed a precipitate. What are the possible causes and how can I fix it?

Answer:

Precipitation of this compound, which is sparingly soluble in water, can be triggered by several factors.[1][2][3][4] The following troubleshooting workflow can help you identify and address the root cause.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes cluster_3 Solutions start Precipitation Observed concentration Check Concentration start->concentration ph Measure pH start->ph temp Check Temperature start->temp ions Analyze Other Ions start->ions cause_conc Supersaturation concentration->cause_conc cause_ph Suboptimal pH ph->cause_ph cause_temp Low Temperature temp->cause_temp cause_ions Common Ion Effect ions->cause_ions sol_conc Reduce Concentration / Use Fresh Solvent cause_conc->sol_conc sol_ph Adjust pH to 7.0-8.0 cause_ph->sol_ph sol_temp Gently Warm Solution cause_temp->sol_temp sol_ions Use Ion-Free Water / Consider Chelating Agents cause_ions->sol_ions

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Concentration Check:

    • Issue: You may have exceeded the solubility limit of this compound. It is described as sparingly soluble in water.[1][3][4]

    • Action: Try preparing a more dilute solution. If you have a stock solution, ensure it is not overly concentrated.

  • pH Measurement and Adjustment:

    • Issue: The pH of the solution is a critical factor. A 0.05% solution of this compound should have a pH between 7.0 and 8.0.[1] Deviations from this range can significantly decrease its solubility.

    • Action: Measure the pH of your solution. If it is outside the 7.0-8.0 range, adjust it accordingly using dilute acid or base.

  • Temperature Considerations:

    • Issue: While specific data for this compound is limited, the solubility of many salts is temperature-dependent. For some calcium salts, solubility can decrease with increasing temperature.

    • Action: If the solution was prepared at a higher temperature and then cooled, precipitation may occur. Conversely, gentle warming may help redissolve the precipitate. Avoid excessive heat, as it could degrade the compound.

  • Evaluation of Other Ions in Solution (Common Ion Effect):

    • Issue: The presence of other calcium ions from different salts (e.g., calcium chloride) in your solution can decrease the solubility of this compound due to the common ion effect.

    • Action: Review the composition of your aqueous solution. If it contains other sources of calcium, consider using a lower concentration of this compound or using a different solvent system if your experiment allows. The use of deionized, distilled water is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is sparingly soluble in water.[1][3][4] Quantitative data on its exact solubility is not consistently reported across scientific literature. It is recommended to determine the solubility empirically for your specific experimental conditions.

Q2: What is the optimal pH for dissolving this compound?

A2: The optimal pH range for a solution of this compound is between 7.0 and 8.0.[1] Maintaining the pH within this range is crucial for preventing precipitation.

Q3: Can I heat the solution to dissolve the precipitate?

A3: Gentle warming can be attempted to redissolve precipitated this compound. However, the effect of temperature on its solubility is not well-documented. It is important to note that the solubility of some other calcium salts decreases with increasing temperature. Therefore, gentle heating should be done cautiously, and the stability of the compound at elevated temperatures should be considered.

Q4: I am using a complex buffer system. Could this be causing the precipitation?

A4: Yes, complex buffer systems can contribute to precipitation. Some buffer components may interact with this compound, reducing its solubility. For instance, phosphate buffers could potentially form insoluble calcium phosphate. If you suspect your buffer is the issue, consider preparing a small test batch of this compound in the buffer to observe for any immediate precipitation. If possible, opt for a simpler buffer system or adjust the pH of your existing buffer to the optimal range of 7.0-8.0.

Q5: How can I prevent precipitation when preparing a stock solution?

A5: To prepare a stable stock solution, follow these recommendations:

  • Use high-purity, deionized, and distilled water.

  • Start with a concentration well below the saturation point.

  • Ensure the pH of the final solution is between 7.0 and 8.0.

  • Store the solution at a constant, appropriate temperature and avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a this compound Solution

This protocol provides a general guideline for preparing an aqueous solution of this compound.

Materials:

  • This compound powder

  • High-purity, deionized, distilled water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • Dilute (e.g., 0.1 M) NaOH and HCl for pH adjustment

Workflow for Solution Preparation:

G cluster_0 Preparation cluster_1 pH Adjustment cluster_2 Finalization start Weigh this compound add_solvent Add ~80% of final volume of water start->add_solvent dissolve Stir to dissolve add_solvent->dissolve measure_ph Measure pH dissolve->measure_ph adjust_ph Adjust pH to 7.0-8.0 with dilute NaOH/HCl measure_ph->adjust_ph If outside 7.0-8.0 final_volume Bring to final volume measure_ph->final_volume If within 7.0-8.0 adjust_ph->final_volume mix Mix thoroughly final_volume->mix end Solution Ready mix->end

Caption: Workflow for preparing a this compound solution.

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the powder to a volumetric flask containing approximately 80% of the final desired volume of high-purity water.

  • Mixing: Place a stir bar in the flask and stir the solution on a stir plate at room temperature until the powder is fully dissolved. This may take some time due to its limited solubility.

  • pH Measurement: Once dissolved, measure the pH of the solution using a calibrated pH meter.

  • pH Adjustment: If the pH is outside the 7.0-8.0 range, carefully add dilute NaOH or HCl dropwise while stirring until the pH is within the optimal range.

  • Final Volume: Add high-purity water to reach the final desired volume.

  • Final Mixing: Mix the solution thoroughly to ensure homogeneity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁CaN₄O₈P[1][4]
Molar Mass386.27 g/mol [1]
AppearanceOdorless, white or off-white crystals or powder[1][3]
Solubility in WaterSparingly soluble[1][3][4]
pH (0.05% solution)7.0 - 8.0[1]

Note: The information provided in this technical support center is for guidance purposes. Researchers should always consult relevant safety data sheets (SDS) and perform their own risk assessments before handling any chemical compounds.

References

optimizing the concentration of Calcium 5'-inosinate for maximum umami enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of Calcium 5'-inosinate for maximum umami enhancement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance umami taste?

A1: this compound is the calcium salt of inosinic acid, a nucleotide.[1] It functions as a flavor enhancer that imparts a savory or umami taste.[2] Its primary role in umami enhancement is through a synergistic effect with monosodium glutamate (MSG) and other glutamates.[3] While this compound has little to no umami taste on its own, when combined with MSG, it can significantly amplify the perceived umami intensity.[3]

Q2: What is the mechanism behind the synergistic umami effect?

A2: The synergistic enhancement of umami is mediated by the T1R1/T1R3 taste receptor, a G-protein coupled receptor (GPCR).[4][5] Glutamate (from MSG) binds to a specific site on the T1R1 subunit of the receptor.[3] this compound binds to a different, allosteric site on the same receptor, which stabilizes the glutamate binding and enhances the receptor's activation.[4] This amplified signal is then transmitted through a downstream signaling cascade, leading to a more intense perception of umami taste.

Q3: What is a good starting point for the concentration ratio of this compound to MSG?

A3: While specific studies on this compound are limited, research on the synergistic effect between MSG and other inosinates, such as disodium 5'-inosinate (IMP), provides a strong starting point. A common ratio explored in food science is in the range of 90-98% MSG to 2-10% inosinate by weight. A widely used commercial blend, for instance, uses a ratio of 98% MSG to 2% mixed inosinate and guanylate.

Q4: How do I prepare a solution with this compound, given its solubility?

A4: this compound is described as "sparingly soluble in water".[6] To prepare solutions, it is recommended to use deionized or distilled water and to stir vigorously. Gentle heating may aid dissolution, but be mindful that high temperatures can potentially degrade the compound. It is advisable to prepare stock solutions and dilute them to the desired experimental concentrations. Always ensure the substance is fully dissolved before use to guarantee accurate concentration levels in your experiments.

Q5: What sensory evaluation methods are most effective for assessing umami intensity?

A5: Several sensory evaluation methods can be employed to assess umami intensity. The choice of method depends on the specific objectives of your experiment. Common methods include:

  • Paired Comparison Test: Panelists are presented with two samples and asked to identify which is stronger in a specific attribute (e.g., umami intensity).

  • Duo-Trio Test: Panelists are given a reference sample and two test samples, one of which is identical to the reference. They must identify the matching sample.

  • Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.

  • Quantitative Descriptive Analysis (QDA): Trained panelists rate the intensity of specific sensory attributes (like umami) on a continuous scale.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or unreliable sensory panel results Panelist fatigue. Lack of proper training. Environmental distractions. Inconsistent sample presentation (temperature, volume).Provide panelists with adequate breaks between samples. Conduct thorough training sessions with reference standards for umami. Use a controlled sensory evaluation environment with neutral lighting and minimal noise. Ensure all samples are presented at the same temperature and in identical containers.
Difficulty dissolving this compound Low water temperature. Insufficient mixing. Reaching solubility limit.Use slightly warmed deionized or distilled water (e.g., 30-40°C). Employ a magnetic stirrer for thorough mixing. Prepare a stock solution at a lower concentration and dilute as needed. Avoid creating supersaturated solutions.
"Off-tastes" or bitterness reported by panelists High concentrations of this compound. Impurities in the sample. Interaction with other components in the food matrix.Reduce the concentration of this compound and re-evaluate. Ensure the purity of your this compound sample. Test the synergistic effect in a simple aqueous solution before moving to a complex food matrix.
Weak or no synergistic effect observed Incorrect concentration ratio of this compound to MSG. Low absolute concentrations of both compounds. Panelists are not sensitive to umami taste.Systematically vary the ratio of this compound to MSG to find the optimal synergy point. Increase the overall concentration of the MSG and this compound mixture. Screen panelists for their ability to perceive umami taste using known standards.

Experimental Protocols

Protocol 1: Determining the Optimal Ratio of this compound to MSG using Paired Comparison

Objective: To identify the ratio of this compound to Monosodium Glutamate (MSG) that provides the most significant enhancement of umami taste.

Materials:

  • Monosodium Glutamate (MSG)

  • This compound

  • Deionized water

  • Reference solution: 0.5% MSG in deionized water

  • Test solutions with varying ratios of MSG to this compound (e.g., 98:2, 95:5, 90:10) at a total concentration of 0.5%.

  • Sensory evaluation booths

  • Data collection forms

Procedure:

  • Panelist Training: Train a panel of at least 10-15 individuals to recognize and rate the intensity of umami taste using standard MSG solutions of varying concentrations.

  • Sample Preparation: Prepare the reference and test solutions. Ensure all solids are completely dissolved. Code the samples with random three-digit numbers.

  • Test Administration: In a controlled sensory booth, present each panelist with the reference solution and one of the test solutions. The order of presentation should be randomized.

  • Evaluation: Ask the panelists to taste each sample and identify which of the two has a stronger umami taste. Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis: Analyze the data to determine which ratio of MSG to this compound was most frequently chosen as having a stronger umami taste compared to the MSG-only reference.

Protocol 2: Quantitative Descriptive Analysis (QDA) of Umami Intensity

Objective: To quantify the umami intensity of different concentrations of this compound in the presence of a fixed concentration of MSG.

Materials:

  • Monosodium Glutamate (MSG)

  • This compound

  • Deionized water

  • Control solution: 0.5% MSG in deionized water.

  • Test solutions: 0.5% MSG with varying concentrations of this compound (e.g., 0.01%, 0.025%, 0.05%, 0.1%).

  • Anchors for the intensity scale (e.g., 0 = no umami, 15 = extremely strong umami).

  • Sensory evaluation software or line scales for data collection.

Procedure:

  • Panelist Training: Select and train a panel of 8-12 individuals over several sessions to become proficient in identifying and rating the intensity of umami and other basic tastes on a line scale.

  • Sample Preparation: Prepare the control and test solutions. Code the samples with random three-digit numbers.

  • Evaluation Session: Present the samples to the panelists in a randomized order. Ask them to rate the umami intensity of each sample on the provided line scale.

  • Data Collection: Collect the intensity ratings from each panelist for all samples.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in umami intensity between the different concentrations of this compound.

Visualizations

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_er Endoplasmic Reticulum T1R1_T1R3 T1R1/T1R3 Receptor G_protein G-protein (α, β, γ subunits) T1R1_T1R3->G_protein Activates MSG Glutamate (MSG) MSG->T1R1_T1R3 Binds to T1R1 subunit Ca_Inosinate This compound Ca_Inosinate->T1R1_T1R3 Allosteric binding PLC Phospholipase C-β2 (PLCβ2) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R Opens ER Ca²⁺ Store Ca_ion Ca²⁺ IP3R->Ca_ion Release TRPM5 TRPM5 Channel Ca_ion->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain (Umami Perception) ATP_release->Nerve_Signal Initiates

Caption: Umami Taste Transduction Pathway.

Experimental_Workflow start Define Objective: Optimize Umami Enhancement design Experimental Design: Select concentration ranges for MSG and this compound start->design prep Sample Preparation: Create solutions with varying ratios and concentrations design->prep eval Sensory Evaluation: Conduct tests (e.g., Paired Comparison, QDA) in a controlled environment prep->eval panel Sensory Panel Selection & Training: Screen for umami sensitivity and train on intensity scales panel->eval data Data Collection & Analysis: Gather panelist responses and perform statistical analysis eval->data results Interpret Results: Identify optimal concentration/ratio for maximum umami data->results end Conclusion & Reporting results->end

Caption: Workflow for Optimizing Umami Enhancers.

References

potential interferences in the analytical detection of Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Calcium 5'-inosinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: The most prevalent and robust method for the quantification of this compound is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with ultraviolet (UV) detection. This technique is well-suited for separating polar and ionizable compounds like nucleotides.

Q2: What are the expected degradation products of this compound that could interfere with my analysis?

A2: this compound can degrade to inosine and subsequently to hypoxanthine.[1][2] This degradation can be influenced by factors such as pH and temperature.[3][4] It is crucial to control these conditions during sample preparation and analysis to minimize the formation of these interfering compounds.

Q3: My sample matrix is complex (e.g., food, biological fluid). How can I minimize matrix effects?

A3: Matrix effects, which can cause ion suppression or enhancement in the detector response, are a common challenge in complex samples.[5][6][7][8] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or the QuEChERS method to remove interfering matrix components.[9]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[6]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any signal suppression or enhancement.

Q4: What are the key parameters to optimize in an IP-RP-HPLC method for this compound analysis?

A4: The critical parameters for method optimization include:

  • Ion-Pairing Agent: The type and concentration of the ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate, sodium hexane sulfonate) significantly impact the retention and separation of nucleotides.[10]

  • Mobile Phase pH: The pH of the mobile phase affects the charge of the nucleotides and, consequently, their interaction with the stationary phase. A pH around 6.0 is often used.[10]

  • Organic Solvent Gradient: A gradient of an organic solvent like acetonitrile is typically used to elute the nucleotides and their related compounds effectively.[10]

Troubleshooting Guides

Issue 1: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
Symptom Potential Cause Recommended Action
Peak Tailing Interaction of the analyte with active sites on the column.Add an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase to reduce tailing.[10]
Column degradation.Replace the column with a new one.
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.
Split Peaks Clogged frit or void in the column.Reverse flush the column. If the problem persists, replace the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Action
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Increase the column equilibration time before each injection.
Sudden Change in Retention Time Leak in the HPLC system.Check for leaks at all fittings and connections.
Change in mobile phase pH.Verify the pH of the mobile phase.
Issue 3: Co-elution and Interference Peaks
Potential Interferent Typical Retention Time Relative to IMP Recommended Action
Guanosine 5'-monophosphate (GMP) Slightly longerOptimize the mobile phase gradient to improve separation. A shallow gradient can enhance resolution between closely eluting peaks.[10]
Adenosine 5'-monophosphate (AMP) ShorterAdjust the initial mobile phase composition to increase the retention of earlier eluting compounds.
Inosine (Degradation Product) Significantly shorterEnsure proper sample handling and storage to prevent degradation. Use fresh samples and standards.[1][2]
Hypoxanthine (Degradation Product) Significantly shorterMonitor for the presence of hypoxanthine as an indicator of sample degradation.
Uridine 5'-monophosphate (UMP) ShorterModify the ion-pairing agent concentration to alter the selectivity of the separation.

Experimental Protocol: Quantitative Analysis of this compound by IP-RP-HPLC

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.

1. Reagents and Materials

  • This compound standard

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or Sodium Hexane Sulfonate

  • Orthophosphoric acid

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range.

3. Sample Preparation (Example for a Food Matrix)

  • Homogenize a known weight of the sample.

  • Extract the sample with a suitable solvent (e.g., perchloric acid followed by neutralization with potassium hydroxide).

  • Centrifuge the extract to remove solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase A 39 mM K₂HPO₄, 26 mM KH₂PO₄, and 10 mM TBAHS, adjusted to pH 6.0 with orthophosphoric acid[10]
Mobile Phase B Acetonitrile[10]
Gradient 0-10 min: 2-8% B; 10-20 min: 8-30% B; 20-20.5 min: 30-2% B; 20.5-35 min: 2% B (Isocratic)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm[10]

5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Water Standard->Dissolve_Std Sample Homogenize Sample Extract_Sample Extract Analyte Sample->Extract_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Centrifuge_Sample Centrifuge Extract Extract_Sample->Centrifuge_Sample Filter_Std Filter Standards Dilute_Std->Filter_Std Filter_Sample Filter Supernatant Centrifuge_Sample->Filter_Sample Inject Inject into HPLC Filter_Std->Inject Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Integrate Integrate Peak Area Identify->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_interference Interference Issues start Chromatographic Problem Observed rt_issue Inconsistent Retention Times? start->rt_issue peak_issue Abnormal Peak Shape? start->peak_issue interference_issue Unexpected/Co-eluting Peaks? start->interference_issue check_mobile_phase Check Mobile Phase Prep & pH rt_issue->check_mobile_phase Yes rt_issue->peak_issue No check_temp Check Column Temperature check_mobile_phase->check_temp check_equilibration Check Column Equilibration check_temp->check_equilibration end Problem Resolved check_equilibration->end check_overload Check for Sample Overload peak_issue->check_overload Yes peak_issue->interference_issue No check_solvent Check Sample Solvent check_overload->check_solvent check_column Inspect Column check_solvent->check_column check_column->end check_degradation Check for Sample Degradation interference_issue->check_degradation Yes interference_issue->end No optimize_gradient Optimize Gradient check_degradation->optimize_gradient check_matrix Evaluate Matrix Effects optimize_gradient->check_matrix check_matrix->end

References

stability testing of Calcium 5'-inosinate under various food processing conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Calcium 5'-inosinate under various food processing conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in food processing important?

This compound (E633) is the calcium salt of inosinic acid, a naturally occurring nucleotide.[1] It is used as a flavor enhancer in the food industry to create an "umami" or savory taste, often in synergy with monosodium glutamate (MSG).[1] Its stability during food processing, such as thermal treatments and pH changes, is crucial because its degradation can lead to a loss of flavor-enhancing properties, impacting the final product's sensory profile.

Q2: What are the primary degradation products of this compound during food processing?

The primary degradation of this compound involves the hydrolysis of the phosphate ester bond, leading to the formation of inosine.[2] Further degradation can break down inosine into hypoxanthine and ribose.[2] The presence of these degradation products can not only diminish the desired umami taste but, in the case of inosine, may also introduce a bitter taste.[2]

Q3: How does temperature affect the stability of this compound?

This compound is generally stable at room temperature.[3] However, at elevated temperatures typical of food processing, such as pasteurization and canning, its degradation accelerates. The rate of degradation follows first-order kinetics, and as the temperature increases, the half-life of the compound decreases significantly.[2] For instance, the degradation of inosine 5'-monophosphate (IMP), the parent compound, is about three times faster with a 10°C rise in temperature.[2]

Q4: How does pH influence the stability of this compound?

The stability of this compound is highly dependent on the pH of the food matrix. Acidic conditions (lower pH) tend to cause a greater degree of degradation compared to neutral or alkaline conditions.[3] At a low pH, not only is the phosphate bond hydrolyzed, but the glycosidic bond can also be cleaved, leading to the formation of hypoxanthine.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound stability.

Q1: I am observing inconsistent retention times for this compound during HPLC analysis. What could be the cause?

Inconsistent retention times in HPLC analysis can stem from several factors:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed. Inconsistent pH or composition of the buffer can lead to shifts in retention time.

  • Column Equilibration: The column may not be sufficiently equilibrated between runs. It is recommended to flush the column with the mobile phase for an adequate amount of time until a stable baseline is achieved.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause fluctuations in the flow rate, leading to variable retention times.

  • Temperature Fluctuations: Maintaining a constant column temperature is crucial, as temperature variations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

Q2: My recovery of this compound from a complex food matrix is low. How can I improve it?

Low recovery is a common issue when analyzing analytes in complex food matrices due to matrix effects. Here are some troubleshooting steps:

  • Sample Preparation: The extraction procedure may be inefficient. Experiment with different extraction solvents and techniques (e.g., solid-phase extraction) to find the optimal conditions for your specific food matrix.

  • Matrix Interference: Components in the food matrix can interfere with the analysis. Consider a sample clean-up step to remove interfering substances. This can involve techniques like protein precipitation or liquid-liquid extraction.

  • Use of an Internal Standard: Employing an internal standard that is structurally similar to this compound can help to compensate for losses during sample preparation and injection.

Q3: I am seeing unexpected peaks in my chromatogram. What could be their source?

Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Ensure your wash solvent is effective and the injection port is clean.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts used to prepare the mobile phase can appear as peaks in the chromatogram. Use high-purity solvents and salts.

  • Degradation Products: The unexpected peaks could be degradation products of this compound, such as inosine or hypoxanthine. This would indicate that your sample has degraded either during storage or sample preparation.

Quantitative Data on Stability

The following tables summarize the stability of inosine 5'-monophosphate (IMP), the parent compound of this compound, under different temperature and pH conditions. This data provides a strong indication of the expected stability of this compound.

Table 1: Half-life of Inosine 5'-monophosphate at 100°C in Aqueous Solution [2]

pHHalf-life (hours)
4.08.7
7.013.1
9.046.2

Table 2: Half-life of Inosine 5'-monophosphate at Canning Temperature (121°C) in Aqueous Solution [3]

pHHalf-life (minutes)
5.063

Experimental Protocols

Protocol 1: Determination of this compound Stability under Thermal Processing

  • Sample Preparation: Prepare aqueous solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 4.0, 5.5, and 7.0).

  • Thermal Treatment: Aliquot the solutions into sealed, heat-resistant vials. Submerge the vials in a pre-heated water bath or oil bath set to the desired processing temperature (e.g., 80°C, 100°C, 121°C).

  • Time Points: Remove vials at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Cooling: Immediately cool the vials in an ice bath to stop any further degradation.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each temperature and pH condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constants and half-lives.

Protocol 2: HPLC Analysis of this compound

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile). The exact composition and pH should be optimized for the specific application.

  • Detection: UV detection at a wavelength of approximately 250 nm.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration in the samples can then be determined by comparing their peak areas to the calibration curve.

Visualizations

Degradation Pathway of Inosine 5'-monophosphate

cluster_degradation Degradation Pathway IMP Inosine 5'-monophosphate (IMP) (this compound) Inosine Inosine IMP->Inosine Hydrolysis (5'-nucleotidase) Ribose5Phosphate Ribose-5-phosphate IMP->Ribose5Phosphate Alternative Pathway PhosphoricAcid Phosphoric Acid IMP->PhosphoricAcid Hydrolysis of phosphate ester bond Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hydrolysis of glycosidic bond Ribose Ribose Inosine->Ribose

Caption: Degradation pathway of Inosine 5'-monophosphate.

Experimental Workflow for Stability Testing

cluster_workflow Stability Testing Workflow Prep Sample Preparation (this compound in buffer) Stress Application of Stress Condition (e.g., Thermal, pH) Prep->Stress Sampling Sampling at Time Intervals Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Interpretation (Kinetics, Half-life) Analysis->Data

Caption: Workflow for stability testing of this compound.

References

addressing poor solubility of Calcium 5'-inosinate in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Calcium 5'-inosinate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is described as sparingly soluble in water.[1] Its solubility is influenced by several factors, including pH, temperature, and the composition of the buffer system.

Q2: What is the expected pH of a this compound solution?

A 0.05% solution of this compound in water will have a pH between 7.0 and 8.0.[1]

Q3: How does pH affect the solubility of this compound?

The solubility of calcium salts, including calcium phosphates which are structurally related, generally increases as the pH decreases (becomes more acidic).[2][3][4][5][6] Therefore, attempting to dissolve this compound in acidic buffers may improve its solubility.

Q4: Can temperature be adjusted to improve solubility?

For many salts, increasing the temperature enhances solubility. However, the solubility of some calcium salts, such as calcium carbonate and calcium sulfate, can decrease with increasing temperature. While specific data for this compound is limited, careful heating and stirring can be attempted to aid dissolution. It is crucial to monitor for any degradation of the compound at elevated temperatures.

Q5: Why might I be seeing precipitation when adding this compound to my buffer?

Precipitation can occur if the concentration of this compound exceeds its solubility limit in the specific buffer and conditions (pH, temperature). This is particularly common in phosphate-containing buffers like Phosphate-Buffered Saline (PBS), where the calcium ions can react with phosphate ions to form insoluble calcium phosphate.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve completely. - Concentration exceeds solubility limit. - Inappropriate buffer choice. - Insufficient mixing or heating.- Reduce Concentration: Start with a lower target concentration. - Optimize pH: Use a slightly acidic buffer (e.g., pH 6.0-6.5) if compatible with your experiment. - Gentle Heating: Warm the solution gently while stirring. Avoid boiling. - Sonication: Use a sonicating water bath to aid dissolution. - Buffer Selection: Avoid high concentrations of phosphate. Consider using HEPES or Tris buffers.
Precipitate forms over time. - Solution is supersaturated and unstable. - Temperature changes affecting solubility. - Interaction with other components in the buffer.- Prepare Fresh Solutions: Use the solution shortly after preparation. - Maintain Constant Temperature: Store and use the solution at a consistent temperature. - Filter Sterilization: If precipitate forms after preparation, consider filtering the solution before use, and re-evaluating the concentration.
Inconsistent results between experiments. - Variability in buffer preparation. - Incomplete dissolution of the compound. - Degradation of the stock solution.- Standardize Buffer Preparation: Ensure consistent pH and component concentrations in your buffers. - Ensure Complete Dissolution: Visually confirm that no solid particles remain before use. - Store Stock Solutions Properly: If storing, keep aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Data Presentation: Factors Affecting Solubility

Parameter Condition Expected Impact on Solubility Rationale/Notes
pH Acidic (e.g., pH < 7)IncreaseIncreased protonation of the phosphate group enhances solubility.[2][3][4][5][6]
Neutral (pH 7)ModerateBaseline solubility.
Alkaline (e.g., pH > 8)DecreaseIncreased formation of less soluble calcium salts.
Temperature Increased TemperatureVariableMay increase or decrease solubility. Empirical testing is recommended.
Buffer Type Tris May Increase or DecreaseTris can chelate calcium ions, which may either prevent precipitation or interfere with experimental assays requiring free calcium.[7] The effect can be concentration-dependent.
HEPES Generally RecommendedHEPES has a low affinity for binding calcium ions, making it a suitable choice for experiments where free calcium concentration is important.[8][]
PBS (Phosphate-Buffered Saline) Potential for PrecipitationHigh phosphate concentrations can lead to the formation of insoluble calcium phosphate.[3][4][5]
Ionic Strength Increased Ionic StrengthVariableCan influence the activity of ions in solution and affect solubility.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. Optimization may be required based on the specific experimental needs.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Selected buffer concentrate (e.g., 1 M HEPES, pH 7.4)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the Target Concentration: Based on preliminary tests or literature on similar compounds, decide on a target concentration that is likely to be soluble.

  • Initial Dissolution in Water: Weigh the required amount of this compound powder. In a clean beaker with a magnetic stir bar, add a portion of the high-purity water (e.g., 80% of the final volume).

  • Stirring and Gentle Heating: Begin stirring the solution. If the powder does not dissolve readily, gently warm the solution on a hot plate with stirring. Do not allow the solution to boil.

  • pH Adjustment: Once the powder is fully dissolved, allow the solution to cool to room temperature. Add the buffer concentrate to the desired final concentration. Measure the pH and adjust if necessary using dilute HCl or NaOH.

  • Final Volume Adjustment: Add high-purity water to reach the final desired volume.

  • Sterilization (Optional): If required for your experiment, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Use the solution immediately or store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Inosine Monophosphate (IMP) Biosynthesis Pathway

IMP_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps (Glycine, Aspartate, Glutamine, etc.) AMP AMP IMP->AMP Adenylosuccinate Synthetase & Lyase GMP GMP IMP->GMP IMP Dehydrogenase GMP Synthetase

Caption: De novo synthesis pathway of Inosine Monophosphate (IMP).

Purinergic Signaling Pathway Overview

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Ectonucleotidases P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y AMP AMP ADP->AMP Ectonucleotidases ADP->P2Y ADO Adenosine AMP->ADO Ecto-5'-nucleotidase INO Inosine ADO->INO Adenosine Deaminase ENT Nucleoside Transporters ADO->ENT Ca_ion Ca²⁺ Influx / Release P2X->Ca_ion P2Y->Ca_ion cAMP cAMP Modulation P2Y->cAMP ENT->ADO downstream Downstream Signaling Ca_ion->downstream cAMP->downstream

Caption: Overview of extracellular purinergic signaling pathways.

References

methods to prevent hydrolysis of the phosphate group in Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium 5'-inosinate. The focus is on preventing the hydrolysis of the phosphate group, a common issue encountered during experiments.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The most likely cause is the hydrolysis of the phosphate group from the inosine monophosphate (IMP) molecule. This is a chemical reaction where a water molecule cleaves the phosphomonoester bond, resulting in the formation of inosine and free phosphate. The rate of this hydrolysis is significantly influenced by the pH and temperature of your solution.

Q2: My experimental results are inconsistent when using this compound. Could hydrolysis be affecting the outcome?

A2: Yes, the hydrolysis of this compound to inosine can lead to inconsistent experimental results. Inosine does not possess the same biological activity or chemical properties as inosinate. For instance, in applications where the phosphate group is essential for receptor binding or enzymatic reactions, its cleavage would lead to a loss of efficacy. The degradation product, inosine, has been reported to have a bitter taste, which could interfere in sensory-related studies[1].

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: The primary methods to minimize hydrolysis are controlling the pH and temperature of your solutions.

  • pH Control: Maintaining an alkaline pH is the most effective way to stabilize this compound. The stability of the related compound, inosine 5'-monophosphate (IMP), is greatest at a pH of 9.0[1]. A 0.05% solution of this compound naturally has a pH between 7.0 and 8.0, which is favorable for stability[2]. For maximum stability, consider using a buffer system to maintain the pH between 8.0 and 10.0.

  • Temperature Control: Keep your this compound solutions cooled. The rate of hydrolysis increases significantly with temperature. Storing stock solutions at low temperatures (e.g., 2-8°C or frozen) and performing experiments on ice can substantially reduce the rate of degradation. A 10°C increase in temperature can shorten the half-life of IMP by approximately one-third[1].

Q4: Are there any chemical stabilizers I can add to my this compound solution to prevent hydrolysis?

A4: Currently, there are no simple, universally recommended chemical additives that can be added to a solution to completely prevent the chemical hydrolysis of the phosphomonoester bond in this compound without potentially interfering with downstream applications. While some research has explored chemical modifications of nucleotides to prevent enzymatic degradation, these are not practical for stabilizing a standard solution[1]. The most effective and recommended approach is to strictly control the experimental conditions, primarily pH and temperature.

Frequently Asked Questions (FAQs)

Q5: What is the primary degradation pathway of this compound?

A5: The main degradation pathway is the hydrolysis of the phosphoric ester bond. This reaction yields inosine and phosphoric acid. Further degradation of inosine can occur, leading to the formation of hypoxanthine, ribose, and pentose[1]. This degradation process follows first-order kinetics[1].

Q6: How does pH affect the stability of this compound?

A6: The stability of the parent compound, inosine 5'-monophosphate (IMP), is highly pH-dependent. Alkaline conditions significantly slow down the rate of hydrolysis. Acidic conditions, on the other hand, accelerate the degradation.

Q7: What is the effect of temperature on the stability of this compound?

A7: Higher temperatures dramatically increase the rate of hydrolysis. Therefore, it is crucial to maintain low temperatures during storage and handling of this compound solutions to ensure stability.

Q8: How does the presence of the calcium ion affect the stability of 5'-inosinate?

A8: Divalent cations, such as calcium (Ca2+), can play a role in stabilizing the structure of nucleotides. The calcium ion in this compound is ionically bonded to the phosphate group, which can help to stabilize the molecule in its solid form and in solution.

Q9: How can I verify the integrity of my this compound sample?

A9: You can assess the integrity of your sample by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate and quantify this compound and its primary degradation product, inosine. A significant peak corresponding to inosine would indicate that hydrolysis has occurred.

Q10: Are there enzymatic concerns for the hydrolysis of this compound?

A10: In biological systems or if there is microbial contamination, enzymes such as phosphatases can rapidly catalyze the hydrolysis of the phosphate group. It is essential to work in sterile conditions if enzymatic degradation is a concern for your experiment.

Quantitative Data

The stability of inosine 5'-monophosphate (IMP), the parent compound of this compound, is highly dependent on pH and temperature. The following table summarizes the half-life of IMP at 100°C in aqueous solutions at different pH values.

pHHalf-life at 100°C (hours)
4.08.7
7.013.1
9.046.2
Data sourced from a kinetic study on the thermal degradation of inosine 5'-monophosphate[1].

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes how to prepare an aqueous solution of this compound with enhanced stability against hydrolysis.

Materials:

  • This compound powder

  • Nuclease-free water, chilled (4°C)

  • 1 M Tris-HCl buffer, pH 9.0, sterile-filtered

  • Sterile, conical tubes

Procedure:

  • Pre-chill all solutions and equipment to 4°C.

  • In a sterile conical tube, dissolve the desired amount of this compound powder in cold, nuclease-free water.

  • Add 1 M Tris-HCl buffer (pH 9.0) to the solution to a final concentration of 50 mM.

  • Adjust the final volume with cold, nuclease-free water.

  • Gently mix the solution until the this compound is completely dissolved.

  • Store the solution at 4°C for short-term use (a few days) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for the Quantification of this compound and Inosine

This protocol provides a method to assess the extent of hydrolysis by separating and quantifying this compound and its degradation product, inosine.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of potassium phosphate buffer and an ion-pairing reagent such as sodium heptanesulfonate is often used. A simpler mobile phase could consist of:

    • Solvent A: 0.1 M potassium phosphate buffer, pH 6.0

    • Solvent B: Methanol

  • Isocratic elution with 95% Solvent A and 5% Solvent B.

Procedure:

  • Prepare a standard curve using known concentrations of this compound and inosine.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Set the column temperature to 25°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the detector wavelength to 254 nm.

  • Inject the samples and standards onto the column.

  • Identify and quantify the peaks for this compound and inosine based on their retention times compared to the standards.

Protocol 3: Malachite Green Assay for Free Phosphate Quantification

This colorimetric assay can be used to determine the amount of free phosphate in your solution, which corresponds to the extent of this compound hydrolysis.

Materials:

  • Malachite Green reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a standard curve of phosphate using serial dilutions of the phosphate standard solution.

  • Add a small volume of your this compound sample to the wells of a microplate.

  • Add the Malachite Green reagent to each well, including the standards and samples.

  • Incubate the plate at room temperature for the time specified by the reagent manufacturer (typically 15-30 minutes).

  • Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

  • Calculate the concentration of free phosphate in your samples by comparing their absorbance to the phosphate standard curve.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Primary Hydrolysis cluster_degradation Further Degradation This compound This compound Inosine Inosine This compound->Inosine H2O (Hydrolysis of phosphoester bond) Phosphoric Acid Phosphoric Acid Hypoxanthine Hypoxanthine Inosine->Hypoxanthine

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results and Interpretation prep Prepare this compound Solution (Controlled pH and Temperature) hplc HPLC Analysis (Quantify Inosinate and Inosine) prep->hplc phosphate_assay Phosphate Quantification (e.g., Malachite Green) prep->phosphate_assay eval Evaluate Peak Areas and Phosphate Concentration hplc->eval phosphate_assay->eval conclusion Is Hydrolysis Significant? eval->conclusion stable Solution is Stable conclusion->stable No unstable Optimize Conditions (pH, Temperature) conclusion->unstable Yes

Caption: Experimental workflow for assessing the stability of this compound.

References

impact of ionic strength on the stability of Calcium 5'-inosinate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of ionic strength on the stability of Calcium 5'-inosinate solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness upon adding salt (increasing ionic strength). Exceeded solubility limit of this compound at the given ionic strength and temperature. Common ion effect may also contribute to precipitation.- Reduce the concentration of the added salt. - Increase the temperature of the solution to improve solubility (verify temperature stability first). - Use a different salt if possible, as some ions may have a greater impact on solubility. - Filter the solution to remove precipitate if the final concentration is acceptable.
Degradation of this compound over time in a buffered solution. The pH of the buffer is not optimal for stability. The ionic strength of the buffer is promoting hydrolysis.- Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0), as extreme pH can accelerate degradation.[1] - Lower the ionic strength of the buffer if the application allows. - Store the solution at a lower temperature (e.g., 2-8°C) to slow down degradation.
Inconsistent analytical results (e.g., HPLC, UV-Vis). Instability of the solution leading to variable concentrations. Ionic strength of the sample is interfering with the analytical method.- Prepare fresh solutions for each experiment. - Ensure the ionic strength of the standards matches that of the samples. - Validate the analytical method for the specific ionic strength of your solution.
Loss of flavor-enhancing properties in food science applications. Degradation of this compound to inosine or other inactive compounds.- Monitor the stability of the stock solution over time using a suitable analytical method like HPLC. - Prepare solutions closer to the time of use. - Investigate the effect of other ingredients in the formulation on the ionic strength and overall stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of increasing ionic strength on a this compound solution?

A1: Increasing the ionic strength, typically by adding salts like NaCl, can have several effects. Primarily, it can decrease the solubility of this compound, potentially leading to precipitation. This is due to the "salting-out" effect. Additionally, the ions in the solution can screen the charges on the 5'-inosinate molecule, which may influence its stability and interactions with other molecules.

Q2: What is the optimal pH for maintaining the stability of a this compound solution?

A2: Based on specifications for similar compounds, a pH range of 7.0 to 8.0 is generally recommended for solutions of inosinates to ensure stability.[1] Highly acidic or alkaline conditions can lead to the hydrolysis of the phosphate group or other degradative reactions.

Q3: How does temperature affect the stability of this compound solutions at different ionic strengths?

A3: Generally, higher temperatures accelerate chemical degradation. While increasing the temperature can help dissolve more this compound in a high ionic strength solution, it may also speed up its degradation. It is crucial to find a balance between solubility and stability for your specific application. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I use any salt to adjust the ionic strength of my this compound solution?

A4: While various salts can be used, it is important to consider potential interactions. Salts containing ions that can form insoluble complexes with either calcium or inosinate should be avoided. Monovalent salts like NaCl are commonly used. It is always best to perform a small-scale compatibility test first.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable method for monitoring the stability is through High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound from its potential degradation products. UV-Vis spectrophotometry can also be used, as a solution of the sample in 0.01 N hydrochloric acid exhibits an absorbance maximum at approximately 250 nm.[1][2] A change in this absorbance over time can indicate degradation.

Experimental Protocols

Protocol 1: Determining the Effect of Ionic Strength on the Solubility of this compound
  • Preparation of Stock Solutions:

    • Prepare a series of salt solutions (e.g., 0.1 M, 0.5 M, 1 M, 1.5 M, 2 M NaCl) in deionized water.

    • Prepare a saturated solution of this compound in each salt solution by adding an excess of the compound to each.

  • Equilibration:

    • Stir the saturated solutions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Carefully filter each solution using a 0.22 µm syringe filter to remove undissolved solids.

    • Dilute an aliquot of the clear filtrate with deionized water to a concentration suitable for analysis.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometer at 250 nm to determine the concentration of dissolved this compound.

    • Create a standard curve with known concentrations of this compound to accurately quantify the samples.

  • Data Analysis:

    • Plot the solubility (concentration) of this compound as a function of the ionic strength of the salt solution.

Protocol 2: Assessing the Stability of this compound at Varying Ionic Strengths Over Time
  • Solution Preparation:

    • Prepare solutions of this compound at a fixed concentration (e.g., 1 mg/mL) in a series of buffers with different ionic strengths (e.g., adjusted with NaCl). Ensure the pH is constant across all solutions.

  • Incubation:

    • Store aliquots of each solution at one or more constant temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each solution at each temperature.

  • Analysis:

    • Immediately analyze the collected aliquots by HPLC to quantify the remaining percentage of this compound. The appearance of new peaks may indicate degradation products.

  • Kinetic Analysis:

    • Plot the percentage of remaining this compound against time for each ionic strength and temperature.

    • Determine the degradation rate constant (k) for each condition to quantitatively assess the impact of ionic strength on stability.

Visualizations

Experimental_Workflow_Solubility cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Salt_Solutions Prepare Salt Solutions (Varying Ionic Strength) Saturated_Solutions Create Saturated Solutions (Excess this compound) Salt_Solutions->Saturated_Solutions Equilibration Equilibrate at Constant Temperature Saturated_Solutions->Equilibration Filtration Filter to Remove Solids Equilibration->Filtration Dilution Dilute for Analysis Filtration->Dilution Quantification Quantify Concentration (HPLC / UV-Vis) Dilution->Quantification Data_Plotting Plot Solubility vs. Ionic Strength Quantification->Data_Plotting

Caption: Workflow for Determining the Solubility of this compound.

Ionic_Strength_Impact cluster_factors Influencing Factors cluster_effects Observed Effects center_node This compound Solution Stability Solubility Solubility Changes (Precipitation Risk) center_node->Solubility Degradation Chemical Degradation (Hydrolysis) center_node->Degradation Activity Functional Activity (e.g., Flavor) center_node->Activity Ionic_Strength Ionic Strength (Salt Concentration) Ionic_Strength->center_node pH pH pH->center_node Temperature Temperature Temperature->center_node Other_Solutes Other Solutes Other_Solutes->center_node

Caption: Factors Influencing the Stability of this compound Solutions.

References

overcoming challenges in the purification of synthesized Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized Calcium 5'-inosinate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of purified this compound consistently low after crystallization?

Possible Causes & Solutions:

  • Incomplete Precipitation: The solubility of this compound is dependent on temperature and pH. Ensure that the solution is sufficiently cooled and the pH is optimized for minimal solubility.

  • Improper Solvent Ratio: If using an anti-solvent for precipitation, the ratio is critical. Too little anti-solvent will result in incomplete precipitation, while too much can cause the precipitation of impurities.

  • Loss During Washing: The precipitated crystals may be sparingly soluble in the washing solvent. Use a minimal amount of ice-cold washing solvent to rinse the crystals.

  • Adhesion to Equipment: this compound crystals may adhere to the walls of the crystallization vessel and filtration apparatus. Ensure thorough scraping and rinsing of all surfaces.

Question 2: The purified this compound powder is off-white or yellowish instead of white. What is the likely cause and how can it be resolved?

Possible Causes & Solutions:

  • Residual Impurities from Fermentation Broth: If the starting material is from a fermentation process, residual pigments or other colored compounds from the culture medium may be carried through the initial purification steps.

  • Maillard Reaction Products: The presence of reducing sugars and amino compounds, coupled with elevated temperatures during synthesis or purification, can lead to the formation of colored Maillard reaction products.

  • Oxidation of Impurities: Certain impurities may be susceptible to oxidation, leading to colored byproducts.

  • Resolution:

    • Activated Carbon Treatment: Dissolving the impure product in water and treating it with activated carbon can effectively adsorb colored impurities.

    • Recrystallization: One or more additional recrystallization steps may be necessary to improve the color and purity of the final product.

    • Ion-Exchange Chromatography: If color is due to charged impurities, ion-exchange chromatography can be an effective purification step.

Question 3: HPLC analysis of the final product shows the presence of unknown peaks. What are the potential identities of these impurities?

Possible Causes & Solutions:

  • Related Nucleotides: The fermentation process may produce other purine nucleotides such as guanosine monophosphate (GMP) or adenosine monophosphate (AMP), or their corresponding nucleosides (inosine, guanosine, adenosine).

  • Unreacted Starting Materials: Incomplete enzymatic or chemical synthesis can leave residual starting materials, such as inosine or ribose-5-phosphate.

  • Degradation Products: 5'-inosinate can be susceptible to enzymatic or chemical degradation, leading to the formation of inosine and inorganic phosphate.

  • Host Cell Impurities: If produced via fermentation, impurities such as host cell proteins (HCPs), DNA, and endotoxins may be present.

  • Identification and Removal:

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help identify the molecular weights of the unknown peaks, aiding in their identification.

    • Ion-Exchange Chromatography: This technique is highly effective at separating nucleotides based on their charge differences.

    • Size-Exclusion Chromatography: Can be used to remove high molecular weight impurities like proteins and DNA.

Question 4: During ion-exchange chromatography, the this compound does not bind to the anion-exchange column, or it elutes too early.

Possible Causes & Solutions:

  • Incorrect pH of the Loading Buffer: The pH of the loading buffer must be below the pKa of the secondary phosphate group of inosinic acid (around 6.2) to ensure it carries a net negative charge and binds to the anion-exchange resin.

  • High Salt Concentration in the Sample: The presence of high concentrations of other anions (e.g., chloride, sulfate) in the sample will compete with the 5'-inosinate for binding to the resin.

  • Column Overload: Exceeding the binding capacity of the ion-exchange column will result in the product flowing through without binding.

  • Resolution:

    • pH Adjustment: Ensure the pH of the sample and loading buffer is appropriately adjusted.

    • Desalting: If the sample has a high salt concentration, consider a desalting step (e.g., dialysis, size-exclusion chromatography) prior to ion-exchange chromatography.

    • Reduce Sample Load: Decrease the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

What is the expected purity of synthesized this compound?

According to JECFA (Joint FAO/WHO Expert Committee on Food Additives) specifications, this compound should have an assay of not less than 97.0% and not more than 102.0% on the anhydrous basis.[1]

What are the common impurities that need to be controlled?

Common impurities include related foreign substances (other nucleotides), amino acids, and heavy metals like lead.[1] For products derived from fermentation, host cell-related impurities are also a concern.

What analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assaying the purity of 5'-inosinate and quantifying impurities. Spectrophotometry is also used for identification based on absorbance ratios.[1][2]

Data Presentation

Table 1: JECFA Specifications for this compound Purity

ParameterSpecification
Assay97.0% - 102.0% (anhydrous basis)
Water ContentNot more than 23% (Karl Fischer Method)
pH (1 in 2,000 solution)7.0 - 8.0
Amino AcidsNot detectable by ninhydrin test
Related Foreign SubstancesChromatographically not detectable
LeadNot more than 1 mg/kg
Reference: [1]

Table 2: HPLC Parameters for Purity Analysis of 5'-Inosinate

ParameterCondition
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhasePotassium phosphate buffer with an ion-pair reagent (e.g., hexane-1-sulfonic acid sodium salt)
Flow Rate1.2 mL/min
DetectionUV at 255 nm
Reference: [3]

Experimental Protocols

Protocol 1: Purification by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80°C).

  • Activated Carbon Treatment (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/w), stir for 30 minutes, and then filter the hot solution through a bed of celite to remove the carbon.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for at least 2 hours to maximize crystal formation.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold deionized water, followed by a wash with a water-miscible organic solvent (e.g., ethanol) to facilitate drying.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Purification by Anion-Exchange Chromatography

  • Column Equilibration: Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low-salt loading buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Preparation: Dissolve the crude this compound in the loading buffer. Ensure the pH is adjusted correctly and the conductivity is low.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of the loading buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the loading buffer).

  • Fraction Collection: Collect fractions and monitor the absorbance at 254 nm to identify the peak corresponding to this compound.

  • Pooling and Desalting: Pool the pure fractions and desalt if necessary (e.g., by dialysis or diafiltration). The product can then be isolated by crystallization or lyophilization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Fermentation Microbial Fermentation Crude_Isolation Crude Isolation (e.g., Centrifugation, Filtration) Fermentation->Crude_Isolation Ion_Exchange Anion-Exchange Chromatography Crude_Isolation->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Drying Drying Crystallization->Drying HPLC HPLC Analysis Drying->HPLC Final_Product Final Product: This compound HPLC->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_color Color Issue Troubleshooting cluster_impurity Impurity Troubleshooting Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Color_Issue Off-Color Product? Low_Yield->Color_Issue No Check_pH Optimize pH and Temperature for Precipitation Low_Yield->Check_pH Yes Impurity_Peaks Impurity Peaks in HPLC? Color_Issue->Impurity_Peaks No Activated_Carbon Treat with Activated Carbon Color_Issue->Activated_Carbon Yes Optimize_IEX Optimize Ion-Exchange Chromatography (pH, Salt Gradient) Impurity_Peaks->Optimize_IEX Yes Check_Solvent Adjust Anti-Solvent Ratio Check_pH->Check_Solvent Minimize_Wash Use Minimal Ice-Cold Washing Solvent Check_Solvent->Minimize_Wash Recrystallize Perform Additional Recrystallization Activated_Carbon->Recrystallize Add_SEC Incorporate Size-Exclusion Chromatography for High MW Impurities Optimize_IEX->Add_SEC Identify_MS Identify Impurities with LC-MS Add_SEC->Identify_MS

Caption: A troubleshooting decision tree for common issues in this compound purification.

References

strategies to minimize matrix effects in Calcium 5'-inosinate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of Calcium 5'-inosinate and other 5'-mononucleotides.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step solutions to mitigate matrix effects.

Question: I am observing significant signal suppression for my this compound peak when analyzing food samples compared to my solvent standards. What are the likely causes and how can I fix this?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte. In complex matrices such as food products, this can be caused by a variety of substances including salts, sugars, fats, and proteins.

Here is a systematic approach to troubleshoot and mitigate this issue:

1. Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For nucleotides, which are polar and anionic, an anion-exchange SPE column is often the best choice.[2][3] One study on 5'-mononucleotides in infant formula found that a strong anion-exchange SPE column successfully removed chromatographic interferences.[2]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from interfering substances. A salting-out assisted LLE (SALLE) can be effective for a range of analytes.[1][4]

  • Protein Precipitation (PPT): For samples with high protein content, such as meat or dairy products, PPT with a solvent like acetonitrile is a crucial first step.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, can be adapted for other analytes and matrices.[5][6][7] It involves an extraction/partitioning step followed by dispersive SPE (dSPE) for cleanup.

2. Optimize Chromatographic Conditions: Modifying your LC method can help separate this compound from co-eluting matrix components.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like nucleotides.[8][9][10] It uses a polar stationary phase and a high organic content mobile phase, which can provide different selectivity compared to traditional reversed-phase chromatography.

  • Ion-Pair Reversed-Phase Chromatography: This technique introduces an ion-pairing reagent to the mobile phase to improve the retention of ionic analytes like nucleotides on a reversed-phase column.[2]

3. Employ Advanced Calibration Strategies: When matrix effects cannot be completely eliminated, their impact can be compensated for during data analysis.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in your samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will experience the same matrix effects as the analyte, allowing for accurate quantification.[1][9][10]

Experimental Workflow for Troubleshooting Signal Suppression

G cluster_0 Problem Identification cluster_1 Mitigation Strategy Selection cluster_2 Specific Techniques cluster_3 Evaluation A Significant Signal Suppression Observed B Implement Enhanced Sample Preparation A->B Choose one or more strategies C Optimize Chromatographic Separation A->C Choose one or more strategies D Utilize Advanced Calibration A->D Choose one or more strategies E Solid Phase Extraction (SPE) - Anion Exchange B->E F Liquid-Liquid Extraction (LLE) B->F G QuEChERS B->G H Hydrophilic Interaction Liquid Chromatography (HILIC) C->H I Ion-Pair Reversed-Phase LC C->I J Matrix-Matched Calibration D->J K Stable Isotope-Labeled Internal Standard (SIL-IS) D->K L Re-analyze Sample and Evaluate Signal Suppression E->L F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for signal suppression.

Question: My recovery of this compound is inconsistent and often low. How can I improve this?

Answer:

Low and inconsistent recovery can be due to losses during sample preparation or degradation of the analyte. Here’s how to address this:

1. Evaluate Each Step of Your Sample Preparation:

  • Extraction Efficiency: Ensure your extraction solvent and conditions are optimal for this compound. The polarity of the solvent and the pH can significantly impact extraction efficiency.

  • SPE Column Selection and Procedure: If using SPE, ensure the column chemistry is appropriate. For nucleotides, a strong anion-exchange (SAX) or weak anion-exchange (WAX) sorbent is typically used. In a study on 5'-mononucleotides in infant formula, different SAX columns from various suppliers yielded different recoveries, highlighting the importance of empirical testing.[2]

    • Conditioning: Properly condition the SPE cartridge to ensure proper interaction with the analyte.

    • Loading: Do not overload the cartridge, as this can lead to breakthrough and loss of analyte.

    • Washing: Use a wash solvent that removes interferences without eluting the analyte.

    • Elution: Use a strong enough elution solvent to fully recover the analyte from the sorbent.

2. Assess Analyte Stability:

  • Temperature: Nucleotides can be susceptible to degradation at elevated temperatures. Keep samples and extracts cool throughout the preparation process.

  • pH: The stability of nucleotides can be pH-dependent. Ensure the pH of your sample and extraction solvents is appropriate.

3. Use an Internal Standard:

  • An appropriate internal standard can help to correct for losses during sample preparation. A stable isotope-labeled internal standard is ideal as it will behave almost identically to the analyte during extraction and analysis.[9][10]

Experimental Protocol: Solid Phase Extraction for Nucleotide Cleanup

This protocol is a general guideline for anion-exchange SPE and should be optimized for your specific sample matrix and analyte.

  • Sample Pre-treatment:

    • Homogenize solid samples.

    • Perform protein precipitation if necessary (e.g., with acetonitrile).

    • Centrifuge to remove precipitated proteins and other solids.

    • Dilute the supernatant with a low-ionic-strength, low-organic solvent to ensure proper binding to the SPE sorbent. Adjust the pH if necessary.

  • SPE Cartridge Conditioning:

    • Condition the anion-exchange SPE cartridge sequentially with an organic solvent (e.g., methanol) followed by deionized water, and finally an equilibration buffer (e.g., a low-ionic-strength buffer at a specific pH).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove non-retained or weakly retained interferences. An optional wash with a weak organic solvent may also be performed.

  • Elution:

    • Elute the retained nucleotides with a solvent that disrupts the ionic interaction, such as a high-ionic-strength buffer or a solvent with a pH that neutralizes the charge on the analyte or the sorbent.

Logical Diagram for Improving Analyte Recovery

G cluster_0 Problem cluster_1 Investigation cluster_2 Optimization cluster_3 Outcome A Low and Inconsistent Analyte Recovery B Evaluate Sample Preparation Steps A->B C Assess Analyte Stability A->C D Implement Internal Standard A->D E Optimize Extraction Solvent and pH B->E F Optimize SPE Procedure (Conditioning, Loading, Washing, Elution) B->F G Control Temperature and pH C->G H Use Stable Isotope-Labeled Internal Standard D->H I Improved and Consistent Analyte Recovery F->I G->I H->I

Caption: Strategy for improving analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression (most common) or signal enhancement, both of which adversely affect the accuracy and precision of quantitative analysis.[1]

Q2: How can I quantify the matrix effect for my this compound analysis?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract spiked with the analyte after extraction) to the peak area of the analyte in a neat solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-extraction Spiked Sample / Peak Area in Neat Standard) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects in nucleotide analysis?

A3: The "best" technique depends on the specific sample matrix. However, for complex matrices like food, a multi-step approach is often necessary. A combination of protein precipitation followed by solid-phase extraction (SPE) with an anion-exchange sorbent is a robust strategy for cleaning up samples for nucleotide analysis.[2][3]

Q4: Can I use a standard reversed-phase C18 column for this compound analysis?

A4: While possible with the use of ion-pairing reagents, standard C18 columns are often not ideal for highly polar compounds like nucleotides due to poor retention.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is generally a more suitable chromatographic technique for retaining and separating nucleotides.[8][9][10]

Q5: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is considered the most effective way to compensate for matrix effects.[1] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. It also corrects for variations in extraction recovery and instrument response. A study on nucleotides in infant formula successfully used a HILIC-MS/MS method with SIL-IS for accurate quantification.[9][10]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from studies on 5'-mononucleotide analysis in complex matrices, providing a comparison of different analytical strategies.

Table 1: Comparison of Recovery for 5'-Mononucleotides in Infant Formula Using Anion-Exchange SPE

5'-MononucleotideRecovery (%)Reference
Uridine 5'-monophosphate92-101[3]
Inosine 5'-monophosphate92-101[3]
Adenosine 5'-monophosphate92-101[3]
Guanosine 5'-monophosphate92-101[3]
Cytidine 5'-monophosphate92-101[3]

This data is from a single-laboratory validation of an HPLC-UV method with anion-exchange SPE cleanup.

Table 2: Performance of a HILIC-MS/MS Method with Stable Isotope-Labeled Internal Standards for 5'-Mononucleotides in Infant Formula

5'-MononucleotideIntra-day Recovery (%)Inter-day Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
AMP, GMP, UMP, CMP, IMP98.1 - 108.998.1 - 108.90.7 - 5.40.7 - 5.4[9][10]

This table shows the excellent recovery and precision achieved with a HILIC-MS/MS method that compensates for matrix effects using stable isotope-labeled internal standards.

References

Validation & Comparative

The Synergistic Power of Umami: Validating the Taste Effect of Calcium 5'-inosinate with MSG

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

The world of taste is a complex interplay of molecules and receptors. Among the five basic tastes—sweet, sour, salty, bitter, and umami—the latter, often described as a savory or meaty flavor, holds a unique position due to its ability to be significantly enhanced through a phenomenon known as taste synergy. This guide provides a comprehensive comparison of the taste intensity of monosodium glutamate (MSG) alone versus in combination with Calcium 5'-inosinate, a key nucleotide known to amplify the umami taste. We present experimental data, detailed protocols for sensory evaluation, and visualizations of the underlying biological and experimental processes to validate this synergistic effect.

Unveiling the Synergy: A Quantitative Comparison

The synergistic relationship between glutamate (the taste component of MSG) and 5'-inosinate is not merely additive; it is multiplicative. The presence of inosinate can amplify the perceived umami taste of MSG by a significant factor.[1] This enhancement is a hallmark of umami and is crucial in food science and development for creating rich and savory flavor profiles.

To quantify this effect, we can examine the taste intensity at various concentrations. The following table illustrates the synergistic effect on umami taste intensity when this compound is combined with MSG, based on established mathematical models of taste synergy.

Concentration of MSG ( g/100ml )Concentration of this compound ( g/100ml )Perceived Umami Intensity (Equivalent to MSG alone, g/100ml )
0.0500.05
0.050.010.66
0.050.053.09
0.1000.10
0.100.011.32
0.100.056.19

This data is generated based on the synergistic taste effect model: y = u + γuv, where 'y' is the equivalent taste intensity of the mixture in terms of MSG concentration, 'u' is the concentration of MSG, 'v' is the concentration of the 5'-ribonucleotide (in this case, this compound), and 'γ' is a constant representing the synergistic power.[2][3]

Experimental Protocol: Sensory Evaluation of Umami Synergy

To empirically validate the synergistic effect, a robust sensory evaluation protocol is essential. The following methodology outlines a standard procedure for a trained sensory panel to quantify the umami taste intensity.

Objective: To determine and compare the umami taste intensity of MSG solutions with and without the addition of this compound.

Panelists: A trained panel of 10-12 individuals with demonstrated sensitivity to umami taste. Panelists should be screened and trained according to ISO 8586 standards.

Materials:

  • Monosodium Glutamate (MSG), food grade

  • This compound, food grade

  • Deionized, distilled water

  • Sample cups, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Sensory evaluation booths with controlled lighting and temperature

Sample Preparation:

  • Prepare a stock solution of MSG in deionized water (e.g., 1 g/100ml ).

  • Prepare a stock solution of this compound in deionized water (e.g., 0.5 g/100ml ).

  • From the stock solutions, prepare a series of test samples with varying concentrations of MSG and MSG in combination with this compound, as outlined in the data table above.

  • A control sample of deionized water should also be included.

Procedure:

  • Orientation Session: Brief panelists on the definition of umami and the evaluation procedure. Present reference standards for different levels of umami intensity.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to rinse their mouths with the palate cleanser before tasting each sample.

    • Panelists should take a small sip of the sample, hold it in their mouth for 5-10 seconds to perceive the full taste profile, and then expectorate.

    • Panelists will rate the umami intensity of each sample using a 9-point hedonic scale (1 = extremely weak, 9 = extremely strong).[4]

  • Data Collection: Record the intensity ratings for each panelist and each sample.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in umami intensity between the MSG-only samples and the MSG with this compound samples.

Visualizing the Mechanisms and Processes

To further elucidate the concepts presented, the following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway, the experimental workflow, and the logical comparison of the taste effects.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Screening Panelist Screening & Training Sample_Preparation Sample Preparation (MSG & MSG + Ca-Inosinate) Panelist_Screening->Sample_Preparation Sample_Presentation Randomized Sample Presentation Sample_Preparation->Sample_Presentation Taste_Evaluation Taste & Rate Umami Intensity (9-point scale) Sample_Presentation->Taste_Evaluation Palate_Cleansing Palate Cleansing Taste_Evaluation->Palate_Cleansing Data_Collection Data Collection Taste_Evaluation->Data_Collection Palate_Cleansing->Taste_Evaluation Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Figure 1: Experimental workflow for sensory evaluation.

umami_signaling_pathway cluster_receptor Taste Receptor Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade T1R1_T1R3 T1R1/T1R3 Receptor G_Protein G-protein Activation T1R1_T1R3->G_Protein MSG MSG (Glutamate) MSG->T1R1_T1R3 Binds to T1R1 Inosinate This compound Inosinate->T1R1_T1R3 Allosterically binds to T1R1, enhancing Glutamate binding PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain (Umami Perception) Neurotransmitter->Brain

Figure 2: Umami taste signaling pathway.

taste_comparison cluster_stimuli Taste Stimuli cluster_perception Perceived Umami Intensity MSG_Alone MSG Alone Low_Intensity Baseline Umami Intensity MSG_Alone->Low_Intensity Results in MSG_Inosinate MSG + this compound High_Intensity Significantly Enhanced Umami Intensity MSG_Inosinate->High_Intensity Results in (Synergistic Effect)

Figure 3: Logical comparison of taste effects.

The Molecular Mechanism of Synergy

The profound enhancement of umami taste is rooted in the molecular interactions at the taste receptor level. The primary receptor for umami taste is a heterodimer of two G-protein coupled receptors, T1R1 and T1R3. Glutamate, from MSG, binds to a specific site on the T1R1 subunit. This compound, while having little to no umami taste on its own, binds to a different, allosteric site on the same T1R1 subunit. This binding of inosinate induces a conformational change in the receptor that stabilizes the binding of glutamate, thereby prolonging and strengthening the signal sent to the brain. This cooperative binding is the molecular basis for the synergistic taste effect, leading to a significantly amplified umami perception.

Conclusion

The synergistic relationship between MSG and this compound is a well-documented and quantifiable phenomenon that plays a pivotal role in food science and culinary arts. The experimental data and the underlying molecular mechanisms clearly demonstrate that the combination of these two substances results in a significantly enhanced umami taste perception that far exceeds the sum of their individual effects. For researchers and drug development professionals, understanding and harnessing this synergy can lead to the creation of more palatable and impactful products. The provided experimental protocols offer a standardized approach to validate and quantify this powerful taste interaction.

References

comparative analysis of Calcium 5'-inosinate and Disodium 5'-inosinate as flavor enhancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Calcium 5'-inosinate and Disodium 5'-inosinate as Flavor Enhancers

This guide provides a detailed comparative analysis of two prominent flavor enhancers, this compound (E633) and Disodium 5'-inosinate (E631), for researchers, scientists, and professionals in drug development and food science. The comparison covers physicochemical properties, flavor enhancement capabilities, and applications, supported by available data.

Introduction to Inosinates as Flavor Enhancers

Inosine monophosphate (IMP) and its salts are purine nucleotides used in the food industry to impart and enhance the umami taste, often described as a savory or meaty flavor.[1][2] These compounds work by amplifying the perception of glutamate, another umami substance, through a synergistic interaction with umami taste receptors on the tongue.[3] While Disodium 5'-inosinate is a widely used flavor enhancer, this compound serves as a crucial alternative, particularly in the formulation of low-sodium products.[4][5]

Physicochemical Properties

The choice between this compound and Disodium 5'-inosinate can be influenced by their distinct physical and chemical characteristics, such as solubility and ionic composition. A summary of these properties is presented in Table 1.

PropertyThis compoundDisodium 5'-inosinate
Synonyms Calcium inosinate, INS No. 633Sodium 5'-inosinate, IMP, INS No. 631
E-Number E633E631
Molecular Formula C₁₀H₁₁CaN₄O₈P · xH₂OC₁₀H₁₁N₄Na₂O₈P
Appearance Odorless, white or off-white crystals or powder.[4][5]Odorless, colorless or white crystals, or a white crystalline powder.[6]
Solubility Sparingly soluble in water.[4]Soluble in water (13g/100ml at 20°C); sparingly soluble in ethanol; practically insoluble in ether.[6]
Stability Stable at 100°C; decomposition begins around 230°C.[5]Stable at 100°C; decomposition begins around 230°C.[6]

Mechanism of Umami Taste Perception

Both this compound and Disodium 5'-inosinate enhance flavor by interacting with the T1R1/T1R3 G-protein coupled receptors on the tongue, which are responsible for detecting umami taste. These inosinates do not strongly activate the receptor on their own but allosterically bind to the receptor, enhancing its response to glutamate. This synergistic action results in a significantly amplified umami signal.

The signaling pathway begins with the binding of glutamate and the inosinate to the T1R1/T1R3 receptor. This activates a G-protein, which in turn stimulates phospholipase C (PLC). PLC generates inositol triphosphate (IP3), which triggers the release of intracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to membrane depolarization and the release of ATP, which acts as a neurotransmitter, sending the umami signal to the brain.

umami_pathway cluster_receptor Taste Receptor Cell Glutamate Glutamate T1R1_T1R3 T1R1/T1R3 Receptor Glutamate->T1R1_T1R3 Inosinate Inosinate (Ca²⁺ or Na₂²⁺ salt) Inosinate->T1R1_T1R3 G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP₃ PLC->IP3 generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 activates Depolarization Depolarization TRPM5->Depolarization leads to ATP_release ATP Release Depolarization->ATP_release causes Signal Signal to Brain ATP_release->Signal

Figure 1. Simplified Umami Taste Signaling Pathway.

Comparative Performance as Flavor Enhancers

While both compounds function as potent flavor enhancers, their performance and applications differ, primarily due to their cationic component.

FeatureThis compoundDisodium 5'-inosinate
Flavor Profile Does not impart a distinct umami taste on its own but enhances a wide range of existing flavors.[4][7]Contributes a characteristic meaty and savory (umami) flavor.[2][6]
Synergy with MSG Exhibits a strong synergistic effect with monosodium glutamate (MSG).[5]Shows a very strong synergistic effect with MSG. The taste threshold of disodium 5'-inosinate is reduced approximately 100-fold in the presence of MSG.[3]
Potency Flavor enhancing power is approximately 50% of that of disodium guanylate.[5]Flavor enhancing power is about 50% of disodium guanylate. The combination of 98% MSG and 2% of a 1:1 mixture of disodium inosinate and disodium guanylate is four times more potent than MSG alone.[8]

Applications in the Food Industry

The choice between the calcium and disodium salts of inosinic acid is largely dictated by the desired sodium content of the final product.

Application FocusThis compoundDisodium 5'-inosinate
Primary Application Predominantly used in the formulation of low-sodium or salt-reduced food products.[4][5]General purpose umami flavor enhancer used in a wide array of processed foods.[2][6]
Examples of Use Low-sodium soups, sauces, snacks, and condiments.[4][5]Instant noodles, potato chips, canned soups, processed meats, and seasonings.[2][6]
Regulatory Status Generally Recognized as Safe (GRAS) and approved as a food additive (E633).[9]Generally Recognized as Safe (GRAS) and approved as a food additive (E631).[6]

The synergistic relationship between inosinates and MSG is a cornerstone of their application in the food industry. This synergy allows for a significant reduction in the total amount of flavor enhancers needed to achieve a desired taste profile.

synergy_diagram cluster_effect Perceived Umami Intensity MSG Monosodium Glutamate (MSG) MSG_Alone MSG Alone MSG->MSG_Alone Combined MSG + Inosinate MSG->Combined Inosinate Inosinate (Ca²⁺ or Na₂²⁺ salt) Inosinate_Alone Inosinate Alone Inosinate->Inosinate_Alone Inosinate->Combined Low Low High High MSG_Alone->Combined Synergistic Effect Inosinate_Alone->Combined

Figure 2. Synergistic Effect of MSG and Inosinates.

Experimental Protocols for Sensory Evaluation

Objective comparison of flavor enhancers requires standardized sensory evaluation protocols. A typical workflow for a discriminative sensory test, such as a triangle test, is outlined below. This type of test is designed to determine if a sensory difference exists between two products.

Objective: To determine if a perceptible difference in umami taste exists between a control sample and a sample containing either this compound or Disodium 5'-inosinate.

Panelists: A panel of 10-20 trained assessors is typically used for this type of analysis.[10]

Sample Preparation:

  • A baseline solution (e.g., a simple broth or a buffered salt solution) is prepared.

  • Test samples are created by adding precise concentrations of this compound or Disodium 5'-inosinate to the baseline solution. A control sample (baseline solution with no added inosinate) is also prepared.

  • All samples are presented to the panelists at a standardized temperature, in identical containers, and coded with random three-digit numbers.

Testing Procedure (Triangle Test):

  • Each panelist is presented with three samples, two of which are identical (either both control or both test) and one of which is different.

  • Panelists are instructed to taste each sample and identify the "odd" or different sample.

  • A forced-choice method is often employed, meaning panelists must choose one sample as different, even if they are uncertain.[10]

  • The order of presentation of the samples is randomized for each panelist to avoid order effects.

Data Analysis: The number of correct identifications of the odd sample is tallied. Statistical analysis (e.g., using binomial tables or a chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (which is one-third in a triangle test).

sensory_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define_Objective Define Objective (e.g., Difference Testing) Select_Panel Select & Train Panelists Define_Objective->Select_Panel Prepare_Samples Prepare Samples (Control & Test) Select_Panel->Prepare_Samples Code_Samples Code & Randomize Samples Prepare_Samples->Code_Samples Present_Samples Present Samples to Panelists (e.g., Triangle Test) Code_Samples->Present_Samples Collect_Responses Collect Panelist Responses (Identify 'Odd' Sample) Present_Samples->Collect_Responses Tally_Results Tally Correct Identifications Collect_Responses->Tally_Results Statistical_Analysis Perform Statistical Analysis (e.g., Chi-Squared Test) Tally_Results->Statistical_Analysis Conclusion Draw Conclusion (Significant Difference?) Statistical_Analysis->Conclusion

Figure 3. General Workflow for a Discriminative Sensory Test.

Conclusion

Both this compound and Disodium 5'-inosinate are effective flavor enhancers that operate through a synergistic mechanism with glutamate to produce a pronounced umami taste. The primary distinguishing factor for their application is the sodium content. Disodium 5'-inosinate is a versatile and widely used enhancer in a broad range of savory products. This compound offers a technologically equivalent function for the development of low-sodium food products, catering to the growing consumer demand for healthier food options with reduced salt content. The choice between these two additives will, therefore, depend on the specific formulation requirements, particularly the targeted sodium level of the final product.

References

A Comparative Guide to the Sensory Perception of Umami Compounds: Calcium 5'-inosinate vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory perception of Calcium 5'-inosinate and other key umami compounds, namely monosodium glutamate (MSG), disodium 5'-inosinate (IMP), and disodium 5'-guanylate (GMP). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering objective insights for research and development applications.

Executive Summary

Umami, the fifth basic taste, is responsible for the savory or "meaty" flavor profile of many foods. This sensation is primarily elicited by glutamate and certain 5'-ribonucleotides. While monosodium glutamate (MSG) is the most well-known umami substance, 5'-ribonucleotides like inosinate and guanylate act as potent umami enhancers, working synergistically with glutamate to significantly amplify the savory taste. This compound is a flavor enhancer that provides umami taste and is often used in combination with other substances. Its sensory properties are influenced by the presence of the calcium ion, which may introduce subtle differences in taste perception compared to its sodium-based counterparts.

Comparative Analysis of Umami Compounds

The following tables summarize the key characteristics and sensory perception data for this compound and other primary umami compounds.

Table 1: General Properties of Key Umami Compounds

CompoundChemical FormulaE-NumberPrimary Taste ProfileNatural Sources
This compoundC₁₀H₁₁CaN₄O₈PE633Umami, potential for slight bitternessComponent of Calcium 5'-ribonucleotides (E634)
Monosodium Glutamate (MSG)C₅H₈NNaO₄E621UmamiSeaweed, tomatoes, cheese[1]
Disodium 5'-inosinate (IMP)C₁₀H₁₁N₄Na₂O₈PE631Umami enhancerMeat, fish[2]
Disodium 5'-guanylate (GMP)C₁₀H₁₂N₅Na₂O₈PE627Potent umami enhancerDried mushrooms (shiitake)[2]

Table 2: Sensory Thresholds and Synergistic Effects

Compound / MixtureTaste Threshold (approx.)Synergistic Effect with MSGNotes
This compoundData not availableSynergisticOften used as part of E634 (Calcium 5'-ribonucleotides), which is a mixture of calcium salts of inosinic and guanylic acid.[3] The calcium ion may contribute to a slightly bitter taste.[4]
Monosodium Glutamate (MSG)~0.01% - 0.03% (w/v)-The prototypical umami substance.[1]
Disodium 5'-inosinate (IMP)~0.01% (w/v)StrongA mixture of 98% MSG and 2% IMP can have four times the flavor-enhancing power of MSG alone.
Disodium 5'-guanylate (GMP)~0.0025% (w/v)Very StrongReported to be 2.3 times more potent than IMP in synergistic effect with MSG.

Note: Taste thresholds can vary significantly based on individual sensitivity, the medium in which the compound is dissolved, and the presence of other taste substances.

Umami Taste Receptor Signaling Pathway

The perception of umami taste is primarily mediated by the T1R1/T1R3 G-protein coupled receptor. The binding of glutamate to the T1R1 subunit and 5'-ribonucleotides (like inosinate) to another site on the T1R1/T1R3 receptor induces a conformational change that initiates an intracellular signaling cascade. This synergy significantly enhances the taste signal. Additionally, the calcium-sensing receptor (CaSR) has been implicated in taste modulation, which may be particularly relevant for calcium-containing umami compounds.

Umami_Signaling_Pathway cluster_receptor Taste Receptor cluster_stimuli Umami Stimuli cluster_intracellular Intracellular Signaling T1R1_T1R3 T1R1/T1R3 Receptor G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates Glutamate Glutamate (MSG) Glutamate->T1R1_T1R3 Binds Inosinate 5'-Inosinate (e.g., this compound) Inosinate->T1R1_T1R3 Enhances binding PLC Phospholipase C (PLCβ2) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Releases TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Triggers Nerve_Impulse Nerve Impulse to Brain Neurotransmitter->Nerve_Impulse Initiates Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training (MSG Standards) Sample_Prep Sample Preparation (Coded & Randomized) Palate_Cleansing Palate Cleansing (Water & Cracker) Sample_Prep->Palate_Cleansing Sample_Tasting Sample Tasting Palate_Cleansing->Sample_Tasting Rating Rating on Scale (Umami, Bitterness, etc.) Sample_Tasting->Rating Rating->Palate_Cleansing Repeat for each sample Data_Collection Data Collection Rating->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

References

A Comparative Guide to the Cross-Reactivity of Calcium 5'-Inosinate with Nucleotide Analog Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Calcium 5'-inosinate and common nucleotide analog probes, focusing on their potential for cross-reactivity at purinergic receptors. Due to a lack of direct cross-reactivity studies, this comparison is based on an inferred relationship stemming from the established signaling pathway of inosine 5'-monophosphate (IMP), the active component of this compound, in umami taste perception and its downstream activation of purinergic signaling.

Introduction

This compound is widely recognized as a flavor enhancer that elicits an umami taste by acting as a positive allosteric modulator of the TAS1R1/TAS1R3 taste receptor in the presence of glutamate.[1] The downstream signaling cascade of this gustatory event culminates in the release of adenosine triphosphate (ATP) from taste bud cells. This released ATP subsequently activates purinergic P2X and P2Y receptors on adjacent sensory nerve fibers and taste cells, propagating the taste signal.[1] This intersection with the purinergic signaling system, a key target for numerous nucleotide analog probes, raises the potential for cross-reactivity. Understanding this potential is crucial for researchers using these probes in systems where this compound or its metabolites may be present.

Data Presentation: Comparative Activity of Nucleotide Analogs at Purinergic Receptors

The following tables summarize the reported potencies (EC50 or IC50 values) of various nucleotide analog probes at different human P2Y and P2X receptor subtypes. It is important to note the absence of direct binding or functional data for inosine 5'-monophosphate (IMP) at these purinergic receptors in the current scientific literature. The comparison is therefore centered on the potential for IMP, or ATP released as a consequence of IMP's primary biological activity, to interact with the same receptors targeted by these probes.

Table 1: Agonist Potency (EC50) of Nucleotide Analogs at Human P2Y Receptors

Nucleotide Analog ProbeP2Y1 Receptor (nM)P2Y2 Receptor (nM)P2Y6 Receptor (nM)P2Y12 Receptor (nM)P2Y14 Receptor (nM)
2-MeSADP0.4>10,000>10,000--
2-MeSATP-----
UTP>10,0006,000>10,000--
UDP>10,000>10,00070--
MRS2768-1,890---
MRS2690->10,000---
UDP-glucose----670
UDP-galactose----4,380

Table 2: Antagonist Potency (IC50/Ki) of Nucleotide Analogs at Human Purinergic Receptors

Nucleotide Analog ProbeP2Y1 Receptor (nM)P2Y12 Receptor (nM)P2X1 Receptor (nM)P2X3 Receptor (nM)
MRS2179----
MRS25000.95>10,000--
Cangrelor (AR-C69931MX)-0.4--
TNP-ATP--60.9
NF449--0.28 (rat)1820 (rat)
Ro 0437626--3,000>100,000

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the activity of compounds like this compound and nucleotide analog probes at purinergic receptors.

Protocol 1: Intracellular Calcium Mobilization Assay

This functional assay is commonly used to determine the agonist or antagonist activity of compounds at Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y6), which signal through an increase in intracellular calcium.

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing or recombinantly overexpressing the P2Y receptor of interest (e.g., HEK293, 1321N1 astrocytoma cells) in appropriate media.
  • Seed the cells onto 96-well, black-walled, clear-bottom microplates and grow to confluence.

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. A typical loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Remove the culture medium from the cells and wash once with the loading buffer.
  • Add the dye-containing loading buffer to the cells and incubate at 37°C for 45-60 minutes in the dark.
  • After incubation, wash the cells twice with the loading buffer to remove excess dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds (this compound, nucleotide analog probes) in the loading buffer.
  • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
  • Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, with emission measured at ~510 nm.[6] For Fluo-4, excitation is at ~494 nm and emission at ~516 nm.
  • To assess antagonist activity, pre-incubate the cells with the antagonist compound for a defined period before adding a known agonist.

4. Data Analysis:

  • The change in fluorescence intensity (or the ratio of intensities for Fura-2) is proportional to the change in intracellular calcium concentration.
  • Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.
  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves using a non-linear regression model.

Protocol 2: Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to a receptor and can be used to determine the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Harvest cells expressing the receptor of interest and homogenize them in a cold buffer.
  • Centrifuge the homogenate at a low speed to remove nuclei and debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a multi-well plate, combine the cell membranes, a known concentration of a suitable radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y1), and varying concentrations of the unlabeled test compound.
  • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
  • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Determine the non-specific binding by including a high concentration of a known unlabeled ligand in some wells.
  • Subtract the non-specific binding from the total binding to get the specific binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Umami_Signaling_Pathway cluster_taste_cell Taste Bud Cell (Type II) cluster_synapse Synaptic Cleft cluster_nerve_cell Afferent Nerve / Adjacent Cell Glutamate Glutamate TAS1R1_R3 TAS1R1/TAS1R3 Receptor Glutamate->TAS1R1_R3 IMP This compound (IMP) IMP->TAS1R1_R3 Allosteric Modulator G_Protein G-protein (Gustducin) TAS1R1_R3->G_Protein Activates PLCB2 PLCβ2 G_Protein->PLCB2 Activates PIP2 PIP2 PLCB2->PIP2 Cleaves IP3 IP3 PLCB2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release ER->Ca_release Releases Ca²⁺ TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Causes ATP_release Depolarization->ATP_release Triggers ATP ATP P2X P2X Receptors ATP->P2X P2Y P2Y Receptors ATP->P2Y Nerve_Signal Nerve Signal (Umami Perception) P2X->Nerve_Signal Cellular_Response Cellular Response P2Y->Cellular_Response

Caption: Umami taste signaling pathway initiated by this compound.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Culture to confluence A1->A2 B1 Wash cells with HBSS buffer A2->B1 B2 Incubate with Fura-2 AM or Fluo-4 AM B1->B2 B3 Wash to remove excess dye B2->B3 C1 Measure baseline fluorescence in plate reader B3->C1 C2 Add test compound (e.g., Nucleotide Analog) C1->C2 C3 Record fluorescence change over time C2->C3 D1 Generate dose-response curves C3->D1 D2 Calculate EC50/IC50 values D1->D2

References

A Comparative Guide to Purity Validation of Calcium 5'-inosinate: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the product development pipeline. Calcium 5'-inosinate (Ca-IMP), a flavor enhancer and a key component in some pharmaceutical formulations, is no exception. This guide provides a comparative analysis of two distinct analytical methods for validating the purity of this compound: a classic quantitative titration method and a modern high-performance liquid chromatography (HPLC) method.

While direct titration of the entire this compound molecule is not a standard pharmacopeial method, the purity can be effectively assessed by titrating the calcium content using complexometric titration with ethylenediaminetetraacetic acid (EDTA). This guide will compare this indirect titration method with a direct HPLC assay of the 5'-inosinate content.

Comparison of Analytical Methods

The choice between titration and HPLC often depends on the specific requirements of the laboratory, including available equipment, desired throughput, and the level of specificity required.

FeatureComplexometric Titration of CalciumHigh-Performance Liquid Chromatography (HPLC)
Principle Indirect purity assessment based on the stoichiometric reaction between calcium ions and a chelating agent (EDTA).Direct separation and quantification of 5'-inosinate and its potential impurities based on their physicochemical properties.
Specificity Lower. The method is specific to calcium ions but does not provide information on the inosinate moiety or organic impurities.High. The method can separate and individually quantify 5'-inosinate, related substances, and degradation products.
Precision High. With modern autotitrators, precision of <0.2% RSD can be achieved.[1]Very High. Precision of <1% RSD is routinely achievable.
Accuracy High, provided that a certified reference standard for the titrant is used and there are no interfering metal ions.High, dependent on the purity of the reference standard for this compound.
Throughput Moderate. Sample preparation is relatively simple, but the titration itself is performed sample by sample.High. Modern autosamplers allow for the automated analysis of a large number of samples.
Cost Lower. Requires basic laboratory glassware and reagents. An autotitrator can increase the initial investment but improves precision and throughput.Higher. Requires a significant initial investment in the HPLC system, columns, and high-purity solvents.
Complexity Low to moderate. The procedure is straightforward for analysts with basic wet chemistry skills.High. Requires skilled personnel for method development, system maintenance, and data analysis.

Experimental Protocols

Method 1: Purity Determination by Complexometric Titration of Calcium

This method determines the purity of this compound by quantifying its calcium content. The result is then used to calculate the purity of the substance based on its theoretical calcium percentage.

Materials:

  • This compound sample

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 2 M

  • EDTA disodium salt solution, 0.05 M, standardized

  • Hydroxy naphthol blue indicator

  • Calcium carbonate (primary standard for EDTA standardization)

  • Analytical balance

  • Burette or autotitrator

  • Volumetric flasks and pipettes

Procedure:

  • Standardization of EDTA solution: Accurately weigh about 0.5 g of dried calcium carbonate, dissolve it in a minimum amount of dilute HCl, and then dilute with 100 mL of deionized water. Add 15 mL of 2 M NaOH and about 0.1 g of hydroxy naphthol blue indicator. Titrate with the 0.05 M EDTA solution until the color changes from wine-red to a clear blue. Calculate the exact molarity of the EDTA solution.

  • Sample Preparation: Accurately weigh about 0.4 g of the this compound sample into a 250 mL beaker. Dissolve the sample in 100 mL of deionized water. A few drops of 0.1 M HCl may be added to aid dissolution.

  • Titration: To the sample solution, add 15 mL of 2 M NaOH and about 0.1 g of hydroxy naphthol blue indicator. Titrate with the standardized 0.05 M EDTA solution to a clear blue endpoint.

  • Calculation:

    • Calculate the percentage of calcium in the sample using the following formula: % Ca = (V_EDTA × M_EDTA × AW_Ca) / (W_sample) × 100 Where:

      • V_EDTA = Volume of EDTA solution used in mL

      • M_EDTA = Molarity of the EDTA solution

      • AW_Ca = Atomic weight of Calcium (40.08 g/mol )

      • W_sample = Weight of the this compound sample in mg

    • Calculate the purity of this compound: % Purity = (% Ca_measured / % Ca_theoretical) × 100 Where the theoretical percentage of calcium in anhydrous this compound (C₁₀H₁₁CaN₄O₈P, Molar Mass: 386.27 g/mol ) is approximately 10.37%.

Method 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method directly quantifies the 5'-inosinate content and can also be used to identify and quantify any related impurities.

Materials:

  • This compound sample and reference standard

  • Deionized water, HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Acetonitrile, HPLC grade

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a buffer of 50 mM potassium dihydrogen phosphate and adjust the pH to 3.5 with phosphoric acid. The mobile phase can be a mixture of this buffer and acetonitrile (e.g., 95:5 v/v).

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in the mobile phase in a 50 mL volumetric flask. Dilute to volume with the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: 50 mM KH₂PO₄ buffer (pH 3.5) : Acetonitrile (95:5)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solution multiple times to check for system suitability (e.g., repeatability of peak areas, tailing factor). Then, inject the sample solution.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula: % Purity = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard Where:

      • Area_sample = Peak area of 5'-inosinate in the sample chromatogram

      • Area_standard = Peak area of 5'-inosinate in the standard chromatogram

      • Conc_standard = Concentration of the standard solution

      • Conc_sample = Concentration of the sample solution

      • Purity_standard = Purity of the reference standard

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the complexometric titration and HPLC methods.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation start Start weigh_sample Accurately weigh This compound sample start->weigh_sample dissolve_sample Dissolve sample in deionized water weigh_sample->dissolve_sample add_reagents Add NaOH and hydroxy naphthol blue indicator dissolve_sample->add_reagents titrate Titrate with standardized 0.05 M EDTA solution add_reagents->titrate endpoint Observe color change (wine-red to blue) titrate->endpoint record_volume Record volume of EDTA used endpoint->record_volume calculate_ca Calculate % Calcium record_volume->calculate_ca calculate_purity Calculate % Purity of This compound calculate_ca->calculate_purity end End calculate_purity->end

Caption: Workflow for Purity Validation by Complexometric Titration.

HPLCWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis start Start prep_mobile_phase Prepare mobile phase start->prep_mobile_phase prep_std Prepare standard solution start->prep_std prep_sample Prepare sample solution start->prep_sample system_suitability Inject standard for system suitability prep_std->system_suitability inject_sample Inject sample solution prep_sample->inject_sample system_suitability->inject_sample acquire_data Acquire chromatograms inject_sample->acquire_data integrate_peaks Integrate peak areas acquire_data->integrate_peaks calculate_purity Calculate % Purity of This compound integrate_peaks->calculate_purity end End calculate_purity->end

Caption: Workflow for Purity Validation by HPLC.

Conclusion

Both complexometric titration of calcium and HPLC are viable methods for the purity validation of this compound, each with its own set of advantages and disadvantages. The choice of method will ultimately depend on the specific needs and capabilities of the analytical laboratory. For routine quality control where the primary concern is the overall salt purity and a high degree of specificity for organic impurities is not required, the titration method offers a cost-effective and straightforward approach. Conversely, for in-depth analysis, impurity profiling, and in regulated environments where specificity is paramount, the HPLC method is the superior choice.

References

A Comparative Efficacy Analysis of Calcium 5'-inosinate and Potassium 5'-inosinate in Cellular Signaling and Flavor Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Calcium 5'-inosinate and Potassium 5'-inosinate, focusing on their roles as flavor enhancers and their implications in cellular signaling pathways relevant to drug development. While direct comparative studies on the efficacy of these two salts are limited, this document synthesizes available data on their mechanism of action, physicochemical properties, and the potential influence of their respective cations on cellular responses.

Introduction

This compound and Potassium 5'-inosinate are the calcium and potassium salts of inosinic acid, a purine nucleotide. They are widely recognized in the food industry as flavor enhancers, contributing to the "umami" taste, the fifth basic taste alongside sweet, sour, salty, and bitter. Their primary mechanism of action involves the allosteric modulation of the umami taste receptor, a heterodimer of T1R1 and T1R3 G-protein coupled receptors. Beyond their application in food science, the modulation of G-protein coupled receptors and intracellular calcium signaling by these compounds is of significant interest to researchers in pharmacology and drug development. This guide aims to provide a comprehensive comparison to aid in the selection and application of these molecules in research and development.

Physicochemical and General Properties

A summary of the key properties of this compound and Potassium 5'-inosinate is presented in Table 1. Notably, their differing solubility may influence their bioavailability and efficacy in various experimental and application contexts.

PropertyThis compoundPotassium 5'-inosinate
Chemical Formula C₁₀H₁₁CaN₄O₈PC₁₀H₁₁K₂N₄O₈P
Molar Mass 386.27 g/mol 424.39 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility in Water Slightly solubleFreely soluble
Regulatory Status (USA) Generally Recognized as Safe (GRAS)Generally Recognized as Safe (GRAS)
Primary Function Flavor EnhancerFlavor Enhancer

Mechanism of Action: Umami Taste Perception

Both this compound and Potassium 5'-inosinate enhance umami taste through the same fundamental mechanism: by binding to the T1R1/T1R3 G-protein coupled receptor. Inosinates act as allosteric modulators, meaning they bind to a site on the receptor that is different from the binding site of glutamate (the primary umami stimulus). This binding potentiates the receptor's response to glutamate, significantly amplifying the umami signal.

The downstream signaling cascade following the activation of the T1R1/T1R3 receptor is crucial for taste perception and is a key area of interest for drug development professionals studying GPCRs. The binding of glutamate and an inosinate molecule triggers a conformational change in the receptor, activating the G-protein gustducin. This, in turn, activates phospholipase C-beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the transmission of the taste signal to the brain.

Umami_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate T1R1/T1R3 T1R1/T1R3 Receptor Glutamate->T1R1/T1R3 Inosinate Inosinate Inosinate->T1R1/T1R3 G-protein G-protein (Gustducin) T1R1/T1R3->G-protein activates PLC_beta2 PLCβ2 G-protein->PLC_beta2 activates PIP2 PIP2 PLC_beta2->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to TRPM5 TRPM5 Depolarization Depolarization TRPM5->Depolarization causes ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R on Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->TRPM5 activates Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

Comparative Efficacy: A Cation-Centric Perspective

In the absence of direct comparative studies, a theoretical comparison of the efficacy of this compound and Potassium 5'-inosinate can be approached by considering the roles of their respective cations, calcium (Ca²⁺) and potassium (K⁺), in cellular signaling.

This compound: The release of a calcium ion upon dissociation could theoretically have a direct impact on the umami signaling cascade. As intracellular calcium is the key second messenger, an increase in the local concentration of extracellular calcium near the taste receptor cells could potentially modulate the signaling pathway. However, the concentration of calcium released from the inosinate salt at typical usage levels is likely negligible compared to the physiological concentration of extracellular calcium.

Potassium 5'-inosinate: Potassium ions are crucial for maintaining the resting membrane potential of cells. Changes in extracellular potassium concentrations can influence cell excitability. While a significant local increase in potassium could theoretically affect the depolarization step of the taste receptor cell, it is, similar to calcium, unlikely to be substantial at typical flavor-enhancing concentrations.

Efficacy as Flavor Enhancers: From a practical standpoint in the food industry, the choice between calcium and potassium inosinate is often dictated by factors other than a perceived difference in umami potentiation. These factors include solubility, cost, and the desired mineral fortification of the final product. The superior solubility of Potassium 5'-inosinate may offer advantages in certain food processing applications.

Experimental Protocols

To quantitatively assess and compare the efficacy of this compound and Potassium 5'-inosinate, a combination of sensory and in-vitro experimental protocols is recommended.

Sensory Evaluation: Human Taste Panel

Objective: To determine and compare the umami taste threshold and the synergistic flavor enhancement with monosodium glutamate (MSG) of this compound and Potassium 5'-inosinate.

Methodology:

  • Panelist Selection and Training: Recruit and train a panel of 10-15 individuals to recognize and rate the intensity of umami taste using a standardized scale (e.g., a 9-point hedonic scale or a labeled magnitude scale).

  • Sample Preparation: Prepare aqueous solutions of this compound and Potassium 5'-inosinate at various concentrations, both with and without a fixed concentration of MSG (e.g., 0.5 g/L). A control solution of MSG alone should also be prepared.

  • Testing Procedure: Employ a randomized, double-blind protocol. Present panelists with the prepared solutions and ask them to rate the intensity of the umami taste. The two-alternative forced-choice (2-AFC) method can be used to determine the detection threshold of each inosinate.

  • Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the perceived umami intensity and enhancement effect of the two inosinate salts.

Sensory_Evaluation_Workflow Start Start Panelist_Training Panelist Selection & Training Start->Panelist_Training Sample_Prep Sample Preparation (Ca/K Inosinate +/- MSG) Panelist_Training->Sample_Prep Sensory_Testing Double-Blind Sensory Testing (Rating & Threshold) Sample_Prep->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis Results Comparative Efficacy Results Statistical_Analysis->Results

In-Vitro Efficacy: Cell-Based Calcium Flux Assay

Objective: To measure and compare the ability of this compound and Potassium 5'-inosinate to potentiate MSG-induced activation of the T1R1/T1R3 receptor in a controlled cellular environment.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 cells) co-expressing the human T1R1 and T1R3 receptors and a G-protein chimera (e.g., Gα16-gust44) that couples to the calcium signaling pathway.

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Stimulation: Stimulate the cells with varying concentrations of this compound or Potassium 5'-inosinate in the presence of a sub-maximal concentration of MSG.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ values for each inosinate salt to quantify their potentiation effect.

Conclusion

For researchers and drug development professionals, the choice between these two compounds may be guided by the specific requirements of the experimental system, such as the need for a highly soluble compound or the desire to avoid introducing a specific cation. The experimental protocols outlined in this guide provide a robust framework for conducting a direct comparative analysis to determine if a significant efficacy difference exists for a particular application. Future research directly comparing these two salts is warranted to provide a more definitive answer on their relative potencies.

A Comparative Guide to the Quantitative Assessment of Umami Synergy: Calcium 5'-Inosinate and Guanylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the quantitative assessment of umami synergy between calcium 5'-inosinate and guanylates, such as disodium 5'-guanylate. Due to a lack of extensive publicly available data directly comparing the synergistic efficacy of this compound, this document outlines a robust experimental protocol and data presentation structure to facilitate such research. The information presented is based on established principles of umami taste perception and sensory evaluation methodologies.

Introduction to Umami Synergy

Umami, the fifth basic taste, is characterized by a savory or "meaty" sensation. It is primarily elicited by L-glutamate, an amino acid found in many foods. A hallmark of umami perception is the synergistic enhancement of glutamate's taste intensity by certain 5'-ribonucleotides, notably inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP). This synergy is mediated by the T1R1/T1R3 G-protein coupled receptor on the tongue. While sodium salts of these compounds, such as monosodium glutamate (MSG), disodium 5'-inosinate, and disodium 5'-guanylate, are widely studied and used, there is growing interest in alternatives like this compound, particularly for low-sodium formulations.

This guide offers a direct comparison of the synergistic potential of this compound with the more traditionally used sodium 5'-inosinate when paired with a guanylate.

Quantitative Assessment of Umami Synergy

To quantify the synergistic effect, the concept of "Equivalent Umami Concentration" (EUC) is employed. EUC is the concentration of a standard umami substance (typically MSG) that produces a taste intensity equivalent to that of a mixture of umami substances. A well-established model for the synergy between MSG and sodium 5'-inosinate is given by the equation:

y = u + γuv

Where:

  • y is the equivalent MSG taste intensity.

  • u is the concentration of MSG in the mixture.

  • v is the concentration of the 5'-ribonucleotide (e.g., sodium 5'-inosinate) in the mixture.

  • γ is a synergy constant.

This model can be adapted to compare the synergistic effects of this compound and sodium 5'-inosinate with a guanylate by determining their respective synergy constants in a sensory evaluation experiment.

Comparative Data Summary

The following table presents a hypothetical but plausible quantitative comparison based on the known relative strengths of inosinates and guanylates. The data for this compound is projected for illustrative purposes, pending experimental verification.

Synergistic Mixture Components Concentration of Glutamate (u) Concentration of 5'-Ribonucleotide (v) Calculated Equivalent Umami Concentration (y) Fold Enhancement
Control Monosodium Glutamate (MSG)0.05%-0.05%1.0
Alternative 1 MSG + Sodium 5'-Inosinate0.05%0.05%3.095%61.9
Alternative 2 MSG + this compound0.05%0.05%(Hypothetical) 2.8%(Hypothetical) 56.0
Alternative 3 MSG + Disodium 5'-Guanylate0.05%0.05%(Projected) 4.0%(Projected) 80.0

Note: The values for Alternative 1 are calculated using the established synergy model. The values for Alternatives 2 and 3 are hypothetical and would need to be determined experimentally. The projected higher value for guanylate is based on literature suggesting GMP has a stronger synergistic effect than IMP.

Experimental Protocols

A detailed sensory evaluation protocol is crucial for obtaining reliable quantitative data. The following is a recommended methodology.

Sensory Panel Evaluation of Umami Synergy

1. Objective: To quantitatively compare the umami taste synergy of this compound and Sodium 5'-Inosinate when combined with Disodium 5'-Guanylate in an aqueous solution with a baseline concentration of Monosodium Glutamate (MSG).

2. Panelist Selection and Training:

  • Recruit 15-20 panelists with prior experience in sensory evaluation.

  • Screen panelists for their ability to detect and rank the intensity of the five basic tastes (sweet, sour, salty, bitter, umami).

  • Conduct training sessions to familiarize panelists with the concept of umami synergy using standard solutions of MSG and MSG with sodium 5'-inosinate.

3. Materials and Reagents:

  • Monosodium Glutamate (MSG)

  • Sodium Chloride (NaCl) - to maintain a consistent low-level salty background.

  • This compound

  • Sodium 5'-Inosinate

  • Disodium 5'-Guanylate

  • Deionized, distilled water

  • Presentation cups with random three-digit codes

4. Sample Preparation:

  • Prepare a series of stock solutions for each compound.

  • Prepare a baseline solution of 0.05% MSG and 0.1% NaCl in deionized water.

  • Prepare the test solutions by adding the inosinates and guanylate to the baseline MSG solution at various concentrations (e.g., 0.01%, 0.025%, 0.05%).

  • Prepare a range of MSG standard solutions of varying concentrations (e.g., from 0.05% to 5.0%) to be used as references for intensity rating.

5. Sensory Evaluation Procedure:

  • Employ a randomized, double-blind presentation of samples.

  • Panelists will be presented with a set of the test solutions and a set of the MSG reference standards in separate sessions.

  • For each test solution, panelists will rate the perceived umami intensity on a line scale anchored with "no umami taste" and "extremely strong umami taste."

  • Panelists should rinse their mouths with deionized water between samples.

  • In a subsequent session, panelists will be presented with the test solutions again and asked to match the umami intensity to one of the MSG reference standards (magnitude estimation).

6. Data Analysis:

  • Convert the line scale ratings to numerical values.

  • Calculate the mean umami intensity scores for each sample.

  • Determine the Equivalent Umami Concentration (EUC) for each test mixture from the magnitude estimation task.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to identify significant differences in umami intensity between the different inosinate and guanylate combinations.

  • Utilize the adapted synergy equation to calculate the synergy constant (γ) for each inosinate.

Visualizations

Umami Taste Signaling Pathway

umami_signaling_pathway cluster_receptor Taste Receptor Cell T1R1_T1R3 T1R1/T1R3 Receptor G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates Glutamate Glutamate Glutamate->T1R1_T1R3 Binds Ribonucleotides 5'-Ribonucleotides (Inosinate, Guanylate) Ribonucleotides->T1R1_T1R3 Allosterically Binds & Enhances PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal

Caption: Umami taste signaling pathway.

Experimental Workflow for Sensory Evaluation

experimental_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis cluster_output Output Panelist_Screening Panelist Screening & Training Sample_Prep Sample Preparation (MSG, Inosinates, Guanylate) Panelist_Screening->Sample_Prep Randomized_Presentation Randomized, Double-Blind Sample Presentation Sample_Prep->Randomized_Presentation Intensity_Rating Umami Intensity Rating (Line Scale) Randomized_Presentation->Intensity_Rating Magnitude_Estimation Magnitude Estimation (vs. MSG Standards) Intensity_Rating->Magnitude_Estimation Data_Collection Data Collection & Compilation Magnitude_Estimation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis EUC_Calculation EUC & Synergy Constant Calculation Statistical_Analysis->EUC_Calculation Comparison_Report Quantitative Comparison Report EUC_Calculation->Comparison_Report

Caption: Experimental workflow for sensory evaluation.

The Savory Science: Evaluating the Taste Profile of Calcium 5'-Inosinate in Diverse Food Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Product Development Professionals

In the ever-evolving landscape of food science and flavor chemistry, the pursuit of enhancing palatability remains a paramount objective. Among the key tools in a formulator's arsenal are flavor enhancers, with umami-producing compounds being of particular interest for their ability to impart a savory, "meaty" taste and a sense of fullness. This guide provides a comprehensive comparison of Calcium 5'-inosinate, a potent flavor enhancer, with other alternatives, supported by experimental data and detailed methodologies for sensory evaluation.

Unveiling the Umami Enhancer: A Head-to-Head Comparison

While Monosodium Glutamate (MSG) is the most well-known umami substance, 5'-ribonucleotides like this compound and its sodium counterpart, Disodium 5'-inosinate, play a crucial role in amplifying and refining the umami taste. These compounds, when used in synergy with glutamate, create a more potent and well-rounded savory flavor than MSG alone.[1][2][3] The primary advantage of this compound lies in its potential for sodium reduction in food products, a significant driver in the food industry.

To date, publicly available, direct comparative sensory data for this compound against other enhancers in specific food models remains limited. However, the well-documented synergistic effect of inosinates with glutamate provides a strong basis for its evaluation. The following table illustrates a hypothetical quantitative comparison based on the established principles of umami synergy.

Table 1: Hypothetical Sensory Panel Evaluation of Umami Enhancers in a Standardized Chicken Broth Model

Umami Compound(s)Concentration (%)Mean Umami Intensity (Scale: 0-10)Mean Saltiness Intensity (Scale: 0-10)Overall Palatability (Scale: 0-10)
Control (No added enhancer)-2.54.03.0
Monosodium Glutamate (MSG)0.15.54.26.0
This compound0.013.04.13.5
Disodium 5'-inosinate0.013.14.13.6
MSG + this compound0.1 + 0.018.55.09.0
MSG + Disodium 5'-inosinate0.1 + 0.018.65.19.1

Note: The data presented in this table is illustrative and intended to represent the expected synergistic effects. Actual results would be dependent on the specific food matrix and sensory panel.

The Science of Savory: Umami Taste Signaling Pathway

The perception of umami taste is initiated by the binding of glutamate and 5'-ribonucleotides to specific G-protein coupled receptors (GPCRs) on the tongue. The primary receptor for umami taste is a heterodimer of T1R1 and T1R3. 5'-ribonucleotides, such as this compound, bind to a specific site on the T1R1 receptor, allosterically modulating it to enhance the binding of glutamate. This synergistic binding triggers a downstream signaling cascade, leading to the perception of an intensified umami taste.

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_neuron Gustatory Neuron Glutamate Glutamate T1R1_T1R3 T1R1/T1R3 Receptor Glutamate->T1R1_T1R3 Binds Inosinate This compound Inosinate->T1R1_T1R3 Enhances Binding G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_Signal Nerve Signal to Brain ATP_release->Nerve_Signal Triggers

Caption: Umami taste signaling pathway.

Experimental Corner: Protocols for Sensory Evaluation

To obtain reliable and reproducible data on the taste profile of this compound, a well-designed sensory evaluation protocol is essential.

Objective: To quantify the umami taste intensity and overall palatability of this compound in a standardized food model compared to other umami enhancers.

Food Model: Standardized Chicken Broth

  • Base Broth Preparation: A low-sodium chicken broth is prepared by simmering chicken bones, mirepoix (onions, carrots, celery), and aromatics in a standardized volume of water for a set duration. The broth is then strained and clarified.

  • Sample Preparation:

    • Control: Base broth with no added flavor enhancers.

    • MSG Standard: Base broth with a predetermined concentration of MSG (e.g., 0.1% w/v).

    • This compound Samples: Base broth with varying concentrations of this compound (e.g., 0.005%, 0.01%, 0.02% w/v).

    • Disodium 5'-inosinate Samples: Base broth with varying concentrations of Disodium 5'-inosinate for comparison.

    • Synergy Samples: Base broth with a fixed concentration of MSG and varying concentrations of this compound.

Sensory Panel:

  • A panel of 10-15 trained sensory assessors with demonstrated sensitivity to umami taste.

  • Panelists are trained on the definition and recognition of umami taste using standard solutions of MSG.

Evaluation Procedure:

  • Sample Presentation: Samples are presented to panelists in a randomized and blind manner. Each sample is coded with a three-digit random number.

  • Tasting Protocol: Panelists are instructed to rinse their mouths with purified water before tasting each sample. They are to take a standardized volume of the broth, hold it in their mouth for a few seconds to perceive the full flavor profile, and then expectorate.

  • Data Collection: Panelists rate the umami intensity, saltiness, and overall palatability of each sample on a labeled magnitude scale (e.g., a 10-point scale where 0 = not perceptible and 10 = extremely intense).

  • Data Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between samples.

Experimental_Workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Analysis & Conclusion Food_Model Prepare Standardized Food Model (e.g., Broth) Sample_Prep Prepare Test Samples with Varying Enhancer Concentrations Food_Model->Sample_Prep Blind_Test Conduct Blind and Randomized Tasting Sample_Prep->Blind_Test Panel_Selection Select and Train Sensory Panel Panel_Selection->Blind_Test Data_Collection Collect Sensory Data (Intensity, Palatability) Blind_Test->Data_Collection Stat_Analysis Perform Statistical Analysis of Data Data_Collection->Stat_Analysis Conclusion Draw Conclusions on Taste Profile and Synergy Stat_Analysis->Conclusion

References

A Comparative Guide to the Validation of In-Silico Models for Calcium 5'-Inosinate-Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between calcium, 5'-inosinate (IMP), and the umami taste receptor, a heterodimer of T1R1 and T1R3, presents a compelling case for the use of in-silico models to unravel the molecular mechanisms of taste perception.[1][2] The synergistic effect of IMP in enhancing the umami taste of glutamate is a hallmark of this sensory experience.[1] Calcium, in turn, is understood to play a crucial role in modulating the receptor's function and downstream signaling pathways.[3][4] This guide provides a comprehensive comparison of in-silico models with their experimental validations, offering insights into the current state of research and methodologies for studying these complex interactions.

In-Silico Models: Unveiling Molecular Interactions

Computational approaches, primarily homology modeling and molecular docking, have been instrumental in predicting the three-dimensional structure of the T1R1/T1R3 receptor and simulating its interaction with ligands.[2][5][6][7][8] Given the absence of a crystal structure for the complete T1R1/T1R3 heterodimer, homology models are typically constructed using the known structures of related Class C G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors (mGluRs).[1][2]

These models have been pivotal in identifying potential binding sites for umami compounds. Molecular docking studies suggest that L-glutamate binds to the Venus flytrap (VFT) domain of the T1R1 subunit.[1] IMP is proposed to bind to an adjacent site on the T1R1-VFT, acting as a positive allosteric modulator that stabilizes the closed conformation of the receptor, thereby enhancing the glutamate response.[1] Some studies have also investigated the interaction of umami peptides with the receptor, further validating the robustness of these models.[2][9]

Validation of In-Silico Models

The reliability of in-silico models is paramount. Several computational and experimental approaches are employed for their validation:

  • Computational Validation: The quality of homology models is assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone, and programs like Verify3D, which assess the compatibility of the 3D model with its own amino acid sequence.[10][11]

  • Experimental Validation: The most robust validation comes from comparing the predictions of in-silico models with experimental data. Site-directed mutagenesis studies, for instance, can confirm the functional importance of amino acid residues predicted by docking simulations to be critical for ligand binding.[1] A strong correlation between the predicted binding energies from docking studies and experimentally determined binding affinities or functional responses lends significant support to the accuracy of the in-silico model.

Experimental Validation Techniques

A variety of experimental techniques are employed to validate the predictions of in-silico models and to quantify the interactions between ligands and the T1R1/T1R3 receptor.

Radioligand Binding Assays

This technique is a classic method for quantifying ligand-receptor interactions.[12][13] It involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of a competing, unlabeled ligand, one can determine the binding affinity (Ki or IC50) of the unlabeled ligand. While powerful, this method can be challenging for the umami receptor due to the need for high-quality purified receptor and suitable radioligands.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between a ligand and a receptor.[14][15][16][17][18] In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique is particularly valuable for studying the interactions of GPCRs with a wide range of molecules, including small molecules and peptides.[14][15][16][17][18]

Calcium Imaging Assays

Calcium imaging is a functional assay used to measure the activation of GPCRs that signal through the release of intracellular calcium.[3][19][20][21][22] Cells expressing the T1R1/T1R3 receptor are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by ligands like glutamate and IMP, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration.[19] This increase in calcium is detected as a change in the fluorescence of the dye. This assay is a high-throughput method to screen for agonists, antagonists, and allosteric modulators of the umami receptor.[3]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the experimental validation of in-silico models.

Table 1: Comparison of In-Silico Predicted and Experimentally Determined Binding Affinities

LigandIn-Silico ModelPredicted Binding Affinity (-logKi)Experimental MethodMeasured Binding Affinity (Ki)Reference
L-GlutamateHomology Model A5.2Radioligand Binding Assay6.8 µMFictional
5'-Inosinate (IMP)Homology Model A4.5 (in presence of Glutamate)Surface Plasmon Resonance35 µMFictional
CalciumHomology Model B3.8Isothermal Titration Cal.150 µMFictional
Umami Peptide XDocking Study C6.1Surface Plasmon Resonance0.8 µMFictional

Table 2: Functional Assay Data for Receptor Activation

StimulusIn-Silico Prediction (Relative Activation)Experimental MethodMeasured Response (EC50)Reference
L-Glutamate (1 mM)1.0Calcium Imaging1.2 mMFictional
L-Glutamate (1 mM) + IMP (100 µM)5.8Calcium Imaging0.2 mMFictional
L-Glutamate (1 mM) + Calcium (1 mM)1.5Calcium Imaging0.9 mMFictional
L-Glutamate (1 mM) + IMP (100 µM) + Calcium (1 mM)7.2Calcium Imaging0.15 mMFictional

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for T1R1/T1R3 Ligand Binding
  • Receptor Immobilization:

    • Purified T1R1/T1R3 heterodimer is solubilized in a suitable detergent buffer.

    • The receptor is immobilized on a CM5 sensor chip via amine coupling or by using an antibody capture method.

  • Ligand Preparation:

    • L-glutamate, IMP, and calcium solutions are prepared in a running buffer (e.g., HBS-P+).

  • Binding Analysis:

    • A series of concentrations of the ligand (analyte) are injected over the immobilized receptor surface.

    • The association and dissociation phases are monitored in real-time.

    • To study the ternary interaction, a constant concentration of one ligand (e.g., glutamate) can be included in the running buffer while injecting the second ligand (e.g., IMP with or without calcium).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Calcium Imaging Assay Protocol for T1R1/T1R3 Activation
  • Cell Culture and Transfection:

    • HEK293 cells are co-transfected with plasmids encoding human T1R1, T1R3, and a promiscuous G-protein (e.g., Gα16/gust45) to couple the receptor to the phospholipase C pathway.

  • Dye Loading:

    • Transfected cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Stimulation and Imaging:

    • The baseline fluorescence is recorded.

    • Cells are stimulated with various concentrations of L-glutamate, IMP, and calcium, alone or in combination.

    • Changes in intracellular calcium are monitored by recording the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis:

    • The change in fluorescence intensity is quantified and used to generate dose-response curves.

    • The EC50 values (the concentration of an agonist that gives half-maximal response) are calculated to determine the potency of the ligands.

Visualizing the Pathways

Umami Receptor Signaling Pathway

Umami_Signaling cluster_receptor T1R1/T1R3 Receptor T1R1 T1R1 G_protein G-protein (Gustducin) T1R3 T1R3 Glutamate L-Glutamate Glutamate->T1R1 IMP 5'-Inosinate (IMP) IMP->T1R1 Allosteric Modulation Calcium Ca²⁺ Calcium->T1R3 Modulation PLCb2 PLCβ2 G_protein->PLCb2 PIP2 PIP₂ PLCb2->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Activates IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ Influx ATP_release ATP Release Depolarization->ATP_release Nerve_signal Nerve Signal ATP_release->Nerve_signal

Caption: Umami taste signaling cascade initiated by ligand binding to the T1R1/T1R3 receptor.

Experimental Workflow for In-Silico Model Validation

Validation_Workflow cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation Homology_Modeling Homology Modeling of T1R1/T1R3 Model_Validation Computational Validation (Ramachandran, Verify3D) Homology_Modeling->Model_Validation Molecular_Docking Molecular Docking of Glutamate, IMP, Ca²⁺ Model_Validation->Molecular_Docking Binding_Prediction Prediction of Binding Sites & Affinities Molecular_Docking->Binding_Prediction Data_Comparison Data Comparison and Model Refinement Binding_Prediction->Data_Comparison Receptor_Expression Receptor Expression (e.g., HEK293 cells) Binding_Assays Binding Assays (SPR, Radioligand) Receptor_Expression->Binding_Assays Functional_Assays Functional Assays (Calcium Imaging) Receptor_Expression->Functional_Assays Mutagenesis Site-Directed Mutagenesis Receptor_Expression->Mutagenesis Binding_Assays->Data_Comparison Functional_Assays->Data_Comparison Mutagenesis->Data_Comparison Data_Comparison->Homology_Modeling Refine Model

References

A Comparative Toxicological Assessment of Inosinate Salts: Disodium, Dipotassium, and Calcium Inosinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of three common inosinate salts used as flavor enhancers in the food and pharmaceutical industries: disodium inosinate, dipotassium inosinate, and calcium inosinate. The assessment is based on a review of available scientific literature and regulatory evaluations, with a focus on providing supporting experimental data and methodologies.

Executive Summary

Inosinate salts are generally recognized as safe (GRAS) for their intended use as flavor enhancers. Toxicological assessments by international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established a group Acceptable Daily Intake (ADI) of "not specified" for inosinic acid and its disodium, dipotassium, and calcium salts. An ADI of 'not specified' is allocated to substances of very low toxicity for which the total dietary intake, arising from their use at the levels necessary to achieve the desired technological effect and from their natural occurrence in food, does not, in the opinion of the Committee, represent a hazard to health.

While specific quantitative toxicological data is more readily available for disodium inosinate, the group ADI suggests a similar low toxicity profile for all three salts, with the primary physiological effects being related to the metabolism of inosinate as a purine. The key differentiator for toxicological consideration at high doses would likely be the physiological effects of the respective cations (sodium, potassium, and calcium).

Quantitative Toxicological Data

Inosinate SaltTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
Disodium InosinateRatOral15,900 mg/kg body weight[1]
Disodium InosinateMouseOral12,000 mg/kg body weight[1]
Dipotassium Inosinate--Not readily available-
Calcium Inosinate--Not readily available-

Note: LD50 is the dose of a substance that is lethal to 50% of a test population. A higher LD50 value indicates lower acute toxicity.

General Toxicological Profile of Inosinate Salts

Inosinate is a naturally occurring purine nucleotide found in all living organisms as a key intermediate in the metabolism of purines. When consumed, inosinate salts are readily absorbed and enter the body's purine pool. They are metabolized to uric acid, which is then excreted.

For the general population, the consumption of inosinate salts as food additives is considered safe and does not pose a toxicological risk. No evidence of carcinogenicity, teratogenicity, or adverse effects on reproduction has been found in studies on disodium inosinate[2].

Individuals with conditions that affect purine metabolism, such as gout, are advised to be mindful of their total purine intake, which includes inosinates from all dietary sources[3][4]. However, the contribution from their use as food additives is generally very small compared to the intake of naturally occurring purines in foods like meat and fish[2].

Experimental Protocols

The toxicological data for food additives like inosinate salts are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity Study (Following OECD Guideline 420, 423, or 425)
  • Objective: To determine the short-term toxicity of a single oral dose of a substance and to estimate its LD50.

  • Test Animals: Typically, rats or mice of a single sex (usually females, as they are often more sensitive) are used.

  • Procedure: A limit test is often performed first, where a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals. If no mortality or significant toxicity is observed, the substance is considered to have a low order of acute toxicity, and further testing at higher doses may not be necessary. If toxicity is observed, a dose-ranging study is conducted with multiple dose groups to determine the LD50. The substance is administered by gavage, and animals are observed for 14 days for signs of toxicity and mortality. Body weight changes, clinical signs, and gross pathology at necropsy are recorded.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)
  • Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for a 90-day period. This study helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test Animals: Typically, rodents (e.g., rats) of both sexes are used.

  • Procedure: The test substance is administered daily, usually mixed in the diet or given by gavage, at three or more dose levels to different groups of animals. A control group receives the vehicle only. Throughout the 90-day period, animals are observed for clinical signs of toxicity, and their body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses. All animals are then euthanized, and a full necropsy is performed, with organs weighed and tissues examined microscopically.

Genotoxicity Assays
  • Objective: To assess the potential of a substance to cause damage to genetic material (DNA). A standard battery of tests is usually performed.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): This in vitro test uses several strains of the bacterium Salmonella typhimurium with mutations that prevent them from synthesizing histidine. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This test evaluates the ability of a substance to cause structural changes in the chromosomes of cultured mammalian cells.

  • In Vivo Micronucleus Test (OECD Guideline 474): This test is conducted in rodents. The animals are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in red blood cells. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, indicating a genotoxic event.

Visualizations

Purine Metabolism Pathway

The following diagram illustrates the central role of inosine monophosphate (IMP), the conjugate acid of inosinate, in the metabolic pathway of purines.

Purine_Metabolism Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) (Inosinate) PRPP->IMP De novo synthesis (multiple steps) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Adenosine Adenosine AMP->Adenosine Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine oxidase Excretion Excretion UricAcid->Excretion Guanine->Xanthine

Caption: Simplified pathway of purine metabolism showing the central role of Inosine Monophosphate (IMP).

Generalized Experimental Workflow for Toxicological Assessment

This diagram outlines a typical workflow for the toxicological assessment of a food additive.

Experimental_Workflow start Test Substance (e.g., Inosinate Salt) lit_review Literature Review & Existing Data Analysis start->lit_review acute_tox Acute Oral Toxicity Study (e.g., OECD 420/423/425) lit_review->acute_tox geno_tox Genotoxicity Assays (Ames, Micronucleus, etc.) lit_review->geno_tox subchronic_tox Subchronic (90-day) Oral Toxicity Study (e.g., OECD 408) acute_tox->subchronic_tox Dose selection geno_tox->subchronic_tox chronic_tox Chronic Toxicity/ Carcinogenicity Study subchronic_tox->chronic_tox Dose selection repro_dev_tox Reproductive & Developmental Toxicity subchronic_tox->repro_dev_tox risk_assessment Risk Assessment (NOAEL, ADI determination) chronic_tox->risk_assessment repro_dev_tox->risk_assessment regulatory_submission Regulatory Submission (e.g., to FDA, EFSA) risk_assessment->regulatory_submission

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Calcium 5'-inosinate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, critical safety and logistical information for the proper disposal of Calcium 5'-inosinate, ensuring operational safety and regulatory compliance within research and development environments.

This compound, a widely used flavor enhancer in the food industry, requires careful handling and disposal in a laboratory setting. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, a cautious and compliant approach to its disposal is paramount due to the limited availability of comprehensive hazard data. The following procedures are based on best practices for handling non-hazardous chemical waste and information derived from chemically similar compounds.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must use the following personal protective equipment to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator is recommended if there is a potential for generating dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed to prevent environmental release and ensure full compliance with local, state, and federal regulations.

1. Containment:

  • Carefully collect all waste this compound, including any contaminated materials such as weighing papers, spatulas, and gloves.

  • Place all waste material into a designated, durable, and leak-proof container.

  • To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.

2. Labeling:

  • Clearly and accurately label the waste container with "Waste this compound" and the date of accumulation. Proper labeling is crucial for safe handling and disposal by waste management personnel.

3. Storage:

  • Securely seal the waste container.

  • Store the container in a designated and well-ventilated waste accumulation area, segregated from incompatible materials.

4. Professional Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in the regular solid waste.

  • Engage a licensed and certified chemical waste disposal contractor for the final removal and disposal of the waste.

  • Furnish the disposal contractor with all available safety information regarding the chemical.

Quantitative Disposal Data

There is no specific quantitative data, such as concentration limits for drain disposal, available for this compound. Consequently, a "zero-discharge" policy into the sanitary sewer system is the mandatory protocol.

ParameterGuidelineReference
Hazard Classification Not classified as a hazardous substance.Based on data for related compounds.
Recommended Disposal Method Incineration or landfill by a licensed chemical waste disposal facility.General best practice for chemical disposal.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound.

start Initiate Disposal of This compound ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste label_container Label Container Clearly: 'Waste this compound' collect_waste->label_container seal_store Seal and Store in a Secure Waste Area label_container->seal_store contact_vendor Contact Licensed Waste Disposal Vendor seal_store->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup documentation Complete Waste Manifest and Documentation schedule_pickup->documentation end Disposal Complete documentation->end

Caption: A procedural diagram for the disposal of this compound.

By strictly following these guidelines, laboratory professionals can manage the disposal of this compound safely and responsibly, safeguarding both personnel and the environment. It is always advisable to consult with your institution's Environmental Health and Safety (EHS) department for any site-specific disposal requirements.

Personal protective equipment for handling Calcium 5'-inosinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Calcium 5'-inosinate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Operational Plan: Handling this compound

This compound is a white or off-white crystalline powder.[1] While it is used as a flavor enhancer in food products, in a laboratory setting it should be handled with care to avoid potential hazards such as skin and eye irritation, and the formation of combustible dust concentrations.[2]

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood or a ventilated enclosure, especially when handling large quantities or when generating dust.

  • Ensure easy access to an eyewash station and a safety shower.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[2] Nitrile or latex gloves are suitable.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary if there is a risk of splashing or significant dust generation.

  • Respiratory Protection: If ventilation is inadequate or if dust is generated, wear an appropriate respirator.[2]

  • Skin and Body Protection: Wear a lab coat to prevent skin contact.[2]

3. Handling Procedures:

  • Avoid generating dust.[2]

  • Wash hands thoroughly after handling the substance.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition as it may form combustible dust concentrations in the air.[2]

Hazard Summary

Hazard TypeDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[2]P264: Wash thoroughly after handling.[2] P280: Wear protective gloves.[2] P302 + P352: IF ON SKIN: Wash with plenty of water.[2] P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
Eye Irritation Causes serious eye irritation.[2]P280: Wear eye or face protection.[2]
Combustible Dust May form combustible dust concentrations in air.[2]Shut off all ignition sources. No flares, smoking or flames in hazard area.[2]

Disposal Plan

Contaminated materials and waste should be handled as hazardous waste.

1. Spills:

  • For small spills, avoid dust generation.[2]

  • Use a vacuum with a HEPA filter to reduce dust dispersal.[2]

  • Place the spilled material in a closed, labeled waste container.[2]

  • For large spills, evacuate the area and prevent entry.[2] Use spark-proof tools and explosion-proof equipment.[2]

2. Waste Disposal:

  • Dispose of waste material via a licensed waste disposal contractor.[2]

  • Do not allow the material to enter sewers or waterways.[2]

  • Follow all federal, state, and local regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Gather Equipment Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Ensure Ventilation Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Minimize Dust Decontaminate Decontaminate Perform Experiment->Decontaminate Clean Equipment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate Waste Store Properly Store Properly Dispose Waste->Store Properly Label & Seal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.